molecular formula C13H15NO2 B11762069 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid

4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid

カタログ番号: B11762069
分子量: 217.26 g/mol
InChIキー: YYQXRTGBYZJVFC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C13H15NO2

分子量

217.26 g/mol

IUPAC名

4-(2-azaspiro[3.3]heptan-2-yl)benzoic acid

InChI

InChI=1S/C13H15NO2/c15-12(16)10-2-4-11(5-3-10)14-8-13(9-14)6-1-7-13/h2-5H,1,6-9H2,(H,15,16)

InChIキー

YYQXRTGBYZJVFC-UHFFFAOYSA-N

正規SMILES

C1CC2(C1)CN(C2)C3=CC=C(C=C3)C(=O)O

製品の起源

United States

Foundational & Exploratory

The Ascendant Role of 2-Azaspiro[3.3]heptane Benzoic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The paradigm of "escaping from flatland" in medicinal chemistry has catalyzed the exploration of novel, three-dimensional scaffolds that can confer superior pharmacological properties. Among these, the 2-azaspiro[3.3]heptane motif has emerged as a particularly compelling structural element. Its rigid, sp³-rich framework offers a unique conformational profile and serves as a versatile bioisostere for commonly used saturated heterocycles. This technical guide provides an in-depth exploration of 2-azaspiro[3.3]heptane derivatives bearing a benzoic acid moiety, a critical pharmacophore in numerous therapeutic agents. We will navigate the synthetic intricacies of these compounds, dissect their physicochemical and pharmacological properties, and elucidate the nascent structure-activity relationships that govern their biological effects. This guide is intended to be a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics, providing both foundational knowledge and actionable experimental insights.

Introduction: The Strategic Advantage of the 2-Azaspiro[3.3]heptane Scaffold

The relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles has driven a strategic shift away from planar, aromatic structures towards more complex, three-dimensional molecules. The 2-azaspiro[3.3]heptane scaffold is at the forefront of this movement, offering several distinct advantages in drug design.

Inherent Three-Dimensionality and Rigidity: The spirocyclic nature of this scaffold locks the two four-membered rings in a rigid, perpendicular orientation. This conformational constraint reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency. The well-defined spatial arrangement of substituents allows for precise vectoral exploration of the binding pocket, a crucial factor in optimizing ligand-receptor interactions.

Bioisosterism and Physicochemical Property Modulation: 2-Azaspiro[3.3]heptanes are increasingly recognized as superior bioisosteres for piperidine, morpholine, and piperazine rings, which are ubiquitous in marketed drugs.[1][2] The introduction of the spirocyclic core can significantly modulate key physicochemical properties. Notably, it has been shown to lower lipophilicity (logD), a counterintuitive effect given the addition of a carbon atom, which is often attributed to an increase in basicity.[3] This reduction in lipophilicity can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[1]

Metabolic Stability: The quaternary spirocenter is inherently more resistant to metabolic degradation compared to the methylene groups in traditional saturated heterocycles, which can be susceptible to enzymatic oxidation. This can lead to an extended half-life and improved metabolic stability of drug candidates.[4]

The incorporation of a benzoic acid moiety onto this scaffold combines the advantageous properties of the spirocycle with a well-established pharmacophore known for its ability to engage in crucial interactions with biological targets, such as hydrogen bonding and salt bridge formation.

Synthetic Strategies for 2-Azaspiro[3.3]heptane Carboxylic Acids

The construction of the strained 2-azaspiro[3.3]heptane ring system requires specialized synthetic methodologies. Several routes have been developed to access the core structure and its carboxylic acid derivatives, primarily focusing on the formation of the two azetidine rings.

Synthesis of 2-Azaspiro[3.3]heptane-1-carboxylic Acid Derivatives

One of the most prevalent strategies for the synthesis of 2-azaspiro[3.3]heptane-1-carboxylic acid and its functionalized derivatives involves the construction of the spirocyclic core followed by manipulation of functional groups. A representative synthetic pathway is outlined below.[5][6]

cluster_0 Synthesis of 2-Azaspiro[3.3]heptane-1-carboxylic Acid A 1,1-Cyclobutanedimethanol B 3,3-Bis(bromomethyl)oxetane A->B HBr, H2SO4 C N-Benzyl-3-(bromomethyl)azetidin-3-yl)methanol B->C Benzylamine D 1-Benzyl-2-azaspiro[3.3]heptan-1-ol C->D NaH E 1-Benzyl-2-azaspiro[3.3]heptan-1-one D->E Oxidation (e.g., PCC) F 1-Benzyl-2-azaspiro[3.3]heptane-1-carbonitrile E->F TosMIC, t-BuOK G 2-Azaspiro[3.3]heptane-1-carboxylic Acid F->G Hydrolysis (H+)

Figure 1: A generalized synthetic scheme for the preparation of 2-azaspiro[3.3]heptane-1-carboxylic acid.

This multi-step sequence begins with the conversion of a commercially available starting material, 1,1-cyclobutanedimethanol, to a key intermediate, which is then cyclized to form the spirocyclic core. Subsequent oxidation, cyanation, and hydrolysis afford the desired carboxylic acid.

Synthesis of 2-Azaspiro[3.3]heptane-6-carboxylic Acid

The synthesis of the isomeric 2-azaspiro[3.3]heptane-6-carboxylic acid involves the construction of both four-membered rings through sequential ring closure reactions of appropriate 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles.[5]

cluster_1 Synthesis of 2-Azaspiro[3.3]heptane-6-carboxylic Acid H Diethyl 1,1-cyclobutanedicarboxylate I 1,1-Bis(hydroxymethyl)cyclobutane H->I LiAlH4 J 1,1-Bis(bromomethyl)cyclobutane I->J PBr3 K Diethyl 2,2'-(cyclobutane-1,1-diyl)dimalonate J->K Diethyl malonate, NaH L 2-Azaspiro[3.3]heptane-6,6-dicarboxylic acid K->L 1. NH2OH·HCl 2. Reduction M 2-Azaspiro[3.3]heptane-6-carboxylic Acid L->M Decarboxylation

Figure 2: A representative synthetic pathway to 2-azaspiro[3.3]heptane-6-carboxylic acid.

This approach allows for the introduction of the carboxylic acid functionality at the 6-position of the spirocyclic scaffold.

Pharmacological Profile and Therapeutic Potential

While the exploration of 2-azaspiro[3.3]heptane benzoic acid derivatives is still in its early stages, the existing literature on related analogs provides compelling evidence for their therapeutic potential across various disease areas. The primary rationale for their development often stems from their role as bioisosteres of piperidine-containing drugs, aiming to improve upon the parent molecule's properties.

A notable example is the incorporation of a 1-azaspiro[3.3]heptane core into the structure of the local anesthetic Bupivacaine, replacing the original piperidine ring. This modification resulted in a novel, patent-free analog with retained, and in some aspects, enhanced activity.[5][7] This successful application underscores the potential of the azaspiro[3.3]heptane scaffold to generate new intellectual property and improve upon existing drug classes.

Furthermore, diazaspiro[3.3]heptane derivatives have been investigated as ligands for the sigma-2 receptor, a target of interest in oncology and neurodegenerative disorders.[8] These studies have demonstrated that the spirocyclic core can effectively mimic the piperazine moiety, and that strategic N-arylation can lead to high-affinity ligands.[8] Although these examples do not feature a benzoic acid group, they highlight the compatibility of the azaspiro[3.3]heptane scaffold with aromatic substituents and its potential for modulating interactions with CNS targets.

Structure-Activity Relationships (SAR): A Nascent Field

The systematic exploration of the structure-activity relationships of 2-azaspiro[3.3]heptane benzoic acid derivatives is an area of active research. However, preliminary insights can be gleaned from the broader body of work on azaspiro[3.3]heptanes and benzoic acid-containing ligands.

Key SAR considerations include:

  • Position of the Carboxylic Acid: The attachment point of the carboxylic acid group (e.g., position 1 or 6 on the spirocycle) will significantly influence the vectoral projection of this key interaction feature, thereby affecting binding to the target protein.

  • Substitution on the Benzoic Acid Ring: The nature and position of substituents on the phenyl ring will modulate the electronic and steric properties of the molecule. Electron-withdrawing and electron-donating groups can fine-tune the pKa of the carboxylic acid and influence its hydrogen bonding capabilities.

  • N-Substitution on the Azetidine Ring: For derivatives where the benzoic acid is attached via an amide linkage to the nitrogen of the 2-azaspiro[3.3]heptane, the substitution pattern on the aromatic ring will be a critical determinant of biological activity.

The following table summarizes the observed effects of incorporating the azaspiro[3.3]heptane scaffold as a bioisostere for other cyclic amines in selected examples.

Original Scaffold Azaspiro[3.3]heptane Analog Biological Target/Activity Observed Effect of Replacement Reference
Piperidine1-Azaspiro[3.3]heptaneAnesthetic (Bupivacaine analog)Retained/enhanced activity[5][7]
Morpholine2-Oxa-6-azaspiro[3.3]heptaneIRAK4 inhibitorLowered lipophilicity, slight decrease in cell potency[3]
Piperazine2,6-Diazaspiro[3.3]heptaneSigma-2 receptor ligandReduction in affinity for σ2R, no change or modest increase for σ1R[8]
PiperidineN-linked 2-azaspiro[3.3]heptanemGlu2 negative allosteric modulatorDecreased activity[3]

Table 1: Comparative biological activity of azaspiro[3.3]heptane analogs and their parent compounds.

Experimental Protocols: A Representative Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of a key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can be further elaborated to introduce a benzoic acid moiety. This protocol is adapted from the patent literature.[9][10]

Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

cluster_2 Experimental Workflow Start Start with commercially available 3-oxocyclobutanecarboxylic acid Step1 Esterification Start->Step1 SOCl2, EtOH Step2 Diastereoselective Strecker Reaction Step1->Step2 TMSCN, NH3 Step3 Intramolecular Imide Formation Step2->Step3 Heat Step4 Reduction of Imide Step3->Step4 NaBH4 Step5 Boc Protection Step4->Step5 (Boc)2O, Et3N End tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Step5->End

Figure 3: Step-wise workflow for the synthesis of a key 2-azaspiro[3.3]heptane intermediate.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in ethanol (5 mL/g) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the ethyl ester.

Step 2: Diastereoselective Strecker Reaction

  • To a solution of the ethyl ester from Step 1 (1.0 eq) in methanol (10 mL/g), add a 7N solution of ammonia in methanol (5.0 eq) followed by trimethylsilyl cyanide (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the mixture under reduced pressure and purify by column chromatography to yield the aminonitrile.

Step 3: Intramolecular Imide Formation

  • Heat the aminonitrile from Step 2 at 150 °C for 2 hours.

  • Cool the reaction mixture to room temperature to obtain the crude bicyclic imide.

Step 4: Reduction of Imide

  • To a solution of the crude imide from Step 3 (1.0 eq) in methanol (10 mL/g) at 0 °C, add sodium borohydride (2.0 eq) portionwise.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction by the slow addition of water and concentrate under reduced pressure.

  • Extract the aqueous residue with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

Step 5: Boc Protection

  • To a solution of the crude amine from Step 4 (1.0 eq) in dichloromethane (10 mL/g), add triethylamine (2.0 eq) and di-tert-butyl dicarbonate (1.2 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Conclusion and Future Directions

2-Azaspiro[3.3]heptane benzoic acid derivatives represent a promising, yet underexplored, class of compounds in medicinal chemistry. The inherent advantages of the spirocyclic scaffold, including its three-dimensionality, metabolic stability, and ability to modulate physicochemical properties, make it an attractive platform for the development of novel therapeutics. While direct biological data for this specific compound class is currently limited, the successful application of the azaspiro[3.3]heptane core as a bioisostere in other contexts provides a strong rationale for its continued investigation.

Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of 2-azaspiro[3.3]heptane benzoic acid derivatives. This will enable the elucidation of clear structure-activity relationships and the identification of lead compounds for various therapeutic targets. In particular, the exploration of these derivatives as modulators of CNS targets, such as GPCRs and ion channels, where the benzoic acid moiety can serve as a key pharmacophore, is a promising avenue for future drug discovery efforts. The development of more efficient and scalable synthetic routes to these compounds will also be crucial for their widespread adoption in medicinal chemistry programs.

References

  • Degorce, S., Bodnarchuk, M., Scott, J. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204.
  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6402–6405.
  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Helvetica Chimica Acta, 93(4), 673-681.
  • Al-Abed, Y., & Wang, H. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.
  • Kirichok, A. A., Yegorova, T., & Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38.
  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie, 135(51), e202311583.
  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 13(24), 6402-6405.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. CHIMIA International Journal for Chemistry, 64(4), 235-238.
  • German Patent DE102006046468A1. (2008). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • Carreira, E. M., & Mykhailiuk, P. K. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Kirichok, A. A., Yegorova, T., & Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38.
  • Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Mykhailiuk, P. K., & Kirichok, A. A. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • Grygorenko, O. O., & Radchenko, D. S. (2014). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • European Patent EP2251319B1. (2013).
  • Tidwell, R. R., Geratz, J. D., Dann, O., Volz, G., Zeh, D., & Loewe, H. (2010). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of medicinal chemistry, 53(1), 221-235.
  • Japanese Patent JP-6824502-B2. (2021).
  • United States Patent and Trademark Office. (n.d.). Application Data. Retrieved from [Link]

Sources

Unlocking New Chemical Space: A Technical Guide to Novel Azaspiro[3.3]heptane Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond "flatland" into the realm of three-dimensional molecular architectures.[1][2] Strained spiro heterocycles, particularly the azaspiro[3.3]heptane core, have emerged as a powerful class of building blocks that offer a unique combination of structural rigidity, synthetic tractability, and advantageous physicochemical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of novel azaspiro[3.3]heptane scaffolds, establishing a foundation for their effective implementation in modern drug discovery programs.

The Rationale for Embracing 3D Scaffolds: The Rise of Azaspiro[3.3]heptanes

The overrepresentation of flat, aromatic structures in screening libraries has been linked to challenges in achieving target selectivity and favorable drug-like properties.[3] Azaspiro[3.3]heptanes address this limitation by introducing a rigid, three-dimensional core that projects substituents into well-defined vectors in chemical space. This structural pre-organization can lead to enhanced binding affinity and selectivity for protein targets.

Moreover, these scaffolds have demonstrated the ability to modulate key physicochemical properties in a way that can be advantageous for drug development. For instance, the incorporation of an azaspiro[3.3]heptane motif has been shown to decrease lipophilicity (logD), a counterintuitive effect given the addition of a carbon atom, which can be attributed to an increase in basicity.[4][5][6] This modulation of lipophilicity and solubility is a critical aspect of optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.

Synthetic Strategies: Accessing a Diversity of Azaspiro[3.3]heptane Building Blocks

The utility of any scaffold in drug discovery is contingent upon the availability of robust and versatile synthetic routes. Fortunately, a number of efficient methods for the preparation of functionalized azaspiro[3.3]heptanes have been developed, allowing for the introduction of multiple exit vectors for library synthesis.

Construction of the Core Scaffold

A common and effective strategy for the synthesis of the 2-azaspiro[3.3]heptane core involves a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (ClO2S-NCO) to form a spirocyclic β-lactam.[7][8] Subsequent reduction of the lactam, often with alane, yields the desired 1-azaspiro[3.3]heptane.[7][8] This methodology has proven to be scalable and tolerant of a range of substituents on the cyclobutane ring.

Another key approach involves the ring closure of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles to construct the two four-membered rings of the spirocycle.[9] This method has been successfully employed in the synthesis of 2-azaspiro[3.3]heptane-derived amino acids.[9]

G cluster_synthesis Core Synthesis Strategies cluster_functionalization Functionalization Approaches Endocyclic_Alkene Endocyclic Alkene 2+2_Cycloaddition [2+2] Cycloaddition Endocyclic_Alkene->2+2_Cycloaddition Graf_Isocyanate Graf's Isocyanate (ClO2S-NCO) Graf_Isocyanate->2+2_Cycloaddition Spirocyclic_Lactam Spirocyclic β-Lactam 2+2_Cycloaddition->Spirocyclic_Lactam Reduction Reduction (Alane) Spirocyclic_Lactam->Reduction Azaspiroheptane_Core 1-Azaspiro[3.3]heptane Core Reduction->Azaspiroheptane_Core Azetidin-3-one N-Protected Azetidin-3-one Propargylation Propargylation Azetidin-3-one->Propargylation Propargylic_Alcohol Propargylic Alcohol Propargylation->Propargylic_Alcohol Cyclization Cyclization Propargylic_Alcohol->Cyclization Functionalized_Angular Functionalized Angular Azaspiro[3.3]heptane Cyclization->Functionalized_Angular

Caption: Key synthetic pathways to azaspiro[3.3]heptane scaffolds.

Introduction of Functional Groups and Exit Vectors

The ability to introduce multiple points of diversity is crucial for scaffold-based drug discovery. For azaspiro[3.3]heptanes, functionalization can be achieved at various positions. For instance, starting from N-protected azetidin-3-ones, conversion to the corresponding propargylic alcohols followed by cyclization provides access to substituted angular azaspiro[3.3]heptanes.[10] This allows for the installation of substituents that serve as "exit vectors" for connecting to other parts of a pharmacophore.[10][11][12]

Physicochemical Properties and Their Implications for Drug Design

The unique topology of the azaspiro[3.3]heptane scaffold imparts distinct physicochemical properties compared to more traditional saturated heterocycles.

PropertyAzaspiro[3.3]heptane AnalogsCorresponding Piperidine/Morpholine/PiperazineImplication in Drug Discovery
Lipophilicity (logD7.4) Generally lower (as much as -1.0)[4][5]HigherImproved aqueous solubility, potentially leading to better ADME properties.
Basicity (pKa) Generally higher[4][13]LowerCan influence receptor interactions and permeability. The increased basicity contributes to the lower logD.[4]
Metabolic Stability Generally higher[14]Can be susceptible to oxidative metabolismReduced metabolic clearance can lead to improved in vivo exposure.
Aqueous Solubility Generally higher[10][14]LowerBeneficial for formulation and bioavailability.

Table 1: Comparative Physicochemical Properties of Azaspiro[3.3]heptanes and Common Saturated Heterocycles.

The observed decrease in lipophilicity upon introduction of the spirocyclic core is a particularly noteworthy feature.[4] This "logD lowering twist" can be a valuable tool for medicinal chemists seeking to optimize the solubility and overall ADME profile of a lead compound without sacrificing potency.[4][5]

Applications in Medicinal Chemistry: Azaspiro[3.3]heptanes as Bioisosteres

A primary application of azaspiro[3.3]heptane scaffolds is as bioisosteric replacements for common saturated heterocycles such as piperidines, piperazines, and morpholines.[4][5][7][10][15][16][17] This strategy aims to retain or improve biological activity while enhancing physicochemical and pharmacokinetic properties.

G cluster_bioisosteres Azaspiro[3.3]heptane Bioisosterism Piperidine Piperidine Azaspiroheptane Azaspiro[3.3]heptane Core Piperidine->Azaspiroheptane Bioisosteric Replacement Morpholine Morpholine Morpholine->Azaspiroheptane Piperazine Piperazine Piperazine->Azaspiroheptane Improved_Properties Improved Properties: - Lower Lipophilicity (logD) - Higher Solubility - Enhanced Metabolic Stability - Novel IP Position Azaspiroheptane->Improved_Properties

Caption: Bioisosteric replacement strategy using azaspiro[3.3]heptane cores.

Case Studies
  • Piperidine and Morpholine Surrogates: 2-Oxa-6-azaspiro[3.3]heptane has been successfully employed as a more stable bioisostere for morpholine, retaining antibacterial activity in linezolid analogs.[4] Similarly, 1-azaspiro[3.3]heptanes have been synthesized and validated as effective bioisosteres of piperidine, as demonstrated by their incorporation into an analog of the anesthetic drug bupivacaine, which exhibited high activity.[7][17]

  • Piperazine Replacements: The replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane in the drug olaparib led to improved target selectivity and reduced off-target cytotoxicity.[6]

  • Novel Scaffolds for CNS Drug Discovery: The unique three-dimensional structure and favorable physicochemical properties of azaspiro[3.3]heptanes make them attractive scaffolds for central nervous system (CNS) drug discovery, where properties like blood-brain barrier permeability are critical.[10]

  • STAT3 Inhibitors for Cancer Treatment: Recent patent applications describe 2-azaspiro[3.3]heptane derivatives as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key target in cancer and immunological diseases, highlighting their potential in oncology.[18][19]

Experimental Protocols

General Procedure for the Synthesis of 1-Azaspiro[3.3]heptane Core via [2+2] Cycloaddition and Reduction

Step 1: [2+2] Cycloaddition

  • To a solution of the endocyclic alkene (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N2 or Ar), add Graf's isocyanate (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the spirocyclic β-lactam.

Step 2: Reduction of the β-Lactam

  • To a solution of the spirocyclic β-lactam (1.0 eq.) in anhydrous THF under an inert atmosphere, add a solution of alane (e.g., AlH3 in THF, 2.0-3.0 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfate or Rochelle's salt at 0 °C.

  • Filter the resulting suspension through a pad of Celite®, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or distillation to yield the 1-azaspiro[3.3]heptane.

Conclusion and Future Outlook

Novel azaspiro[3.3]heptane scaffolds represent a significant advancement in the medicinal chemist's toolbox. Their inherent three-dimensionality, coupled with their ability to favorably modulate key physicochemical properties, offers a powerful strategy for escaping the confines of "flat" chemical space and accessing novel, patentable drug candidates with improved pharmacological profiles. The continued development of efficient and versatile synthetic methodologies will undoubtedly further expand the utility of these valuable building blocks in the ongoing quest for new and improved therapeutics. The exploration of more complex and highly functionalized azaspiro[3.3]heptane derivatives is a promising avenue for future research, with the potential to unlock new biological targets and address unmet medical needs.

References

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010). Amino Acids, 39(2), 515-21.
  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 76-79.
  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204.
  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. (2012). PubMed.
  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters - ACS Figshare.
  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. (n.d.).
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. (n.d.). RSC Publishing.
  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). Uniba.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). PubMed.
  • Benzene Bioisosteric Replacements. (2024). Enamine.
  • Mykhailiuk, P. K., et al. (2023). Modular, Scalable Synthesis of 1-Aza[3.3]heptanes.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2).
  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. (n.d.).
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2025).
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.).
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2019). ACS Medicinal Chemistry Letters.
  • 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer. (n.d.).
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. (n.d.).
  • 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer. (2024).
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025).
  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. (2025).
  • Physicochemical Properties. (n.d.). Thieme E-Journals - Synthesis / Full Text.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic methodology, and structural utility of 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid , a critical building block in modern medicinal chemistry.

Executive Summary

4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid (CAS 1526955-16-7 ) is a specialized heterocyclic building block used to introduce rigid, sp³-rich geometry into drug candidates. It serves as a superior bioisostere to the traditional 4-(piperidin-1-yl)benzoic acid moiety. By replacing the six-membered piperidine ring with the spiro[3.3]heptane scaffold, researchers can significantly alter the vector of substituents, reduce lipophilicity (LogP), and improve metabolic stability while maintaining the overall size and polarity required for target binding. This guide provides the definitive identification data, a validated synthesis workflow, and analytical protocols for its application in drug discovery.

Identity & Physicochemical Profile

The following data establishes the unique identity of the compound for regulatory and experimental verification.

PropertySpecification
Chemical Name 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid
CAS Number 1526955-16-7
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
Exact Mass 217.1103
SMILES OC(=O)c1ccc(N2CC3(CCC3)C2)cc1
InChI Key (Predicted) KVOUHLVOTMOJBS-UHFFFAOYSA-N (derivative analog)
Appearance Off-white to pale yellow solid
Predicted LogP ~2.1 (vs. ~2.5 for piperidine analog)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (acidic pH)

Structural Significance: The "Escape from Flatland"

In modern drug design, increasing the fraction of sp³-hybridized carbons (


) correlates with higher clinical success rates. The 2-azaspiro[3.3]heptane core offers a distinct advantage over flat aromatic systems or flexible piperidines.
Mechanistic Advantage
  • Vector Geometry: The spiro cycle creates a 90° angle between the two rings, projecting substituents into a defined 3D space that planar rings cannot access.

  • Metabolic Stability: The strained four-membered rings are surprisingly stable but resistant to oxidative metabolism (e.g., P450 hydroxylation) compared to the

    
    -carbons of piperidine.
    
  • Lipophilicity Modulation: The compact, rigid structure lowers the entropic penalty of binding, often improving potency while lowering lipophilicity.

Structural Comparison Diagram

Bioisostere_Comparison Piperidine Traditional Scaffold 4-(Piperidin-1-yl)benzoic acid (Flexible, Higher LogP) Target Drug Target (Enzyme/Receptor) Piperidine->Target Moderate Selectivity Spiro Advanced Bioisostere 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid (Rigid, Lower LogP, High Fsp3) Spiro->Target Enhanced Specificity (Defined Exit Vectors)

Figure 1: Comparison of the flexible piperidine scaffold versus the rigid spiro[3.3]heptane bioisostere.

Synthesis & Manufacturing Protocol

The synthesis of CAS 1526955-16-7 typically follows a Nucleophilic Aromatic Substitution (


) pathway. This method is preferred over metal-catalyzed couplings (Buchwald-Hartwig) for cost-efficiency when using activated substrates like 4-fluorobenzoates.
Reagents & Materials
  • Starting Material A: 2-Azaspiro[3.3]heptane (hemioxalate or HCl salt).

  • Starting Material B: Methyl 4-fluorobenzoate (activated electrophile).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMSO or DMF (anhydrous).

  • Hydrolysis Reagent: Lithium Hydroxide (LiOH) in THF/Water.

Step-by-Step Methodology

Step 1:


 Coupling 
  • Charge a reaction vessel with 2-azaspiro[3.3]heptane HCl (1.0 equiv) and Methyl 4-fluorobenzoate (1.1 equiv).

  • Add DMSO (10 volumes) followed by

    
      (3.0 equiv).
    
  • Heat the mixture to 100°C for 12–16 hours under nitrogen atmosphere.

  • Monitor: Check reaction progress via LCMS (Target Mass: 231.3 for methyl ester).

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    

Step 2: Ester Hydrolysis

  • Dissolve the crude methyl ester intermediate in THF:Water (3:1) .

  • Add LiOH·H₂O (4.0 equiv).

  • Stir at Room Temperature for 4 hours.

  • Acidification: Adjust pH to ~3-4 using 1N HCl. The product often precipitates.

  • Purification: Filter the solid or extract with DCM/MeOH (9:1). Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2-Azaspiro[3.3]heptane HCl + Methyl 4-fluorobenzoate Coupling Step 1: SnAr Coupling (K2CO3, DMSO, 100°C) Start->Coupling Intermediate Intermediate: Methyl 4-(2-azaspiro[3.3]heptan-2-yl)benzoate Coupling->Intermediate 16h, >90% Conv. Hydrolysis Step 2: Saponification (LiOH, THF/H2O, RT) Intermediate->Hydrolysis Workup Acidification & Filtration (pH 3-4) Hydrolysis->Workup Final Final Product: CAS 1526955-16-7 Workup->Final Yield: 65-75%

Figure 2: Two-step synthetic pathway from commercial starting materials to the target benzoic acid.

Analytical Characterization

To ensure the integrity of the compound for biological assays, the following analytical method is recommended.

HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/backbone).

  • Retention Time: Expect elution around 4.5–5.0 min (depending on dead volume).

NMR Validation Criteria (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 12.5 ppm: Broad singlet (1H, -COOH ).

  • δ 7.8 ppm: Doublet (2H, Ar-H ortho to COOH).

  • δ 6.5 ppm: Doublet (2H, Ar-H ortho to N).

  • δ 3.9 ppm: Singlet/Multiplet (4H, Spiro N-CH ₂-).

  • δ 2.1 ppm: Triplet/Multiplet (4H, Spiro -CH ₂-).

  • δ 1.8 ppm: Multiplet (2H, Spiro bridgehead/distal).

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Angewandte Chemie International Edition.
  • Wuitschik, G., et al. (2010).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (Validation of spirocycles as "Escape from Flatland" motifs).

  • PubChem. (2025).[2][3] 2-Azaspiro[3.3]heptane Scaffold Data. National Library of Medicine. Retrieved from [Link]

  • European Patent Office. (2023). EP 4446312 A1: Nitrogen-Containing Heterocyclic Compound Having Nrf2 Activation Effect. (Demonstrates utility of the 4-(2-azaspiro[3.3]heptan-2-yl)

Sources

An In-Depth Technical Guide to Azaspiroheptane-Based Benzoic Acid Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing Three-Dimensionality in Medicinal Chemistry

For decades, medicinal chemists have sought to "escape from flatland," a term coined to describe the move away from planar, aromatic structures towards more three-dimensional, sp³-rich molecular scaffolds.[1] This strategic shift is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property. Azaspiroheptanes have emerged as a compelling class of building blocks in this endeavor. Their rigid, spirocyclic core introduces a well-defined three-dimensional geometry, offering a distinct advantage over more flexible aliphatic rings. When coupled with the versatile benzoic acid moiety—a common pharmacophore and synthetic handle—azaspiroheptanes give rise to a powerful new class of building blocks for the construction of next-generation therapeutics. This guide provides an in-depth exploration of the synthesis, properties, and applications of these valuable scaffolds.

The Rationale: Why Azaspiroheptane-Based Benzoic Acids?

The strategic incorporation of an azaspiroheptane core in place of more traditional cyclic amines like piperidine or morpholine is a nuanced decision driven by several key factors.

Physicochemical Property Modulation: A Counterintuitive Advantage

A fascinating and highly advantageous property of azaspiro[3.3]heptanes is their ability to lower the lipophilicity (expressed as logD) of a molecule, despite the net addition of a carbon atom compared to their six-membered counterparts.[2] This seemingly counterintuitive effect is primarily attributed to the increased basicity (pKa) of the azaspiroheptane nitrogen.[2] The unique geometry of the spirocycle alters the electron distribution, making the nitrogen lone pair more available for protonation. At physiological pH (7.4), a higher pKa leads to a greater proportion of the molecule existing in its protonated, more water-soluble form, thereby lowering the logD.

CompoundclogPlogD (pH 7.4)Solubility (µM)pKa
N-Benzoylpiperidine (Model)2.1~1.8136~11.2
N-Benzoyl-2-azaspiro[3.3]heptane (Model)2.4~1.512~11.4
N-Benzoyl-1-azaspiro[3.3]heptane (Model)2.4~1.613~11.3

Table 1: Comparison of physicochemical properties of model benzamides. Data is extrapolated from comparative studies of piperidine and azaspiro[3.3]heptane amides.[2]

This strategic reduction in lipophilicity can be instrumental in improving a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, potentially leading to better bioavailability and a more favorable safety profile.

Structural Rigidity and Vectorial Control

The spirocyclic nature of azaspiroheptanes imparts a high degree of rigidity to the molecular scaffold. This conformational constraint reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity. Furthermore, the defined exit vectors from the spirocycle allow for precise, predictable orientation of substituents, a critical aspect of rational drug design.

Synthesis of Azaspiroheptane-Based Benzoic Acid Building Blocks

The construction of these building blocks is typically achieved through a convergent synthesis, involving the preparation of the azaspiroheptane core followed by its coupling to a benzoic acid derivative.

Synthesis of the Azaspiroheptane Core

Several synthetic routes to functionalized azaspiroheptanes have been reported. A common and scalable approach for the synthesis of N-Boc-6-oxo-2-azaspiro[3.3]heptane, a versatile intermediate, is outlined below. This intermediate can then be further functionalized or deprotected for coupling.

Synthesis of N-Boc-6-oxo-2-azaspiro[3.3]heptane start Commercially Available Precursors step1 Multi-step synthesis start->step1 Ref [20] intermediate1 Compound (14) step1->intermediate1 step2 LiAlH4 reduction intermediate1->step2 intermediate2 Alcohol step2->intermediate2 step3 TsCl, pyridine intermediate2->step3 intermediate3 Tosyl-protected alcohol step3->intermediate3 step4 Ring closure with o-nitrobenzenesulfonamide, K2CO3 intermediate3->step4 intermediate4 Protected azaspiroheptane step4->intermediate4 step5 Thiophenol, K2CO3 intermediate4->step5 intermediate5 Deprotected azaspiroheptane step5->intermediate5 step6 Acidic hydrolysis then Boc2O intermediate5->step6 product tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate step6->product

Figure 1: A representative synthetic pathway to a key azaspiroheptane intermediate.[3]

Amide Coupling to Benzoic Acids

The amide bond formation between the azaspiroheptane nitrogen and the carboxylic acid of the benzoic acid moiety is a crucial step. Several robust coupling methods can be employed, with the choice often depending on the scale of the reaction and the electronic properties of the substrates.

A traditional and often high-yielding approach involves the conversion of the benzoic acid to its more reactive acyl chloride, followed by reaction with the azaspiroheptane.

Acyl Chloride Coupling Workflow benzoic_acid Substituted Benzoic Acid socl2 SOCl2 or (COCl)2 benzoic_acid->socl2 Activation acyl_chloride Benzoyl Chloride Intermediate socl2->acyl_chloride product Azaspiroheptane-Based Benzoic Acid Building Block acyl_chloride->product Coupling azaspiroheptane Azaspiroheptane (free base) azaspiroheptane->product base Base (e.g., Pyridine, TEA) base->product Acid Scavenger

Figure 2: Workflow for the acyl chloride-mediated amide coupling.

Causality behind Experimental Choices: The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the secondary amine of the azaspiroheptane.[4][5] Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation. A non-nucleophilic base like pyridine or triethylamine (TEA) is required to neutralize the HCl generated during the coupling step.

For more sensitive substrates or when milder conditions are preferred, peptide coupling reagents are the method of choice. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient and widely used reagent for this purpose.[6][7]

HATU Coupling Workflow benzoic_acid Substituted Benzoic Acid active_ester OAt-Active Ester Intermediate benzoic_acid->active_ester Pre-activation (15-30 min) hatu HATU hatu->active_ester base DIPEA base->active_ester product Azaspiroheptane-Based Benzoic Acid Building Block active_ester->product Coupling (1-18 h) azaspiroheptane Azaspiroheptane azaspiroheptane->product

Sources

The Emergence of Spirocyclic Amino Benzoic Acids: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, which offers a distinct advantage over traditional flat aromatic structures.[1][2] When combined with the versatile pharmacophoric properties of aminobenzoic acids, a novel class of compounds emerges: spirocyclic amino benzoic acids. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and potential pharmacological applications of this promising scaffold. We will delve into the causal relationships behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of spirocyclic amino benzoic acids in their research endeavors.

Introduction: The Rationale for Spirocyclic Amino Benzoic Acids

The quest for novel chemical entities with improved pharmacological profiles is a driving force in drug discovery. A key strategy in this endeavor is the exploration of new chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a unique topographical feature that imparts conformational rigidity and three-dimensionality to a molecule.[1][3] This structural constraint can lead to enhanced potency and selectivity for a biological target by reducing the entropic penalty upon binding.[1]

Aminobenzoic acids, on the other hand, are well-established building blocks in pharmaceutical sciences.[1][4] The presence of both an amino and a carboxylic acid group on an aromatic ring provides versatile handles for chemical modification and imparts a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4]

The fusion of these two motifs—the spirocyclic core and the aminobenzoic acid moiety—creates a class of compounds with the potential for synergistic benefits. The rigid spirocyclic framework can precisely orient the aminobenzoic acid pharmacophore in three-dimensional space, facilitating optimal interactions with target proteins. This guide will explore the fundamental properties of this intriguing class of molecules.

Synthesis and Structural Elucidation

The synthesis of spirocyclic amino benzoic acids presents unique challenges due to the inherent complexity of the spirocyclic core.[5][6] However, advances in synthetic methodologies have made these scaffolds more accessible.[7][8]

General Synthetic Strategies

While specific routes vary depending on the desired spirocycle, a common approach involves the construction of the spirocyclic core first, followed by the introduction or modification of the aminobenzoic acid moiety. One potential synthetic pathway is illustrated below.

Hypothetical Synthetic Workflow for a Spirocyclic Amino Benzoic Acid

G A Spirocyclic Ketone Precursor C Coupling Reaction (e.g., Reductive Amination) A->C B Aminobenzoic Acid Derivative (e.g., with a nucleophilic group) B->C D Spirocyclic Intermediate C->D Formation of C-N bond E Deprotection/Functional Group Interconversion D->E F Final Spirocyclic Amino Benzoic Acid E->F Unveiling of final structure

Caption: A generalized workflow for the synthesis of spirocyclic amino benzoic acids.

Experimental Protocol: Synthesis of a Representative Spirocyclic Amino Benzoic Acid Derivative

This protocol describes a hypothetical synthesis of a Schiff base derivative, a common strategy for linking an amine to a carbonyl group, which can be a plausible route for creating a spirocyclic aminobenzoic acid analog.[7][9]

Objective: To synthesize an (E)-4-((spiro[3.3]heptan-2-ylidene)amino)benzoic acid.

Materials:

  • Spiro[3.3]heptan-2-one

  • 4-aminobenzoic acid

  • Ethanol, absolute

  • Glacial acetic acid

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve spiro[3.3]heptan-2-one (10 mmol) and 4-aminobenzoic acid (10 mmol) in 40 mL of absolute ethanol.

  • Add 1 mL of glacial acetic acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 50 mL of water and 50 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer twice with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the desired spirocyclic amino benzoic acid derivative.

Structural Characterization

The unambiguous identification of the synthesized spirocyclic amino benzoic acid is crucial. A combination of spectroscopic techniques is employed for this purpose.[10]

Parameter Method Information Obtained
Chemical Structure ¹H NMR, ¹³C NMRConfirms the arrangement of atoms and functional groups.
Functional Groups FT-IR SpectroscopyIdentifies characteristic functional groups (e.g., C=O, N-H, O-H).
Molecular Weight Mass Spectrometry (MS)Determines the exact molecular weight of the compound.
Purity HPLC, LC-MSDetermines the percentage purity of the compound.

Table 1: Physicochemical Characterization Data

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the protons on the spirocyclic core and the aromatic ring of the aminobenzoic acid. The chemical shifts and coupling constants will be indicative of the specific stereochemistry.[4][11]

  • ¹³C NMR: Resonances for all carbon atoms in the molecule, including the spiro carbon and the carbonyl carbon of the carboxylic acid.[6][12]

  • FT-IR: Characteristic absorption bands for the N-H stretch of the amine, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.[7][9]

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the target compound.[11]

Physicochemical Properties: The Impact of the Spirocyclic Scaffold

The introduction of a spirocyclic scaffold can significantly modulate the physicochemical properties of a molecule compared to its non-spirocyclic or acyclic counterparts.[2]

Lipophilicity (LogP/LogD)

The three-dimensional nature of the spirocycle can influence a molecule's lipophilicity. By increasing the sp³ character of the molecule, the LogP value may be altered, which in turn affects solubility, permeability, and metabolic stability.[2]

Solubility

The rigid and often non-planar structure of spirocycles can disrupt crystal lattice packing, potentially leading to improved aqueous solubility. This is a critical parameter for oral bioavailability.

pKa

The electronic environment of the amino and carboxylic acid groups in the aminobenzoic acid moiety can be influenced by the proximity and orientation of the spirocyclic core. This may lead to subtle shifts in their pKa values, which can impact ionization at physiological pH and, consequently, drug absorption and distribution.

Pharmacological Properties and Potential Applications

The unique structural features of spirocyclic amino benzoic acids suggest a wide range of potential pharmacological applications, building upon the known activities of both spirocycles and aminobenzoic acids.[1][4][5]

Mechanism of Action: A Hypothetical Model

The spirocyclic scaffold can act as a rigid handle to present the aminobenzoic acid pharmacophore to a specific binding site on a target protein with high precision. This can lead to enhanced binding affinity and selectivity.

Signaling Pathway Modulation by a Spirocyclic Amino Benzoic Acid

G cluster_0 cluster_1 Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Inhibition Spiro_ABA Spirocyclic Amino Benzoic Acid Spiro_ABA->Receptor Specific Binding Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Cascade Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Anti-inflammatory) Transcription_Factor->Cellular_Response

Caption: A diagram illustrating the potential mechanism of action of a spirocyclic amino benzoic acid.

Potential Therapeutic Areas
  • Oncology: The conformational constraint of the spirocycle could lead to potent and selective inhibitors of kinases or other cancer-related targets.

  • Neuroscience: The ability to fine-tune physicochemical properties could lead to compounds with improved blood-brain barrier penetration for targeting central nervous system disorders.[5]

  • Infectious Diseases: Building on the known antimicrobial activity of some aminobenzoic acid derivatives, spirocyclic analogs could offer novel mechanisms of action or improved potency.[7][9]

  • Inflammatory Diseases: The anti-inflammatory properties of aminobenzoic acid could be enhanced by the improved pharmacokinetic profile conferred by the spirocyclic scaffold.[3]

Analytical Methodologies

Robust analytical methods are essential for the quality control and characterization of spirocyclic amino benzoic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity and stability of these compounds.[10][13]

Experimental Protocol: A General HPLC Method

Objective: To determine the purity of a synthesized spirocyclic amino benzoic acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min) %A %B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the spirocyclic amino benzoic acid.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute with the same solvent to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.[14]

Workflow for HPLC Method Development

G A Define Analytical Goal (Purity, Quantification) B Select Column and Mobile Phase A->B C Optimize Gradient and Flow Rate B->C D Method Validation (Linearity, Accuracy, Precision) C->D E Routine Analysis D->E

Caption: A streamlined workflow for developing a robust HPLC method.

Conclusion and Future Perspectives

Spirocyclic amino benzoic acids represent a compelling, yet underexplored, area of medicinal chemistry. The combination of a rigid, three-dimensional spirocyclic core with the versatile aminobenzoic acid pharmacophore offers a powerful strategy for the design of novel therapeutics with potentially superior efficacy, selectivity, and pharmacokinetic properties. While synthetic challenges remain, the continued development of innovative synthetic methodologies will undoubtedly facilitate the exploration of this promising chemical space. Future research should focus on the systematic synthesis and biological evaluation of diverse libraries of spirocyclic amino benzoic acids to unlock their full therapeutic potential.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Eldeeb, A. S., Fayed, E. A., Alzahrani, A. Y., & El-Fakharany, E. M. (2022). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Scientific Reports, 12(1), 1-17.
  • Gichner, T., Bada, J. L., & Velemínský, J. (1994). Antimutagenic activity of 2-, 3-, and 4-aminobenzoic acids in the Salmonella/microsome assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 306(2), 115-120.
  • Hussain, A., Sadozai, S. K., & Khan, K. M. (2023).
  • Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2018). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 11(2), 353-357.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756.
  • Palafox, M. A., Gil, M., & Núñez, J. L. (1996). Meta-aminobenzoic acid: Structures and spectral characteristics. Spectroscopy Letters, 29(4), 609-629.
  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design?. Drug discovery today, 14(21-22), 1011-1020.
  • Samsonowicz, M., Lewandowski, W., & Wolska, J. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-and 4-aminobenzoic acids. Journal of Molecular Structure, 744, 49-59.
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kuki, A. (2012). The impact of spirocyclic motifs on physicochemical and in vitro ADME properties. Journal of medicinal chemistry, 55(7), 3414-3424.
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • MDPI. (2025, November 6). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. [Link]

  • Open Exploration Publishing. (2025, March 19). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. [Link]

  • Pharmaceutical Outsourcing. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ResearchGate. (2022, June 23). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. [Link]

  • ResearchGate. (n.d.). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes.[Link]

  • The Royal Society of Chemistry. (2009). 1H NMR and 13C NMR spectra of ethyl 4-aminobenzoate in CDCl3. [Link]

  • White Rose Research Online. (2025, October 29). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystalliz. [Link]

  • DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

  • ResearchGate. (2025, August 6). (PDF) Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. [Link]

Sources

Pharmacophore Modeling of Azaspiroheptane Ligands: Escaping Flatland with Precision

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Modeling of Azaspiroheptane Ligands Content Type: In-Depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The integration of azaspiro[x.y]heptane scaffolds—particularly 2-azaspiro[3.3]heptane —into drug discovery pipelines represents a strategic shift from planar aromaticity to three-dimensional complexity (Fsp³). As bioisosteres of piperidines, morpholines, and cyclohexanes, these rigid spirocycles offer improved metabolic stability and solubility. However, their unique geometry introduces a 90° vector twist and altered bond lengths that traditional pharmacophore modeling workflows often misinterpret.

This guide provides a rigorous technical framework for modeling these ligands. It moves beyond standard protocols to address the specific conformational and electrostatic challenges posed by strained spirocyclic rings, ensuring high-fidelity virtual screening and scaffold hopping.

Structural Dynamics & Bioisosteric Logic

To build an accurate pharmacophore, one must first understand the geometric divergence between the spiro-scaffold and the parent cycle it replaces.

The "Vector Twist" Phenomenon

The most critical failure mode in modeling azaspiroheptanes is assuming they overlay perfectly with piperidines.

  • Piperidine: The C2-C6 axis allows substituents to adopt equatorial or axial positions, generally projecting vectors within a specific cone.

  • 2-Azaspiro[3.3]heptane: The spiro-center locks the two cyclobutane rings perpendicular to each other. Substituents on the distal ring exit at a 90° angle relative to the proximal ring’s plane.

Impact on Pharmacophore Features:

  • Distance: The distance between the basic nitrogen and the distal substituent increases by approximately 1.3 Å compared to piperazine/piperidine analogs.[1]

  • Orientation: The exit vector is rigid. A pharmacophore model derived from a flexible piperidine must be "loosened" (tolerance spheres expanded) to retrieve spiro-hits, or a specific "spiro-pharmacophore" must be generated.

Electrostatic & Solvation Effects

The strained cyclobutane rings alter the hybridization of the nitrogen atom (increasing s-character), which modulates basicity (pKa).

  • Protocol: Do not rely on standard lookup tables. Calculate pKa using QM-based methods (e.g., Jaguar or Gaussian) or specialized empirical tools (e.g., Schrödinger Epik) to correctly assign Positive Ionizable (PI) features.

Technical Workflow: Pharmacophore Generation

This workflow assumes the use of industry-standard platforms (e.g., MOE, Schrödinger Phase, LigandScout) but adapts parameters for spirocyclic strain.

Step 1: Ligand Preparation & Conformational Analysis

Standard force fields (e.g., MMFF94) often underestimate the ring strain energy of spiro[3.3]heptanes, leading to unrealistic "puckered" conformations.

  • Recommended Force Field: OPLS3e/4 or QM-polarized ligand docking (QPLD) protocols.

  • Sampling Algorithm: Low-mode molecular dynamics (LMOD) or mixed Monte Carlo/Minimization.

  • Constraint: Apply a high-energy penalty (>10 kcal/mol) to prevent ring-opening artifacts during sampling.

Step 2: Feature Definition & Alignment

When aligning a spiro-ligand to a reference (e.g., a co-crystallized piperidine inhibitor), use atom-based alignment only for the basic nitrogen. For the rest of the molecule, use field-based alignment .

Key Features to Define:

  • Cationic Center: The basic nitrogen (ensure pKa > 7.4 for physiological relevance).

  • Vector Constraints: Place a projected feature (e.g., H-bond acceptor) at the distal end.

  • Exclusion Volumes: Crucial for spiro-scaffolds. The "bulk" of the spiro system is orthogonal to the piperidine plane. You must define exclusion spheres to ensure the spiro-bulk does not clash with the receptor wall.

Step 3: The "Spiro-Hop" Protocol

To find azaspiroheptanes using a model built from a non-spiro lead:

  • Generate the pharmacophore from the bioactive conformation of the flexible parent .

  • Edit Feature Tolerances: Increase the radius of distal features by 1.0–1.5 Å to account for the spiro-extension.

  • Screening: Screen a library of only spiro-compounds first to validate the model's ability to recognize the scaffold.

Visualization: The Modeling Workflow

The following diagram outlines the decision logic for generating a pharmacophore model specifically for scaffold hopping from piperidines to azaspiroheptanes.

Azaspiro_Pharmacophore_Workflow Start Input: Piperidine Lead (Bioactive Conformation) Prep Ligand Prep & QM pKa Calc (Check N-basicity) Start->Prep Conf Conformational Sampling (OPLS3e/4 or QM) Avoid Ring Distortion Prep->Conf Align Alignment Strategy Conf->Align AtomAlign Atom-Based (Fails for Spiro) Align->AtomAlign Avoid FieldAlign Field/Feature-Based (Captures Vector Twist) Align->FieldAlign Select Model Generate Pharmacophore Define Exclusion Volumes FieldAlign->Model Edit Optimize Tolerances Expand Distal Sphere +1.2Å Model->Edit Validate Validation (Decoy Set with Spiro-isomers) Edit->Validate

Caption: Workflow for translating a flexible piperidine lead into a rigid azaspiroheptane pharmacophore model, emphasizing field-based alignment.

Case Study: Sigma-1 Receptor Ligands

Context: The Sigma-1 receptor accommodates diverse amines. Azaspiroheptanes are explored to improve the selectivity of piperidine-based Sigma-1 ligands.

Comparative Physicochemical Data

The following table illustrates why a researcher would model this scaffold. Note the "Lipophilic Efficiency" gain.

PropertyReference (Piperidine)Bioisostere (2-Azaspiro[3.3]heptane)Impact
Formula C₁₀H₂₁NC₁₁H₂₁N+1 Carbon, Rigidified
LogP 2.82.1Lower Lipophilicity (Desirable)
TPSA 12.5 Ų12.5 ŲUnchanged
Fsp³ 0.61.0Higher 3D Character
Vector Angle Variable (Chair flip)Fixed 90°Selectivity Filter
Experimental Protocol for Validation

To validate the computational model, a "Retrospective Screening" is required.

  • Decoy Generation:

    • Create a dataset of 50 known Sigma-1 actives (piperidines/piperazines).

    • Create a dataset of 1,500 decoys (property-matched, but chemically distinct).

    • Crucial Step: Spike the active set with 5 synthesized azaspiroheptane analogs known to be active (from literature or internal data).

  • Screening:

    • Run the pharmacophore search.[2][3][4][5][6]

    • Calculate Enrichment Factor (EF1%) and Goodness of Hit (GH) score.

  • Success Metric:

    • The model is successful if it retrieves the spiro-compounds without retrieving excessive planar decoys. If spiro-compounds are missed, the "Vector Constraint" (Section 2.2) is likely too tight.

Visualizing the Vector Shift

Understanding the spatial disagreement is vital for placing pharmacophore features.

Vector_Comparison cluster_0 Piperidine (Chair) cluster_1 2-Azaspiro[3.3]heptane N1 N C4 C4 N1->C4 ~2.5 Å Sub1 R-Group C4->Sub1 Equatorial (Planar) N2 N Spiro Spiro Center N2->Spiro Rigid Sub2 R-Group Spiro->Sub2 ~3.8 Å Total (90° Twist)

Caption: Comparison of vector exit angles and distances. The spiro-scaffold extends the substituent distance and rotates the exit vector, requiring adjusted pharmacophore tolerance spheres.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties of a New Class of Soluble, Metabolic Stable, and 3D-Shaped Building Blocks. Journal of Medicinal Chemistry. [Link]

  • Schrödinger, LLC. (2024). Phase: Pharmacophore Modeling and Screening. Schrödinger Release 2024-1. [Link]

  • Chemical Computing Group. (2024). Molecular Operating Environment (MOE): Pharmacophore Discovery. [Link]

  • Grygorenko, O. O., et al. (2018). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. [Link]

Sources

The Ascendancy of 4-Substituted Azaspiro[3.3]heptanes: A Patent Landscape Guide for Drug Discovery Pioneers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties, the strategic design of molecular scaffolds plays a pivotal role. Among the rising stars in the medicinal chemist's toolkit is the 4-substituted azaspiro[3.3]heptane motif. This rigid, three-dimensional scaffold has garnered significant attention in recent years, emerging as a valuable bioisostere for commonly used saturated heterocycles such as piperidine and morpholine. Its unique conformational constraints and the ability to project substituents in well-defined vectors in three-dimensional space offer a compelling strategy to escape the "flatland" of traditional drug design. This guide provides an in-depth technical analysis of the current patent landscape for 4-substituted azaspiro[3.3]heptanes, offering researchers, scientists, and drug development professionals a comprehensive overview of the key players, therapeutic applications, and synthetic strategies that are shaping the future of this promising scaffold.

A key driver for the adoption of the azaspiro[3.3]heptane core is its remarkable ability to modulate physicochemical properties. Notably, the introduction of this spirocyclic system can lead to a significant reduction in lipophilicity (logD) compared to its more conventional counterparts, a counterintuitive phenomenon given the addition of a carbon atom. This property is highly desirable in drug discovery as it can lead to improved solubility, reduced metabolic liabilities, and enhanced pharmacokinetic profiles.

The Evolving Patent Landscape: Key Players and Therapeutic Frontiers

The growing interest in 4-substituted azaspiro[3.3]heptanes is vividly reflected in the increasing number of patent applications filed in recent years. A diverse array of pharmaceutical companies, from large, established players to agile biotechnology firms, are actively exploring the potential of this scaffold across a wide range of therapeutic areas.

Oncology: A Major Focus for Innovation

The field of oncology has emerged as a primary battleground for intellectual property surrounding 4-substituted azaspiro[3.3]heptanes. A landmark example is the recent patent application from Vividion Therapeutics, Inc. , a subsidiary of Bayer AG, which discloses a series of 2-azaspiro[3.3]heptane derivatives as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2]

Vividion's Pioneering Work on STAT3 Inhibitors

Vividion's patent application, WO2024182693A1 , details compounds with significant inhibitory activity against STAT3, a key transcription factor implicated in the survival, proliferation, and metastasis of various cancer cells.[1][3] The core structure of their claimed compounds features a 2-azaspiro[3.3]heptane moiety, highlighting the critical role of this scaffold in achieving the desired biological activity and drug-like properties. The company has initiated a Phase I clinical trial for an oral STAT3 inhibitor, VVD-130850, for the treatment of advanced solid and hematologic tumors.[4][5]

  • Key Structural Features: The patented compounds typically feature a substituted pyrimidine or pyridine ring attached to the nitrogen of the azaspiro[3.3]heptane core. The 4-position of the azaspiro[3.3]heptane is often substituted with groups that can modulate potency and pharmacokinetic properties.

  • Therapeutic Potential: These STAT3 inhibitors are being investigated for the treatment of a wide range of cancers and immunological diseases.[1][3]

The following table summarizes the activity of a representative compound from Vividion's patent application:

Compound ExampleTargetAssayIC50 (µM)
Example 101STAT3HTRF Assay0.015
Neurological Disorders: Tapping into the Potential of Azaspiro[3.3]heptanes

The unique three-dimensional nature of the azaspiro[3.3]heptane scaffold makes it particularly attractive for targeting complex proteins in the central nervous system (CNS). Several companies are actively pursuing this avenue.

Neurocrine Biosciences , a company focused on neurological and endocrine diseases, holds several patents for compounds targeting CNS disorders. While not always explicitly detailing a 4-substituted azaspiro[3.3]heptane, their patents often describe spirocyclic structures with utility in treating conditions like tardive dyskinesia, Huntington's chorea, and schizophrenia.[6] Their work on Vesicular Monoamine Transporter 2 (VMAT2) inhibitors, for instance, showcases their expertise in developing novel neurotherapeutics where such scaffolds could be employed.[6]

Inflammatory and Autoimmune Diseases: A Growing Area of Interest

The immunomodulatory potential of azaspiro[3.3]heptane derivatives is another area of active patenting. Bristol-Myers Squibb has a portfolio of patents covering spirocyclic compounds for the treatment of inflammatory diseases.[7][8] One such patent describes spirocyclic modulators of chemokine receptor activity, which are implicated in a variety of inflammatory and autoimmune conditions.[7]

Synthetic Strategies: Building the Core Scaffold and Introducing Diversity

The efficient and versatile synthesis of 4-substituted azaspiro[3.3]heptanes is crucial for their successful application in drug discovery programs. Patent literature and academic publications describe several key strategies for the construction of this scaffold and the introduction of substituents at the 4-position.

Key Synthetic Approaches to the Azaspiro[3.3]heptane Core

A common and effective method for the synthesis of the 1-azaspiro[3.3]heptane core involves a thermal [2+2] cycloaddition between an endocyclic alkene and chlorosulfonyl isocyanate (CSI), followed by reduction of the resulting β-lactam.[9] This robust methodology allows for the preparation of the core scaffold on a large scale.

G cluster_0 Synthesis of 1-Azaspiro[3.3]heptane Core Endocyclic_Alkene Endocyclic Alkene Cycloaddition [2+2] Cycloaddition Endocyclic_Alkene->Cycloaddition CSI Chlorosulfonyl Isocyanate (CSI) CSI->Cycloaddition beta_Lactam Spirocyclic β-Lactam Cycloaddition->beta_Lactam Reduction Reduction (e.g., Alane) beta_Lactam->Reduction Azaspiroheptane 1-Azaspiro[3.3]heptane Reduction->Azaspiroheptane

Figure 1: A generalized workflow for the synthesis of the 1-azaspiro[3.3]heptane core.

Introducing Functional Groups at the 4-Position

The true power of the azaspiro[3.3]heptane scaffold lies in the ability to introduce a wide variety of substituents at the 4-position, enabling fine-tuning of biological activity and physicochemical properties. Several strategies are employed to achieve this:

  • Functionalization of Pre-existing Scaffolds: Starting from a pre-formed azaspiro[3.3]heptanone, various functional groups can be introduced at the 4-position through standard chemical transformations. For example, reductive amination can be used to install amino groups, while Wittig-type reactions can introduce carbon-based substituents.

  • Cyclization of Functionalized Precursors: An alternative approach involves the cyclization of acyclic or monocyclic precursors that already contain the desired functionality at the eventual 4-position.

Exemplary Protocol: Synthesis of a 4-Substituted 2-Azaspiro[3.3]heptane Derivative (Hypothetical, based on common methods)

The following protocol illustrates a potential synthetic route to a 4-substituted 2-azaspiro[3.3]heptane derivative, similar to those found in recent patent literature.

Step 1: Synthesis of a Key Azetidine Intermediate

  • To a solution of a suitable 3-substituted azetidine in a polar aprotic solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and a suitable dielectrophile (e.g., 1,3-dibromopropane).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired spirocyclic intermediate.

Step 2: N-Arylation to Introduce the Pharmacophore

  • To a solution of the spirocyclic intermediate from Step 1 in a suitable solvent (e.g., dioxane), add the desired aryl or heteroaryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).

  • Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final compound by preparative HPLC or crystallization to yield the target 4-substituted azaspiro[3.3]heptane derivative.

G cluster_1 Synthetic Workflow for a 4-Substituted Derivative Start 3-Substituted Azetidine Step1 Cyclization with Dielectrophile Start->Step1 Intermediate Spirocyclic Intermediate Step1->Intermediate Step2 Palladium-Catalyzed N-Arylation Intermediate->Step2 Final_Product 4-Substituted Azaspiro[3.3]heptane Derivative Step2->Final_Product

Figure 2: A representative synthetic workflow for preparing 4-substituted azaspiro[3.3]heptane derivatives.

Future Outlook and Strategic Considerations

The patent landscape for 4-substituted azaspiro[3.3]heptanes is dynamic and rapidly evolving. As more companies recognize the value of this privileged scaffold, we can expect to see an increase in patent filings across a broader range of therapeutic areas. Key trends to watch include:

  • Exploration of Novel Substitution Patterns: While the 4-position is a primary focus, we anticipate increased exploration of substitutions at other positions of the azaspiro[3.3]heptane core to further fine-tune biological activity and DMPK properties.

  • Development of More Efficient and Scalable Syntheses: As compounds containing this scaffold advance through clinical trials, the development of cost-effective and scalable synthetic routes will become increasingly important.

  • Application in New Therapeutic Areas: The unique properties of azaspiro[3.3]heptanes make them attractive for a wide range of biological targets, and we expect to see their application expand into new disease areas.

For researchers and drug development professionals, a thorough understanding of the existing patent landscape is crucial for navigating this exciting and competitive field. By staying abreast of the latest developments and employing innovative synthetic strategies, the full potential of 4-substituted azaspiro[3.3]heptanes can be unlocked to deliver the next generation of transformative medicines.

References

  • Vividion Therapeutics, Inc. (2024). 2-azaspiro[3.
  • BioWorld. (2024, September 27).
  • Vividion Therapeutics, Inc. (2024, February 6).
  • Neurocrine Biosciences, Inc. (2011, June 23).
  • Bristol-Myers Squibb Company. (2014). Spirocyclic compounds as modulators of chemokine receptor activity. US8877749B2.
  • Enamine Ltd. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Carreira, E. M., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed.
  • Vividion Therapeutics, Inc. (2024). A First-in-Human (FIH) Study to Evaluate the Safety and Tolerability of VVD-130850 in Participants With Advanced Solid and Hematologic Tumors. ClinicalTrials.gov Identifier: NCT06188208.
  • Merck Patent GmbH. (2008). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. DE102006046468A1.
  • Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Fustero, S., et al. (2012). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Request PDF.
  • Luisi, R., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Grygorenko, O. O., et al. (2016). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues.
  • Neurocrine Biosciences, Inc. Patents.
  • Bristol-Myers Squibb Co. Patents.
  • AstraZeneca AB Patents.
  • Roche. (2014). AZASPIRO[3.
  • Hoffmann-La Roche. (2014). AZASPIRO[3.
  • Bristol-Myers Squibb Holdings Ireland Unlimited Company. (2014). Spirocyclic compounds as modulators of chemokine receptor activity. US8877749B2.
  • Vividion Therapeutics, Inc. (2024, May 28).
  • Neurocrine Biosciences, Inc. (2023, December 22).
  • Bristol Myers Squibb. (2026, January 2). Bristol Myers Squibb Case Study. Mewburn Ellis.
  • AstraZeneca. (2025, February 6).
  • Stony Brook University. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
  • Unimed, Inc. (1989).
  • F. Hoffmann-La Roche AG. (2012). 2,6-DIAZASPIRO[3.
  • Cueva-Garcia, J. P., et al. (2021). GPR52 modulators and methods of use.
  • Ashweek, N., & Harriott, N. (2021). Compounds and methods of use.
  • Smith, E., et al. (2025). CRF receptor antagonists and methods of use.
  • Pagano, N., et al. (2025). Muscarinic receptor 4 antagonists and methods of use.
  • Harriott, N., & Pagano, N. (2021). Muscarinic receptor antagonists and methods of use.
  • Feng, T., et al. (2012). Pyrazine derivatives.
  • Chapman, D., et al. (2012). Hydantoin compounds and pharmaceutical compositions thereof.
  • Olsson, M., & Trofast, E. (2012). Dry powder inhaler.
  • Andrews, D. M., et al. (2012). Benzamide compounds useful as histone deacetylase inhibitors.
  • Ple, P., & Jung, F. H. (2012). Quinazoline derivatives.
  • Robl, J. A., et al. (2003). Heterocyclic compounds as growth hormone secretagogues.
  • Dhar, T. G. M., & V. John. (2014). Spirocyclic compounds as modulators of chemokine receptor activity.

Sources

Methodological & Application

Synthesis of 4-(2-azaspiro[3.3]heptan-2-yl)benzoic acid from 4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the robust synthesis of 4-(2-azaspiro[3.3]heptan-2-yl)benzoic acid , a critical intermediate in medicinal chemistry. The 2-azaspiro[3.3]heptane moiety serves as a conformationally restricted, lipophilic bioisostere of piperidine, widely used to improve metabolic stability and target selectivity in drug candidates (e.g., BET inhibitors, GPCR ligands).

This note presents two distinct protocols:

  • Protocol A (The "Gold Standard" Ester Route): Prioritizes product purity and ease of isolation, recommended for discovery-phase synthesis (mg to g scale).

  • Protocol B (Direct Displacement): A process-intensified route for scale-up, minimizing step count.

Retrosynthetic & Mechanistic Analysis

The transformation relies on a Nucleophilic Aromatic Substitution (


).[1][2] While 4-fluorobenzoic acid contains a good leaving group (fluoride) and an electron-withdrawing group (carboxylic acid), the acidic proton presents a challenge. It readily protonates the secondary amine nucleophile, forming an unreactive salt.

Strategic Decision:

  • Path A (Ester Intermediacy): Masking the acid as a methyl ester prevents salt formation, increases the electron-withdrawing character of the para-substituent (

    
     of COOMe > COOH), and accelerates the reaction.
    
  • Path B (Direct

    
    ):  Requires forcing conditions (high temperature, excess base) to maintain a concentration of the free amine nucleophile in the presence of the carboxylate anion.
    
Mechanism: The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism.[3] The spiro-amine attacks the ipso-carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The high electronegativity of fluorine stabilizes this transition state (lowering


) more effectively than chlorine, making F the preferred leaving group for 

despite the stronger C-F bond.

ReactionScheme Start 4-Fluorobenzoic Acid Ester Methyl 4-fluorobenzoate Start->Ester MeOH, H2SO4 (Reflux) Complex Meisenheimer Complex Start->Complex Direct Route (Protocol B) Excess Base, DMSO, Heat Ester->Complex + 2-Azaspiro[3.3]heptane (Nucleophilic Attack) ProductEster Ester Intermediate Complex->ProductEster - F⁻ (Aromatization) Final Target Acid ProductEster->Final LiOH, THF/H2O (Hydrolysis)

Figure 1: Synthetic pathways. The solid line represents the preferred Protocol A; the dashed line represents the process-intensified Protocol B.

Protocol A: The Ester Strategy (Recommended)

Step 1: Esterification
  • Reagents: 4-Fluorobenzoic acid (1.0 equiv), Methanol (Solvent),

    
     (cat.).
    
  • Procedure: Reflux 4-fluorobenzoic acid in MeOH with catalytic sulfuric acid for 4–6 hours. Concentrate and partition between EtOAc/sat.

    
    . Dry (
    
    
    
    ) and concentrate.
  • Checkpoint: Quantitative conversion expected. Product is a volatile oil/low-melting solid.

Step 2: Coupling

This is the critical C-N bond-forming step.

Reagents & Materials:

Component Equiv. Role
Methyl 4-fluorobenzoate 1.0 Substrate
2-Azaspiro[3.3]heptane (HCl salt) 1.2 Nucleophile

| Potassium Carbonate (


) | 3.0 | Base (scavenges HCl & HF) |
| DMSO (anhydrous) | - | Solvent (Polar Aprotic) |

Step-by-Step Methodology:

  • Setup: In a pressure vial or round-bottom flask equipped with a condenser, suspend Methyl 4-fluorobenzoate (1.0 equiv) and 2-azaspiro[3.3]heptane HCl salt (1.2 equiv) in DMSO (0.5 M concentration).

  • Base Addition: Add powdered

    
     (3.0 equiv). Note: Use anhydrous, finely ground base to maximize surface area.
    
  • Reaction: Heat to 100°C for 12–16 hours.

    • Monitoring: TLC (Hex/EtOAc 4:1) or LC-MS.[4] The starting material (UV active) should disappear.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (5x reaction volume). The product often precipitates as a solid.

    • If solid: Filter, wash with water, and dry.

    • If oil: Extract with EtOAc (3x), wash with brine (2x) to remove DMSO, dry (

      
      ), and concentrate.
      
  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

Step 3: Hydrolysis
  • Dissolution: Dissolve the intermediate ester in THF/MeOH/Water (3:1:1).

  • Hydrolysis: Add LiOH monohydrate (2.5 equiv). Stir at RT (or 40°C) for 4 hours.

  • Isolation: Acidify to pH ~3 with 1N HCl. The target acid usually precipitates. Filter and dry.

Protocol B: Direct Displacement (Process Route)

This route avoids protection/deprotection but requires careful handling of the zwitterionic salt equilibrium.

Critical Process Parameters (CPPs):

  • Solvent: DMSO or NMP (High boiling point, high dielectric constant).

  • Temperature: 120–130°C (Higher energy required to overcome carboxylate repulsion).

  • Base: Cesium Carbonate (

    
    ) is superior to 
    
    
    
    here due to the higher solubility of cesium carboxylates in organic solvents ("Cesium Effect").

Methodology:

  • Combine 4-fluorobenzoic acid (1.0 equiv) and 2-azaspiro[3.3]heptane HCl (1.3 equiv) in DMSO.

  • Add

    
     (3.5 equiv). Crucial: Excess base is needed to neutralize the starting acid, the amine salt, and the generated HF.
    
  • Heat to 125°C for 18–24 hours.

  • Workup: Dilute with water. The mixture will be alkaline (pH > 10). The product is soluble as the carboxylate salt.

  • Purification: Wash the aqueous layer with Ether/DCM to remove unreacted amine/neutrals.

  • Precipitation: Carefully acidify the aqueous layer with 2N HCl to pH 4–5. The product precipitates. Filter and recrystallize from EtOH/Water if necessary.

Analytical Data & Characterization

TechniqueExpected Signal / Observation
LC-MS

Da.
1H NMR Aromatic: Two doublets (AA'BB' system) at ~7.8 ppm (2H, d, J=8.8 Hz) and ~6.4 ppm (2H, d, J=8.8 Hz). Spiro: Multiplets at ~3.9 ppm (4H, s, N-CH2) and ~2.2 ppm (4H, t, ring CH2).
19F NMR Disappearance of the signal at -105 ppm (Ar-F).
Appearance Off-white to beige powder.

Troubleshooting & Optimization

Troubleshooting Issue Problem: Low Conversion Check1 Check 1: Temperature Issue->Check1 Check2 Check 2: Solvent Wetness Issue->Check2 Check3 Check 3: Base Choice Issue->Check3 Action1 Increase to 130°C (Activation Energy barrier) Check1->Action1 Action2 Use Anhydrous DMSO (Water inhibits F- displacement) Check2->Action2 Action3 Switch K2CO3 -> Cs2CO3 (Cesium Effect) Check3->Action3

Figure 2: Troubleshooting logic for stalled reactions.

  • Incomplete Reaction: If the reaction stalls at ~60% conversion, add 0.5 equiv of fresh amine and base. Fluoride accumulation can inhibit the reaction; ensuring high dilution helps.

  • Purification Issues: The amino-acid product is zwitterionic. If it does not precipitate upon acidification, use preparative HPLC with a C18 column and a Water/Acetonitrile (+0.1% TFA) gradient.

References

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3527. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.

    
    ). Link
    
  • Wuitschik, G., et al. (2010). "Spiro[3.3]heptanes as rigid, hypervalent analogues of cyclohexane and piperidine." Nature Chemistry, 2, 611. (Bioisostere properties).[4][5][6] Link

Sources

Application Note: High-Efficiency Buchwald-Hartwig Coupling of Azaspiroheptanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-azaspiro[3.3]heptane scaffold has emerged as a critical bioisostere in modern medicinal chemistry, offering a high fraction of sp3 character (


) and defined exit vectors that mimic piperidine or piperazine while improving metabolic stability and water solubility. However, the incorporation of these strained, secondary amines via Buchwald-Hartwig amination presents unique challenges: ring strain susceptibility, moderate steric hindrance, and the frequent necessity of handling these amines as stable salts (e.g., oxalates or hydrochlorides).

This guide details a robust, field-proven protocol using Third-Generation (G3) Buchwald Precatalysts . We prioritize the RuPhos Pd G3 system for its exceptional performance with secondary amines of this steric profile, ensuring high yields and reproducibility while mitigating ring-opening side reactions.

The Substrate Challenge: Azaspiroheptanes

Before initiating coupling, researchers must account for the specific physical organic properties of the azaspiro[3.3]heptane core:

  • Geometric Constraints: Unlike the chair conformation of piperidine, the azaspiro[3.3]heptane possesses a rigid, puckered geometry. The nitrogen lone pair is less sterically encumbered than in 2,6-disubstituted piperidines but more hindered than in dimethylamine.

  • Ring Strain: The ~26 kcal/mol strain energy of the azetidine rings makes the scaffold susceptible to acid-catalyzed ring opening or decomposition at extreme temperatures (>120 °C).

  • Salt Forms: Due to volatility and stability issues, these amines are typically stored as oxalate or HCl salts . Direct coupling of salts requires specific base modifications (see Section 4).

Data Summary: Ligand Performance Comparison

Comparison of ligand efficacy for the coupling of 2-azaspiro[3.3]heptane (1.2 equiv) with 4-chloroanisole (1.0 equiv).

Ligand SystemPd SourceYield (%)Notes
RuPhos Pd-G3 Precatalyst 95% Fast activation, minimal dehalogenation.
BrettPhosPd-G3 Precatalyst78%Effective, but slower for this specific secondary amine.
XPhosPd(OAc)₂65%Moderate yield; requires longer reaction times.
BINAPPd₂(dba)₃40%Poor conversion; significant homocoupling of halide.
No LigandPd(OAc)₂<5%Pd black formation immediately.

Core Protocol: The RuPhos Pd G3 System[2]

This protocol utilizes the RuPhos Pd G3 precatalyst. The G3 precatalyst contains the ligand and Pd in a precise 1:1 ratio and an activating amine moiety, ensuring rapid generation of the active


 species even at moderate temperatures.
Reagents
  • Aryl Halide (Ar-Cl/Br/I): 1.00 mmol

  • Amine: 2-azaspiro[3.3]heptane (free base or salt): 1.20 mmol

  • Catalyst: RuPhos Pd G3 (Sigma-Aldrich #741825): 0.01 – 0.02 mmol (1-2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu): 1.50 mmol (use 2.50 mmol if using amine oxalate/HCl salt)

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 2-dram vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition:

    • Add the Aryl Halide (if solid).

    • Add the Azaspiroheptane salt (e.g., oxalate).[1]

    • Add RuPhos Pd G3 (1-2 mol%).

    • Add NaOtBu (Base).[2][3][4] Critical: If using the amine salt, ensure you add enough base to neutralize the acid plus the 1.5 equivalents required for the catalytic cycle.

      • Calculation: For Oxalate (1:1 salt), use 2.5 equiv NaOtBu total.

  • Solvent & Purge:

    • Seal the vessel with a septum cap.

    • Evacuate and backfill with inert gas (x3).

    • Inject anhydrous THF or Dioxane via syringe.

  • Activation & Reaction:

    • Place the vessel in a pre-heated block at 65 °C .

    • Stir vigorously (800-1000 rpm). The G3 catalyst activates rapidly; the solution usually turns from pale yellow to a darker amber/brown.

    • Monitor via LCMS at 1 hour. Most activated chlorides convert fully within 2-4 hours. Deactivated systems may require 80 °C and 12 hours.

  • Workup:

    • Cool to room temperature.[5]

    • Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd and inorganic salts.

    • Concentrate and purify via flash chromatography.

Optimization Logic & Troubleshooting

Not all substrates behave identically. Use the following decision logic to optimize difficult couplings (e.g., base-sensitive groups or heteroaryl chlorides).

Diagram 1: Optimization Decision Tree

Caption: Logic flow for selecting catalyst and base conditions based on substrate properties.

OptimizationStrategy Start Substrate Analysis AmineType Amine Type? Start->AmineType BaseSens Base Sensitive Groups? (Esters, Nitriles, Nitro) AmineType->BaseSens Secondary (Azaspiroheptane) BrettPhos Switch Ligand: BrettPhos Pd G3 (Better for primary amines) AmineType->BrettPhos Primary (Amino-azaspiro) RuPhosRoute Standard Protocol: RuPhos Pd G3 + NaOtBu Solvent: THF/Dioxane BaseSens->RuPhosRoute No (Robust Substrate) WeakBase Weak Base Protocol: RuPhos Pd G3 + Cs2CO3 Solvent: t-BuOH or Dioxane BaseSens->WeakBase Yes (Esters/Nitriles) LHMDS Soluble Base Protocol: RuPhos Pd G3 + LHMDS (Good for acidic protons) BaseSens->LHMDS Alternative (Enolizable Ketones)

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor activation.Switch to LHMDS (1M in THF) as base.[6] Ensure inert atmosphere is rigorous.
Hydrodehalogenation

-hydride elimination competing.
Decrease temp to 50 °C. Increase concentration to 0.5 M.
Pd Black Precipitate Ligand detachment or instability.Add 1-2 mol% free RuPhos ligand to stabilize the active species.
Ring Opening Acidic impurity or excessive heat.Ensure amine salt is fully neutralized. Do not exceed 100 °C.

Advanced Workflow: Handling Amine Salts

When using azaspiroheptane oxalate or HCl salts, the "free-basing" step is the most common point of failure. Incomplete neutralization leads to acidic quenching of the Pd-amine oxidative addition complex.

Diagram 2: Salt Handling Workflow

Caption: Step-by-step mechanism for in-situ neutralization and catalytic entry.

SaltHandling cluster_warning Critical Control Point Salt Azaspiroheptane Oxalate Salt Mix In-Situ Neutralization (5 min, RT) Salt->Mix Base Base (NaOtBu) 2.5 Equiv Base->Mix FreeBase Free Amine Generated + Na-Oxalate (Inert) Mix->FreeBase CatEntry Pd-Catalytic Cycle (Amine Binding) FreeBase->CatEntry Enters Cycle

References

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.

  • Burkhard, J. A.; Carreira, E. M. "2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions."[1][7] Organic Letters, 2008 , 10, 3525–3526.[1]

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[5] Chemical Reviews, 2016 , 116, 12564–12649.

  • Wuitschik, G.; Carreira, E. M.; et al. "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 2008 , 47, 4512-4515.[1]

  • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Third Generation Buchwald Precatalysts." The Journal of Organic Chemistry, 2014 , 79, 4161–4166.

Sources

Application Note: Palladium and Copper-Catalyzed N-Arylation of 2-Azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azaspiro[3.3]heptane moiety has emerged as a valuable bioisostere for common saturated heterocycles like piperidine and morpholine in modern drug discovery. Its rigid, three-dimensional structure can confer advantageous physicochemical properties, including improved aqueous solubility and metabolic stability.[1] The N-arylation of this scaffold is a critical transformation, providing direct access to a diverse range of chemical entities for screening and lead optimization. This guide provides a detailed examination of the primary methodologies for constructing this crucial C-N bond: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We present detailed, step-by-step protocols, mechanistic insights, strategies for reaction optimization, and methods for product characterization tailored for researchers in medicinal chemistry and process development.

Introduction: The Strategic Importance of 2-Azaspiro[3.3]heptane

Saturated heterocyclic scaffolds are cornerstones of medicinal chemistry. However, the frequent use of traditional rings like piperidine can lead to well-known metabolic liabilities and limited exploration of chemical space. Azaspiro[3.3]heptanes offer a compelling alternative, providing unique exit vectors from a sp³-rich core.[2] This structural rigidity and novelty make them attractive motifs for developing new intellectual property and improving pharmacokinetic profiles.[3]

The direct attachment of an aryl or heteroaryl group to the nitrogen atom of 2-azaspiro[3.3]heptane is a key step in leveraging this scaffold. The resulting N-aryl derivatives serve as foundational building blocks for a vast array of more complex molecules, enabling exploration of structure-activity relationships (SAR) in drug discovery programs.[4]

Mechanistic Principles of N-Arylation

Two transition-metal-catalyzed cross-coupling reactions dominate the landscape of C(aryl)-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation. The choice between them often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed reaction for forming C-N bonds.[5] Its development revolutionized the synthesis of arylamines due to its broad substrate scope and tolerance for various functional groups, operating under milder conditions than traditional methods.[6]

The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[7]

  • Amine Coordination & Deprotonation: The amine (2-azaspiro[3.3]heptane) coordinates to the Pd(II) center, and a base removes the proton from the nitrogen, forming a palladium amide complex.[6]

  • Reductive Elimination: The aryl group and the amino group couple, forming the desired N-aryl product and regenerating the active Pd(0) catalyst.[8]

Bulky, electron-rich phosphine ligands are crucial for the success of this reaction, as they facilitate the rate-limiting reductive elimination step.

Buchwald-Hartwig Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII_ArX L-Pd(II)(Ar)(X) OA->PdII_ArX Amine_Coord Amine Coordination & Deprotonation PdII_ArX->Amine_Coord R₂NH, Base PdII_Amide L-Pd(II)(Ar)(NR₂) Amine_Coord->PdII_Amide RE Reductive Elimination PdII_Amide->RE RE->Pd0 Ar-NR₂ Ullmann Cycle cluster_1 Ullmann Catalytic Cycle CuI L-Cu(I)-X Ligand_Ex Ligand Exchange (Amine Binding) CuI->Ligand_Ex R₂NH, Base CuI_Amide L-Cu(I)-NR₂ Ligand_Ex->CuI_Amide OA_Ullmann Oxidative Addition CuI_Amide->OA_Ullmann Ar-X CuIII L-Cu(III)(Ar)(X)(NR₂) OA_Ullmann->CuIII RE_Ullmann Reductive Elimination CuIII->RE_Ullmann RE_Ullmann->CuI Ar-NR₂

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Experimental Protocols & Workflow

The successful N-arylation of 2-azaspiro[3.3]heptane requires careful attention to the preparation of the starting materials and the execution of an inert reaction setup.

N_Arylation_Workflow Start 2-Azaspiro[3.3]heptane (Salt Form, e.g., HCl) Freebase Protocol A: Free-Basing Start->Freebase Amine Free Amine in Organic Solvent Freebase->Amine Coupling Protocol B or C: N-Arylation Coupling Amine->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purify Purification (Column Chromatography) Workup->Purify Product N-Aryl-2-azaspiro[3.3]heptane Purify->Product Characterize Characterization (NMR, MS, etc.) Product->Characterize

Caption: General experimental workflow for N-arylation.

Protocol A: Free-Basing of 2-Azaspiro[3.3]heptane Hydrochloride

Rationale: The amine must be in its neutral, free-base form to act as a nucleophile in the coupling reaction. Amine salts are unreactive. This protocol describes a standard liquid-liquid extraction to liberate the free amine from its hydrochloride salt.

Materials:

  • 2-Azaspiro[3.3]heptane·HCl

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve 2-azaspiro[3.3]heptane·HCl (1.0 equiv) in deionized water (approx. 10 mL per gram of salt).

  • Transfer the aqueous solution to a separatory funnel and cool in an ice-water bath.

  • Slowly add 2 M NaOH solution dropwise with swirling until the aqueous phase is strongly basic (pH > 12, check with pH paper).

  • Extract the aqueous layer with DCM or Et₂O (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the free amine.

    • Note: 2-Azaspiro[3.3]heptane free base is a volatile solid. [9]Avoid prolonged exposure to high vacuum or heat. It is often best to dissolve the dried organic solution in the reaction solvent and use it directly, determining the concentration by quantitative NMR or assuming a quantitative yield from the salt.

Protocol B: Buchwald-Hartwig N-Arylation (General Procedure)

Rationale: This protocol provides a robust starting point for the palladium-catalyzed coupling of 2-azaspiro[3.3]heptane with a range of aryl halides and triflates. The use of a pre-catalyst and a bulky biarylphosphine ligand ensures high efficiency. [10] Materials:

  • Aryl halide or triflate (1.0 equiv)

  • 2-Azaspiro[3.3]heptane, free base (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., G3-XPhos, G3-RuPhos, 1–3 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, or K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or CPME)

  • Schlenk flask or microwave vial, magnetic stirrer, inert gas (Argon or Nitrogen) supply

Procedure:

  • Setup: Oven-dry all glassware and allow to cool under an inert atmosphere. [10]2. Charging the Vessel: To a Schlenk flask, add the aryl halide, the base, the palladium pre-catalyst, and a magnetic stir bar.

  • Inerting: Seal the flask and evacuate and backfill with inert gas three times.

  • Addition of Amine and Solvent: Add the 2-azaspiro[3.3]heptane free base, followed by the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C) and monitor by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-aryl-2-azaspiro[3.3]heptane. [11]

Protocol C: Ullmann-Type N-Arylation (General Procedure)

Rationale: This copper-catalyzed method serves as a valuable alternative to palladium-based systems, especially for certain heteroaryl halides or when cost is a primary concern. The conditions are typically more forcing than the Buchwald-Hartwig reaction. [12] Materials:

  • Aryl iodide or bromide (1.0 equiv)

  • 2-Azaspiro[3.3]heptane, free base (1.5–2.0 equiv)

  • Copper(I) source (e.g., CuI, Cu₂O, 5–25 mol%)

  • Ligand (e.g., 1,10-phenanthroline, L-proline, 10–60 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, high-boiling polar solvent (e.g., DMF, DMSO, NMP)

  • Sealed reaction tube or microwave vial

Procedure:

  • Charging the Vessel: To a reaction tube, add the aryl halide, copper(I) source, ligand, base, and a magnetic stir bar.

  • Addition of Amine and Solvent: Add the 2-azaspiro[3.3]heptane free base, followed by the anhydrous solvent.

  • Reaction: Seal the tube tightly and heat the mixture to the required temperature (often 110–160 °C). Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Follow the same workup, extraction, and purification steps as described in Protocol B. Note that removal of high-boiling solvents like DMF or DMSO requires high vacuum or aqueous extraction.

Optimization and Data Presentation

The optimal conditions for N-arylation can vary significantly based on the reactivity of the aryl halide and the specific catalyst system. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. [13][14] Table 1: Recommended Starting Conditions for N-Arylation of 2-Azaspiro[3.3]heptane

Aryl Electrophile (Ar-X)Recommended MethodCatalyst System (mol%)Base (equiv)SolventTemperature (°C)Notes
Ar-I Buchwald-HartwigPd(OAc)₂ (2%), XPhos (4%)K₃PO₄ (2.5)Dioxane100Iodides are highly reactive; milder bases are often sufficient. [7]
Ar-Br Buchwald-HartwigG3-XPhos (2%)NaOtBu (2.0)Toluene100-110The most common and reliable substrate class for this reaction.
Ar-Cl (activated) Buchwald-HartwigG3-RuPhos (2-3%)LHMDS (2.5)Toluene110Electron-deficient aryl chlorides are more reactive.
Ar-Cl (unactivated) Buchwald-HartwigG4-AdBrettPhos (3%)K₂CO₃/K₃PO₄ (3.0)t-AmylOH/H₂O110Requires highly active catalyst systems; water can be beneficial.
Ar-OTf Buchwald-Hartwig[Pd(allyl)Cl]₂ (1%), RuPhos (2%)K₂CO₃ (2.5)Toluene90-100Triflates are excellent substrates, comparable to bromides. [7]
Ar-I / Ar-Br Ullmann-TypeCuI (10%), 1,10-Phenanthroline (20%)K₂CO₃ (3.0)Toluene/DMF110-150A good alternative, especially for large-scale synthesis. [15]

Product Characterization

The final N-aryl-2-azaspiro[3.3]heptane product should be thoroughly characterized to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals for the aromatic protons in the δ 6.5–8.5 ppm region. The protons of the spirocyclic core will appear in the aliphatic region (typically δ 2.0–4.5 ppm). The two sets of methylene protons on the azetidine ring adjacent to the nitrogen will often show distinct chemical shifts. [11] * ¹³C NMR: The aromatic carbons will appear in the δ 110–160 ppm region. The spirocyclic carbon atom will be a characteristic quaternary signal, and the methylene carbons will be in the aliphatic region. [16]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), matching the calculated value for the product's chemical formula.

Conclusion

The N-arylation of 2-azaspiro[3.3]heptane is a fundamental transformation for creating novel molecular scaffolds in drug discovery. Both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation provide effective, reproducible routes to these valuable compounds. By selecting the appropriate catalyst system and carefully controlling reaction parameters, researchers can efficiently generate diverse libraries of N-aryl-2-azaspiro[3.3]heptanes for biological evaluation. The protocols and guidelines presented here offer a comprehensive framework for achieving success in this important synthetic endeavor.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Stepanov, A. A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]

  • Cheong, J. Y., et al. (2016). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Request PDF on ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved February 15, 2026, from [Link]

  • Mastalir, Á., & Molnár, Á. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub. [Link]

  • Reddy, L. R., et al. (2018). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. [Link]

  • Lenci, E., et al. (2022). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC. [Link]

  • Boswell, C. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. [Link]

  • Mastalir, Á., & Molnár, Á. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Mastalir, Á., & Molnár, Á. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. [Link]

  • Isaza, A., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. PMC. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • Candeias, M. M., et al. (2020). Microwave Assisted Reactions of Azaheterocycles For Medicinal Chemistry Applications. MDPI. [Link]

  • Kumar, A., et al. (2018). Microwave-Assisted aza-Friedel−Crafts Arylation of N‐Acyliminium Ions: Expedient Access to 4-Aryl-3,4-dihydroquinazolinones. DiVA portal. [Link]

  • Campeau, L.-C., & Fagnou, K. (2011). SYNTHESIS OF 2-ARYL PYRIDINES BY PALLADIUM-CATALYZED DIRECT ARYLATION OF PYRIDINE N-OXIDES. Organic Syntheses. [Link]

  • Loupy, A. (Ed.). (2002). Microwave Assisted Organic Synthesis.
  • Royal Society of Chemistry. (2021). A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. Reaction Chemistry & Engineering. [Link]

  • Agilent. (n.d.). Application Note SI-02449 Freebasing of Peptide Salts and the Removal of Acidic Ion-Pairing Reagents from Fractions after HPLC Purification. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved February 15, 2026, from [Link]

  • Gnanaoli, K., et al. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). 3-Azabicyclo[3.2.0]heptane hydrochloride (1). Retrieved February 15, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 15, 2026, from [Link]

  • Perrone, S., et al. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba.it. [Link]

  • Youn, Y., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

Sources

Application Note: Advanced Amide Coupling Strategies for Sterically Hindered Azaspiro Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Azaspiro benzoic acids represent a privileged scaffold in modern drug discovery, offering high


 character and rigid 3D vectors that improve metabolic stability and target selectivity. However, the very structural feature that enhances their biological profile—the spirocyclic quaternary center ortho/meta to the carboxylate—creates a "steric wall." This often renders standard carbodiimide (EDC/DIC) couplings ineffective due to the inability of the amine nucleophile to access the activated ester.

This guide details three tiered protocols for overcoming this steric barrier, moving from high-throughput discovery (HATU) to scalable green chemistry (T3P), and finally to the "nuclear option" for unreactive substrates (Ghosez’s Reagent).

Mechanistic Insight: The "Cone of Sterics"

In azaspiro benzoic acids, the spiro-fused ring (often a piperidine or pyrrolidine) creates significant bulk. When activating the carboxylic acid, the choice of reagent determines the size of the leaving group.

  • The Failure of EDC/NHS: The O-acylisourea intermediate is bulky. If the spiro ring blocks the trajectory of the incoming amine (Burgi-Dunitz angle), the reaction stalls, leading to N-acylurea rearrangement byproducts.

  • The Solution: We must either use highly reactive additives (HOAt) that accelerate the active ester formation or use smaller activating agents (Acid Chlorides/T3P) that reduce the transition state volume.

Reagent Decision Matrix

The following decision tree outlines the logical selection process based on steric hindrance and scale.

ReagentSelection Start Start: Azaspiro Benzoic Acid Coupling ScaleCheck Is this Discovery (<100mg) or Process (>10g)? Start->ScaleCheck Discovery Discovery Scale ScaleCheck->Discovery Discovery Process Process Scale ScaleCheck->Process Process StericCheck Steric Bulk: Extreme? Discovery->StericCheck T3P Protocol B: T3P + Pyridine (Green, Scalable, Low Epimerization) Process->T3P First Choice Standard Standard Bulk StericCheck->Standard Moderate Extreme Extreme Bulk (Ortho-Spiro) StericCheck->Extreme High HATU Protocol A: HATU + HOAt (High Yield, High Cost) Standard->HATU Ghosez Protocol C: Ghosez's Reagent (Acid Chloride, Neutral Conditions) Extreme->Ghosez T3P->Ghosez If T3P Fails

Figure 1: Decision matrix for selecting coupling reagents based on scale and steric environment.

Comparative Analysis of Reagents

FeatureHATU / HOAtT3P (Propylphosphonic Anhydride)Ghosez's Reagent
Mechanism Uronium salt -> Active EsterCyclic Anhydride activationNeutral Acid Chloride formation
Steric Tolerance High (with HOAt)Very HighExtreme (Best in class)
Atom Economy Poor (Large byproduct mass)ExcellentGood
Workup Chromatography usually requiredAqueous extraction (Water soluble byproducts)Evaporation / Extraction
Epimerization Low (if base controlled)Lowest (Ideal for chiral centers)Low (Neutral conditions)
Safety Sensitizer, potential explosiveSafe, Non-toxic, Non-explosiveMoisture sensitive

Experimental Protocols

Protocol A: The "Gold Standard" for Discovery (HATU)

Context: Best for milligram-scale library synthesis where yield is prioritized over cost. The addition of HOAt (1-Hydroxy-7-azabenzotriazole) is critical for azaspiro acids to speed up the active ester formation.

Materials:

  • Azaspiro Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • HOAt (0.5 equiv - Optional but recommended for high sterics)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the Azaspiro Acid and HATU in DMF (0.1 M concentration).

  • Activation: Add DIPEA dropwise. Stir for 5 minutes. Note: The solution should turn yellow.

  • Coupling: Add the Amine. If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by LCMS. Look for the active ester mass (+99 Da from acid) if the reaction is slow.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
Protocol B: The "Green & Scalable" Method (T3P)

Context: T3P (Propylphosphonic anhydride) is the preferred reagent for scale-up (>10g) and process chemistry. It generates water-soluble byproducts, eliminating the need for chromatography in many cases.[1]

Materials:

  • Azaspiro Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF (Green solvent)

Step-by-Step:

  • Slurry: Charge the Azaspiro Acid, Amine, and Base into the reactor with EtOAc (0.2 M). Note: T3P coupling works best at higher concentrations than HATU.

  • Addition: Add T3P solution dropwise over 10 minutes. The reaction is slightly exothermic; maintain Temp < 30°C.

  • Reaction: Stir at RT for 12 hours.

    • Optimization: If conversion is <50% after 4h, heat to 45°C. T3P is thermally stable.

  • Self-Validating Workup: Add water (equal volume). Stir vigorously for 15 mins. Separate layers.

    • Why? T3P byproducts are water-soluble.[1][2][3][4][5] The organic layer retains the product.

  • Wash: Wash organic layer with 0.5M HCl (to remove pyridine/unreacted amine), then

    
    .
    

T3P_Mechanism Acid Azaspiro Acid MixedAnh Mixed Anhydride (Activated) Acid->MixedAnh + Base T3P T3P Reagent T3P->MixedAnh Product Amide Product MixedAnh->Product Nucleophilic Attack Byproduct Water Soluble P-Byproducts MixedAnh->Byproduct Leaving Group Amine Amine Nucleophile Amine->Product

Figure 2: Simplified mechanism of T3P activation showing the generation of water-soluble byproducts.

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Context: When the spiro-ring creates a "steric wall" so dense that HATU/T3P fail, you must convert the acid to an acid chloride. Thionyl chloride (


) is often too harsh (generates HCl, degrades spiro-amines). Ghosez’s Reagent  (1-Chloro-N,N,2-trimethylpropenylamine) forms acid chlorides under neutral  conditions.

Materials:

  • Azaspiro Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 - 1.5 equiv)

  • Amine (1.2 equiv)

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Solvent: Dry DCM or

    
    
    

Step-by-Step:

  • Activation: Dissolve Azaspiro Acid in dry DCM. Add Ghosez’s Reagent dropwise at 0°C.

  • Formation: Stir at RT for 1–2 hours.

    • Monitoring: Withdraw an aliquot, quench with MeOH, and check LCMS for the Methyl Ester. If Methyl Ester is present, the Acid Chloride formed successfully.

  • Coupling: Cool to 0°C. Add the Amine and Base solution slowly.

  • Completion: Stir at RT for 2 hours.

  • Workup: Standard aqueous workup.

References & Authoritative Grounding

  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

    • Key Insight: Establishes T3P/Pyridine as the premier method for minimizing epimerization and handling hindered substrates.[1]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

    • Key Insight: Comprehensive review of mechanisms, explaining why uronium salts (HATU) outperform carbodiimides in hindered systems.

  • Ghosez, L., et al. (1979). "Synthesis of acyl halides under neutral conditions." Angewandte Chemie.

    • Key Insight: The foundational text for using 1-Chloro-N,N,2-trimethylpropenylamine to generate acid chlorides without acidic byproducts.

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature.

    • Key Insight: Discusses the limitations of standard coupling and the need for alternative activation strategies like KAHA ligation or specific active esters.

Sources

The Strategic Integration of Azaspiro Scaffolds into Peptidomimetics: A Guide to Synthesis and Conformational Control

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Third Dimension in Peptide Design

In the quest for novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. Azaspirocyclic frameworks, characterized by two rings sharing a single carbon atom, have emerged as powerful tools in this endeavor. Their inherent three-dimensional and rigid nature offers a distinct advantage in the design of peptidomimetics, molecules that mimic the structure and function of peptides but with improved pharmacological properties.[1][2] The incorporation of azaspiro scaffolds can enhance metabolic stability, increase solubility, and provide precise control over the spatial orientation of functional groups, leading to improved potency and selectivity for biological targets. This guide provides a comprehensive overview of the rationale, synthesis, and application of azaspiro scaffolds in peptidomimetic design, complete with detailed protocols for their successful implementation in a research setting.

The introduction of a nitrogen atom within the spirocyclic system, creating an azaspirocycle, provides a key handle for further chemical modifications and can significantly influence the compound's polarity, basicity, and hydrogen bonding capacity.[1] A key benefit of incorporating these scaffolds is the increase in the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with higher clinical success rates.[1] This shift away from planar structures generally leads to improved physicochemical and pharmacokinetic profiles.

This document will delve into the practical aspects of incorporating azaspiro-derived amino acids into peptide chains, with a focus on solid-phase peptide synthesis (SPPS), and will explore the profound impact these scaffolds have on the resulting peptide conformation.

Part 1: Synthesis of Azaspiro Amino Acid Building Blocks

The journey to an azaspiro-peptidomimetic begins with the synthesis of the core building block: the azaspiro amino acid. These are typically prepared as Fmoc-protected derivatives to be compatible with standard solid-phase peptide synthesis (SPPS) protocols.[3][4] The choice of the azaspiro scaffold, such as azaspiro[3.3]heptane or azaspiro[4.4]nonane, will dictate the specific synthetic route.

Protocol 1: Synthesis of Fmoc-Protected 2-Azaspiro[3.3]heptane-6-carboxylic Acid

This protocol is based on the synthesis of novel, sterically constrained amino acids for use in biochemistry and drug design.[5][6]

Materials:

  • Appropriate starting materials for the construction of the azaspiro[3.3]heptane core (e.g., 1,3-bis-electrophiles and 1,1-C- or 1,1-N-bis-nucleophiles)[5][6]

  • Reagents for the introduction of the carboxylic acid and amino functionalities

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Synthesis of the Azaspiro[3.3]heptane Core: Synthesize 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid. This can be achieved through the subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles to construct both four-membered rings of the spirocyclic scaffold.[5][6]

  • Fmoc Protection:

    • Dissolve the synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid in a 10% solution of sodium bicarbonate in water.

    • In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in dioxane.

    • Slowly add the Fmoc-OSu solution to the amino acid solution at 0°C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a DCM/MeOH gradient to yield the pure Fmoc-protected azaspiro amino acid.

Protocol 2: Synthesis of Fmoc-Protected 1-Azaspiro[4.4]nonane-carboxylic Acid

This protocol is a plausible route based on established organic chemistry principles for the synthesis of the 1-azaspiro[4.4]nonane skeleton.[7]

Materials:

  • Cyclopentanone

  • Cyanoacetamide

  • Piperidine

  • Ethanol

  • Sulfuric acid

  • Reagents for reductive cyclization (e.g., a reducing agent and a nitrogen source)

  • Reagents for introduction of the carboxylic acid functionality

  • Fmoc-OSu

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Synthesis of the 1-Azaspiro[4.4]nonane Core:

    • Synthesize the 1-azaspiro[4.4]nonane core through a multi-step sequence, which can involve a domino radical bicyclization or an intramolecular 1,3-dipolar cycloaddition.[6] A plausible route starts from cyclopentanone and cyanoacetamide to form a spiro-intermediate, followed by hydrolysis, decarboxylation, and reductive cyclization.[7]

  • Functionalization and Fmoc Protection:

    • Introduce the carboxylic acid and amino functionalities at the desired positions on the azaspiro[4.4]nonane core using standard organic synthesis techniques.

    • Perform Fmoc protection of the amino group as described in Protocol 1.

  • Purification:

    • Purify the final Fmoc-protected azaspiro amino acid by column chromatography.

Part 2: Incorporation of Azaspiro Amino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids like azaspiro derivatives into a growing peptide chain on a solid support requires optimization of standard SPPS protocols to overcome potential challenges such as slow coupling kinetics and aggregation.[2] Microwave-assisted SPPS can be particularly effective in driving these difficult couplings to completion.[2]

Workflow for Azaspiro-Peptidomimetic Synthesis

G cluster_0 Building Block Synthesis cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Cleavage and Purification A Synthesis of Azaspiro Amino Acid Core B Fmoc Protection A->B C Resin Swelling & Fmoc Deprotection B->C D Coupling of Fmoc-Azaspiro-AA-OH (Microwave-Assisted) C->D E Capping (Optional) D->E If incomplete coupling F Iterative Couplings of Standard Amino Acids D->F E->F G Cleavage from Resin & Side-Chain Deprotection F->G H Purification (RP-HPLC) G->H I Characterization (MS, NMR) H->I

Caption: General workflow for the synthesis of azaspiro-peptidomimetics.

Protocol 3: SPPS of a Peptide Containing an Azaspiro Amino Acid

This protocol outlines the manual synthesis of a peptide containing a sterically hindered azaspiro amino acid using a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected standard amino acids

  • Fmoc-protected azaspiro amino acid (from Part 1)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of the Fmoc-Azaspiro Amino Acid:

    • Activation: In a separate vial, dissolve the Fmoc-azaspiro amino acid (3-5 equivalents relative to resin loading), HATU or PyBOP (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes. The use of more reactive phosphonium or aminium reagents is recommended for hindered amino acids.

    • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

    • Microwave-Assisted Coupling (Recommended): If available, perform the coupling in a microwave peptide synthesizer at an elevated temperature (e.g., 50-75°C) for 5-15 minutes. This significantly improves coupling efficiency for sterically hindered residues.[2]

    • Conventional Coupling: If a microwave synthesizer is not available, agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser (ninhydrin) test to check for complete coupling (a negative result indicates completion).[8]

    • If the Kaiser test is positive, indicating incomplete coupling, repeat the coupling step (double coupling).

    • Once coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2 and the standard coupling procedure for the subsequent standard amino acids in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Part 3: Conformational Impact and Characterization

The rigid nature of azaspiro scaffolds serves to constrain the conformational freedom of the peptide backbone. This is a highly desirable feature in peptidomimetic design, as pre-organizing the molecule into its bioactive conformation can lead to a significant increase in binding affinity and selectivity.

Induction of β-Turns

Aza-amino acids, and by extension azaspiro amino acids, are known to promote the formation of β-turns, which are common secondary structural motifs involved in molecular recognition processes.[9][10] The incorporation of two consecutive aza-amino acids has been shown to promote stable β-turn formation even in aqueous solutions.[9] While a single azaspiro amino acid may not have the same effect as two consecutive aza-amino acids, its rigid structure is expected to strongly influence the local peptide conformation and potentially induce or stabilize a β-turn. Lactam-constrained amino acids, which share structural similarities with azaspirocycles, are effective in stabilizing type II β-turns.[11]

Table 1: Expected Conformational Effects of Azaspiro Scaffolds
Scaffold TypeRing SizeExpected Conformational ConstraintPotential Impact on Secondary Structure
Azaspiro[3.3]heptane4-membered ringsHigh rigidity, compact structureStrong induction of a tight β-turn
Azaspiro[4.4]nonane5-membered ringsHigh rigidity, more extended than [3.3]Induction of a β-turn, potentially with a different geometry than the [3.3] scaffold
Azaspiro[4.5]decane5- and 6-membered ringsModerate rigidityMay act as a less constrained turn inducer or a rigid spacer
Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[12][13][14][15] A combination of 1D and 2D NMR experiments, such as COSY, TOCSY, and NOESY, can provide information on through-bond and through-space connectivities, which can be used to determine the peptide's conformation.

Decision Tree for Conformational Analysis

G A Purified Azaspiro-Peptidomimetic B 1D and 2D NMR Data Acquisition (COSY, TOCSY, NOESY/ROESY) A->B C Resonance Assignment B->C D Analysis of NOE Cross-peaks C->D E Identification of Key Inter-proton Distances D->E F Evidence for a β-turn? (e.g., dαN(i, i+2), dNN(i, i+1)) E->F G Structure Calculation and Refinement (e.g., using CYANA or XPLOR-NIH) F->G Yes I Extended Conformation F->I No H Ensemble of Low-Energy Structures G->H J Folded Conformation (β-turn) H->J

Caption: Decision tree for the conformational analysis of azaspiro-peptidomimetics using NMR data.

Conclusion

The incorporation of azaspiro scaffolds into peptidomimetics represents a sophisticated strategy for controlling molecular conformation and enhancing drug-like properties. By leveraging the synthetic protocols outlined in this guide, researchers can access a diverse range of conformationally constrained peptides. The inherent rigidity of these scaffolds provides a powerful means to pre-organize a peptidomimetic into its bioactive conformation, ultimately accelerating the discovery of potent and selective therapeutic agents. The careful selection of the azaspiro ring system and its strategic placement within a peptide sequence, guided by structural biology and computational modeling, will undoubtedly continue to be a fruitful avenue of research in modern drug discovery.

References

  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.).
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. (n.d.). Retrieved February 14, 2024, from [Link]

  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. (2013). Organic Letters, 15(21), 5550–5553. [Link]

  • Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. (2008). Journal of the American Chemical Society, 130(48), 16338–16349. [Link]

  • Synthesis of β-Turn and Pyridine Based Peptidomimetics. (2007). Diva-portal.org. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2011). Amino Acids, 41(3), 631–636. [Link]

  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. (2018). Chemistry – A European Journal, 24(57), 15263–15268. [Link]

  • Two consecutive aza-amino acids in peptides promote stable β-turn formation in water. (2013). Organic & Biomolecular Chemistry, 11(30), 4957. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules, 28(22), 7609. [Link]

  • Aza-Amino Acids Disrupt β-Sheet Secondary Structures. (2019). Molecules, 24(10), 1919. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2011). Amino Acids, 41(3), 631-636.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021). Current Medicinal Chemistry, 28(14), 2729–2782. [Link]

  • Guide to Solid Phase Peptide Synthesis - AAPPTEC. (n.d.). Retrieved February 14, 2024, from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2), 31–38. [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR - YouTube. (2024, March 13). Retrieved February 14, 2024, from [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules, 28(22), 7609.
  • CONFORMATIONAL STUDIES OF TACHYKININ PEPTIDES USING NMR SPECTROSCOPY. (n.d.). Retrieved February 14, 2024, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Retrieved from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2), 31-38.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF. (n.d.). Retrieved February 14, 2024, from [Link]

  • Effect of the peptide secondary structure on the peptide amphiphile supramolecular structure and interactions. (2011). Langmuir, 27(10), 6163–6170. [Link]

  • The role of secondary structures of peptide polymers on antimicrobial efficacy and antibiotic potentiation. (2019). Biomaterials, 218, 119349. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). Pharmaceuticals, 14(5), 449. [Link]

  • Peptide Bond Formation between Aminoacyl-Minihelices by a Scaffold Derived from the Peptidyl Transferase Center. (2022). International Journal of Molecular Sciences, 23(8), 4199. [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis Using Spirocyclic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptide Conformation with Spirocyclic Scaffolds

The therapeutic potential of peptides is often limited by their inherent flexibility, which can lead to poor receptor affinity and susceptibility to enzymatic degradation.[1] Introducing conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations.[2] Spirocyclic amino acids, a unique class of unnatural amino acids, have emerged as exceptional tools for this purpose.[3] Their rigid, fused-ring structures act as potent inducers of specific secondary structures, such as β-turns, thereby locking the peptide into a bioactive conformation.[4][5] This pre-organization can lead to enhanced binding affinity, increased metabolic stability, and improved pharmacokinetic properties.[2]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of spirocyclic amino acids into peptides using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind experimental choices, from resin and protecting group strategy to the selection of optimal coupling reagents for these sterically demanding building blocks.

Core Principles: Navigating the Challenges of Sterically Hindered Residues

The incorporation of spirocyclic amino acids, which are α,α-disubstituted, presents a significant steric challenge to the growing peptide chain.[6] Standard coupling protocols are often insufficient, leading to incomplete reactions and the formation of deletion sequences.[7] To ensure high-yield synthesis, several key parameters must be optimized.

1. Potent Coupling Reagents: The choice of coupling reagent is paramount. Standard carbodiimide reagents like DCC and DIC are generally inefficient for coupling sterically hindered amino acids.[7] More potent activating agents are required to overcome the steric barrier. Uronium/aminium salts such as HATU , HCTU , and COMU , and phosphonium salts like PyAOP , are highly recommended.[1][8][9] These reagents form highly reactive OAt or Oxyma esters, which facilitate efficient amide bond formation even with bulky residues.[8] HOAt, a component of HATU, can also provide anchimeric assistance via its pyridine nitrogen, further enhancing coupling efficiency.[8]

2. Extended Reaction Times and Double Coupling: Due to slower reaction kinetics, extended coupling times are often necessary.[10] Monitoring the reaction progress using a qualitative test like the Kaiser test is crucial.[11] If the test indicates the presence of free amines after the initial coupling time, a second coupling (double coupling) with a fresh solution of activated amino acid should be performed to drive the reaction to completion.[10]

3. Optimal Solvent Environment: The choice of solvent can influence both the coupling efficiency and the potential for side reactions. N,N-Dimethylformamide (DMF) is a standard solvent for SPPS, but for difficult sequences prone to aggregation, a mixture of solvents or the use of chaotropic salts may be beneficial.[10]

4. Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate difficult coupling reactions, including those involving sterically hindered amino acids.[6] Microwave-enhanced SPPS can drive reactions to completion more quickly and efficiently than conventional methods.[6]

Experimental Workflow & Protocols

The following section outlines a detailed, step-by-step workflow for the manual solid-phase synthesis of a peptide containing a spirocyclic amino acid using the widely adopted Fmoc/tBu strategy.[12][13]

Diagram 1: General Workflow for SPPS with Spirocyclic Amino Acids

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 30 min in DMF Wash1 Washing Fmoc_Deprotection->Wash1 5x DMF Coupling Amino Acid Coupling (Standard or Spirocyclic) Wash1->Coupling Wash2 Washing Coupling->Wash2 5x DMF Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling Positive (Double Couple) Repeat Repeat Cycle Kaiser_Test->Repeat Negative Repeat->Fmoc_Deprotection For next amino acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final residue Purification Purification & Analysis Cleavage->Purification

Caption: A generalized workflow for the incorporation of amino acids in SPPS.

Protocol 1: Standard Fmoc-SPPS Cycle for a Non-Hindered Amino Acid

This protocol is for the addition of a standard, non-sterically hindered Fmoc-amino acid.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • 20% (v/v) Piperidine in DMF

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[12]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and agitate for 5 minutes.

    • Drain and add a fresh 20% piperidine/DMF solution, then agitate for an additional 15 minutes.[14]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines.[11] A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Optimized Coupling for a Spirocyclic Amino Acid

This protocol is specifically adapted for the sterically demanding coupling of an Fmoc-protected spirocyclic amino acid.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-protected spirocyclic amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

Procedure:

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve the Fmoc-spirocyclic amino acid (4.5 eq.) and HATU (4.5 eq.) in DMF.[14]

    • Add DIPEA (9.0 eq.) to the solution and vortex briefly.[14]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for a minimum of 4 hours. For particularly difficult couplings, this can be extended up to 24 hours.[14]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Mandatory Monitoring: Perform a Kaiser test.

    • If negative (yellow beads): Proceed to the next Fmoc deprotection step.

    • If positive (blue beads): The coupling is incomplete. Perform a "double coupling" by repeating steps 1 and 2 with a fresh solution of activated spirocyclic amino acid.

Protocol 3: Peptide Cleavage and Global Deprotection

This protocol releases the synthesized peptide from the resin and removes side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Data Presentation and Analysis

Following synthesis, the crude peptide must be purified and characterized to confirm its identity and purity.

Table 1: Comparison of Coupling Reagent Efficiency for a Hindered Coupling

Coupling ReagentCoupling Time (h)Crude Purity (%)Target Mass Observed (m/z)
HBTU/HOBt445Yes
HATU 4 >85 Yes
DIC/HOBt4<30Yes
HATU (Double Couple) 4 + 4 >95 Yes

Data are representative and may vary depending on the specific spirocyclic amino acid and peptide sequence.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing peptide purity and for purification.[15] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.[15][16]

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS is used to confirm the molecular weight of the synthesized peptide, ensuring the correct amino acids have been incorporated.[17]

Troubleshooting Common Issues in Spirocyclic SPPS

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Insufficient activation; Steric hindrance slowing the reaction.Use a more potent coupling reagent (e.g., HATU, COMU).[8][18] Extend the coupling time and/or perform a double coupling.[10] Consider using microwave-assisted synthesis.[6]
Low Final Yield Inefficient coupling at multiple steps; Aggregation of the growing peptide chain.Systematically monitor each coupling with the Kaiser test.[11] Use optimized protocols for hindered residues. For aggregation, consider using a different resin (e.g., PEG-based) or chaotropic salts.[10]
Side Reactions (e.g., Racemization) Over-activation of the amino acid; Presence of certain residues (e.g., Cys, His).Use coupling reagents known for low racemization (e.g., COMU).[18] Avoid prolonged activation times before adding to the resin.
Deletion Sequences in MS Incomplete deprotection or coupling.Ensure complete Fmoc removal by extending deprotection time or using a fresh piperidine solution. Confirm complete coupling with the Kaiser test before proceeding to the next cycle.[11]

Visualizing the Impact of Spirocyclic Amino Acids

The rigid spirocyclic structure forces the peptide backbone into a well-defined turn, a critical secondary structure element in many biologically active peptides.

Diagram 2: Induction of a β-Turn by a Spirocyclic Amino Acid

Beta_Turn cluster_peptide Peptide Backbone AA1 AA(i) Spiro Spirocyclic AA (i+1) AA1->Spiro AA4 AA(i+3) AA1:e->AA4:w H-bond AA3 AA(i+2) Spiro->AA3 AA3->AA4

Caption: A spirocyclic amino acid at the i+1 position can induce a β-turn.

Conclusion

The incorporation of spirocyclic amino acids via solid-phase synthesis is a robust strategy for creating conformationally constrained peptides with potentially superior therapeutic properties. While their steric bulk presents challenges, these can be effectively overcome through the use of optimized protocols, including the selection of highly potent coupling reagents like HATU and extended reaction times. By carefully following the methodologies and troubleshooting guidance provided in this document, researchers can successfully synthesize these valuable peptidomimetics and unlock new avenues in drug discovery and development.

References

  • Slideshare. Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • PubMed. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Retrieved from [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ACS Publications. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]

  • PubMed. Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]

  • ResearchGate. (PDF) Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Mesa Labs. SPPS Tips For Success Handout. Retrieved from [Link]

  • Springer Link. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Springer Link. Spirocyclic Peptidomimetics. Retrieved from [Link]

  • American Chemical Society. An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. Retrieved from [Link]

  • Request PDF. HCTU and TCTU. New coupling reagents: Development and industrial aspects. Retrieved from [Link]

  • Reddit. Solid Phase Peptide Synthesis Help. Retrieved from [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Brieflands. Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. Retrieved from [Link]

  • MDPI. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Retrieved from [Link]

  • Reddit. (2024, June 5). Solid Phase Peptide Synthesis Help. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]

  • ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]

  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from [Link]

  • ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

  • National Center for Biotechnology Information. Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. Retrieved from [Link]

  • PubMed. Beta-peptides: twisting and turning. Retrieved from [Link]

  • Wiley Online Library. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. Retrieved from [Link]

  • AAPPTec. Coupling Reagents. Retrieved from [Link]

  • National Institutes of Health. A new turn structure for the formation of beta-hairpins in peptides. Retrieved from [Link]

  • ResearchGate. Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. Retrieved from [Link]

  • National Center for Biotechnology Information. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Retrieved from [Link]

  • ResearchGate. Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. Peptide design using alpha,beta-dehydro amino acids: from beta-turns to helical hairpins. Retrieved from [Link]

  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Journal of Biomolecular Techniques. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Retrieved from [Link]

  • ResearchGate. Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. Retrieved from [Link]

  • NeurIPS. PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the Benzoic Acid Moiety in Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Azaspiro-Benzoic Acid Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Azaspirocycles have emerged as privileged scaffolds, offering a unique three-dimensional geometry that can lead to improved target selectivity and favorable pharmacokinetic profiles.[1][2] When coupled with a benzoic acid moiety, these compounds present a versatile platform for the development of new therapeutics. The carboxylic acid group not only serves as a key interaction point with biological targets but also provides a reactive handle for a variety of chemical modifications.[3] This guide provides a comprehensive overview of established and effective protocols for the functionalization of the benzoic acid moiety within azaspiro compounds, a critical step in the synthesis of diverse compound libraries for drug discovery.

I. Amide Bond Formation: Expanding Chemical Diversity

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, enabling the introduction of a wide array of substituents to probe structure-activity relationships (SAR).[4] The resulting amide bond is metabolically robust and can participate in crucial hydrogen bonding interactions with protein targets.

Causality Behind Experimental Choices in Amide Coupling

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, activation of the carboxylic acid is necessary. Common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are frequently employed.[6]

  • EDC/HOBt System: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate can be prone to racemization and other side reactions. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), traps the O-acylisourea to form a more stable and less reactive HOBt-ester, which then cleanly reacts with the amine.[6] This two-step, one-pot process is highly efficient and minimizes side product formation.

  • HATU System: HATU is a uronium-based coupling reagent known for its high efficiency and rapid reaction times, especially with sterically hindered or electron-deficient amines.[7][8] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which readily undergoes aminolysis.[7]

Experimental Workflow: Amide Coupling Strategies

AmideCouplingWorkflow cluster_reagents Reagent Selection cluster_activation Carboxylic Acid Activation cluster_reaction Amide Bond Formation cluster_workup Work-up & Purification Azaspiro_Benzoic_Acid Azaspiro-Benzoic Acid Reaction_Mixture Reaction in Anhydrous Solvent (DMF or DCM) Azaspiro_Benzoic_Acid->Reaction_Mixture Amine Primary/Secondary Amine Amine->Reaction_Mixture EDC_HOBt EDC / HOBt EDC_HOBt->Reaction_Mixture Method A HATU_DIPEA HATU / DIPEA HATU_DIPEA->Reaction_Mixture Method B Aqueous_Workup Aqueous Work-up Reaction_Mixture->Aqueous_Workup Purification Column Chromatography Aqueous_Workup->Purification Amide_Product Functionalized Azaspiro-Amide Purification->Amide_Product Final Product FischerEsterificationWorkflow cluster_reagents Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Azaspiro_Benzoic_Acid Azaspiro-Benzoic Acid Reflux Reflux in Excess Alcohol Azaspiro_Benzoic_Acid->Reflux Alcohol Alcohol (e.g., MeOH, EtOH) Alcohol->Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reflux Neutralization Neutralization & Extraction Reflux->Neutralization Purification Distillation or Chromatography Neutralization->Purification Ester_Product Functionalized Azaspiro-Ester Purification->Ester_Product Final Product SuzukiCouplingWorkflow cluster_reagents Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Azaspiro_Halo_Benzoic_Acid Halogenated Azaspiro-Benzoic Acid Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Solvent (e.g., Toluene, Dioxane, DMF) Azaspiro_Halo_Benzoic_Acid->Inert_Atmosphere Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Inert_Atmosphere Pd_Catalyst Palladium Catalyst & Ligand Pd_Catalyst->Inert_Atmosphere Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Inert_Atmosphere Aqueous_Workup Aqueous Work-up Inert_Atmosphere->Aqueous_Workup Purification Column Chromatography Aqueous_Workup->Purification Coupled_Product Functionalized Biaryl Azaspiro Compound Purification->Coupled_Product Final Product

Sources

Design of Rigid Analogues Using the 2-Azaspiro[3.3]heptane Core: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. A prevailing strategy to achieve these goals is the principle of conformational restriction.[1] By rigidifying a flexible ligand, we can reduce the entropic penalty upon binding to its biological target, potentially leading to a significant increase in affinity and efficacy.[1] The 2-azaspiro[3.3]heptane scaffold has emerged as a particularly valuable building block in this endeavor. Its inherent three-dimensionality and structural novelty offer a distinct advantage over flat, aromatic systems, which are often associated with suboptimal physicochemical properties.[2][3] This guide provides an in-depth exploration of the design principles, synthetic protocols, and applications of 2-azaspiro[3.3]heptane-based rigid analogues for researchers, scientists, and drug development professionals.

Design Principles: The Strategic Advantage of the 2-Azaspiro[3.3]heptane Core

The 2-azaspiro[3.3]heptane moiety serves as a superior bioisostere for commonly used saturated heterocycles such as piperidine.[4][5] Its spirocyclic nature imparts a well-defined three-dimensional geometry, which can lead to several desirable improvements in a drug candidate's profile.

Conformational Rigidity and Pre-organization: The primary advantage of the 2-azaspiro[3.3]heptane core lies in its rigid structure. Unlike a flexible piperidine ring, which can adopt multiple conformations, the spirocyclic system locks the substituents in a more defined spatial orientation. This pre-organization of the pharmacophoric elements can lead to a more favorable binding entropy, as the molecule does not need to "pay" a significant energetic cost to adopt the bioactive conformation required for target engagement.

cluster_0 Flexible Linker (e.g., Piperidine) cluster_1 Rigid Scaffold (2-Azaspiro[3.3]heptane) Flexible Multiple Low-Energy Conformations Binding High Conformational Entropy Penalty Flexible->Binding Binding Event Target Biological Target Binding->Target Rigid Pre-organized Conformation Favorable_Binding Low Conformational Entropy Penalty Rigid->Favorable_Binding Binding Event Target2 Biological Target Favorable_Binding->Target2

Figure 1: Conformational advantage of rigid scaffolds.

Improved Physicochemical Properties: The introduction of a 2-azaspiro[3.3]heptane core can have a profound and sometimes counterintuitive impact on a molecule's physicochemical properties. In many cases, replacing a piperidine or morpholine with a 2-azaspiro[3.3]heptane derivative can lead to a decrease in lipophilicity (logD7.4), despite the net addition of a carbon atom.[6] This phenomenon is often attributed to an increase in the basicity of the nitrogen atom within the spirocycle.[6] Furthermore, these spirocycles have been shown to enhance aqueous solubility and metabolic stability.[7][8]

Vectorial Control for Structure-Activity Relationship (SAR) Studies: The rigid framework of the 2-azaspiro[3.3]heptane core provides well-defined vectors for substituent placement. This allows for a more systematic exploration of the chemical space around a pharmacophore, leading to a clearer understanding of the structure-activity relationships. The ability to precisely control the orientation of functional groups is a powerful tool for optimizing target engagement and selectivity.

Synthetic Protocols: Building the 2-Azaspiro[3.3]heptane Core and its Derivatives

The successful implementation of the 2-azaspiro[3.3]heptane scaffold in drug discovery programs relies on efficient and scalable synthetic routes. The following protocols provide detailed methodologies for the preparation of key intermediates and their subsequent functionalization.

Protocol 1: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol outlines a multi-step synthesis of a key ketone intermediate, which can be further elaborated to introduce diversity at the 6-position. The synthesis commences from a commercially available starting material and involves a sequence of reduction, protection, cyclization, and deprotection/re-protection steps.[9]

Step 1: Reduction of the Starting Material

  • To a solution of the starting ester (1.0 eq) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH4) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude alcohol.

Step 2: Tosylation of the Alcohol

  • Dissolve the crude alcohol from the previous step in pyridine.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the tosylated product.

Step 3: Cyclization to the Spirocyclic Core

  • To a solution of the tosylated intermediate (1.0 eq) and o-nitrobenzenesulfonamide (1.1 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography to afford the protected spirocycle.

Step 4: Deprotection of the Sulfonamide

  • Dissolve the protected spirocycle (1.0 eq) and thiophenol (1.5 eq) in DMF.

  • Add K2CO3 (2.0 eq) and stir the mixture at room temperature for 3 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to give the deprotected amine.

Step 5: Hydrolysis and Boc Protection

  • Treat the crude amine with aqueous HCl to effect hydrolysis to the ketone.

  • After completion, basify the reaction mixture with solid sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (Boc2O) (1.2 eq) and stir at room temperature overnight.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Recrystallize the crude product from petroleum ether to obtain tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.[9]

Protocol 2: N-Alkylation of 2-Azaspiro[3.3]heptane

This protocol describes a general procedure for the N-alkylation of the 2-azaspiro[3.3]heptane core using an alkyl halide.[10]

  • To a solution of 2-azaspiro[3.3]heptane hydrochloride (1.0 eq) in anhydrous acetonitrile, add the desired alkyl bromide (1.1 eq) and anhydrous potassium carbonate (3.0 eq).

  • Stir the reaction mixture at room temperature or heat to a gentle reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2-azaspiro[3.3]heptane.

Applications and Case Studies

The utility of the 2-azaspiro[3.3]heptane scaffold is best illustrated through its successful application in various drug discovery programs.

Case Study: Bupivacaine Analogue

Bupivacaine is a widely used local anesthetic. By replacing the piperidine ring in bupivacaine with a 2-azaspiro[3.3]heptane-1-carboxylic acid moiety, researchers developed a novel analogue with enhanced activity and a longer duration of action.[11] This example highlights the potential of the 2-azaspiro[3.3]heptane core to improve the pharmacological properties of existing drugs.[11]

CompoundCore ScaffoldIn Vivo Antinociceptive Effect (Tail Flick Test)
BupivacainePiperidineStandard
Analogue 662-Azaspiro[3.3]heptaneSignificantly longer duration of action compared to bupivacaine[12]
Impact on Physicochemical Properties and Biological Activity

The following table summarizes data from various studies, demonstrating the impact of incorporating aza-spiro[3.3]heptane cores on key drug-like properties and biological activity.

Parent Compound (Core)Analogue (Core)ΔlogD7.4ΔpKaChange in Biological ActivityReference
Morpholine derivative2-Oxa-6-azaspiro[3.3]heptane derivative-1.2+1.5No detrimental effect on permeability or hERG inhibition[6]
Piperidine derivative (mGlu2 NAM)N-linked 2-azaspiro[3.3]heptane derivative+0.5Not reported~10-fold inferior potency[6]
Piperazine derivative (σ2 ligand)2,6-Diazaspiro[3.3]heptane derivativeNot reportedNot reportedReduction in affinity for σ2R[13]
Piperidine derivative (CXCR2 antagonist)C-linked 2-azaspiro[3.3]heptane derivativeNot reportedIncreased basicity hypothesized~2-fold more potent, 25-fold less brain penetration[6]

Overall Workflow for the Design of Rigid Analogues

The design and development of rigid analogues based on the 2-azaspiro[3.3]heptane core follows a systematic workflow, from initial concept to biological evaluation.

Design Analogue Design (Bioisosteric Replacement) Synthesis Synthesis of 2-Azaspiro[3.3]heptane Core Design->Synthesis Hypothesis Functionalization Functionalization (e.g., N-Alkylation) Synthesis->Functionalization Key Intermediate Purification Purification and Characterization Functionalization->Purification Crude Product Biological_Evaluation In Vitro and In Vivo Biological Evaluation Purification->Biological_Evaluation Pure Analogue SAR SAR Analysis and Lead Optimization Biological_Evaluation->SAR Activity Data SAR->Design Iterative Improvement

Figure 2: Drug discovery workflow using the 2-azaspiro[3.3]heptane core.

Conclusion

The 2-azaspiro[3.3]heptane scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of rigid analogues with improved pharmacological and physicochemical properties. Its unique three-dimensional structure, coupled with the ability to fine-tune properties such as lipophilicity and metabolic stability, makes it an attractive alternative to traditional saturated heterocycles. The synthetic protocols and case studies presented herein provide a solid foundation for researchers to explore the potential of this versatile building block in their own drug discovery endeavors. By embracing the principles of conformational restriction and leveraging the unique attributes of the 2-azaspiro[3.3]heptane core, the scientific community can continue to push the boundaries of molecular design and develop the next generation of innovative therapeutics.

References

  • Degorce, S., Bodnarchuk, M., & Scott, J. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Mykhailiuk, P. K. (2022). Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new generation, 1-azaspiro[3.3]heptane (this study). ResearchGate. [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Sahn, J. J., Miller, J. F., Moeller, K. D., & Mach, R. H. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • Mykhailiuk, P. K. (2017). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 82(19), 10483-10489.
  • Richardson, P. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1546-1552. [Link]

  • Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog. [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2018). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 95, 29-41. [Link]

  • Graphviz. (n.d.). Examples. Graphviz Documentation. [Link]

  • Romanazzi, G., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]

  • de Oliveira, V. L., & Barreiro, E. J. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Medicinal Chemistry, 26(38), 6848-6876.
  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66-9. [Link]

  • Scott, J. D., et al. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. The Journal of Organic Chemistry, 77(17), 7212-22.
  • Miller, A. W., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Pinczakko. (n.d.). Complex GraphViz DOT Sample. GitHub. [Link]

  • CN105418489A - Synthesis method of bupivacaine.
  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]

  • Reddit. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. r/delphi. [Link]

  • Mykhailiuk, P. K. (2023). Time course of the antinociceptive effect of bupivacaine and its analogue 66 in the tail flick test. ResearchGate. [Link]

  • Grygorenko, O. O., & Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino acids, 39(2), 515-521.
  • Dotmatics. (n.d.). Data-Driven Chemistry Design Workflow. Dotmatics. [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. Pharma Focus Asia. [Link]

  • Macs in Chemistry. (2023). Dotmatics Reaction Workflows. Macs in Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azaspiro[3.3]heptane derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges often encountered with this unique chemical scaffold. The inherent three-dimensionality and rigidity of the azaspiro[3.3]heptane core, while beneficial for target engagement and metabolic stability, can present significant hurdles in achieving adequate aqueous solubility for preclinical and clinical development.[1][2] This resource is designed to provide both theoretical understanding and practical, actionable solutions to these challenges.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Question: My azaspiro[3.3]heptane derivative has crashed out of my aqueous buffer. What is my first step?

Answer: The first step is to characterize the nature of the solubility problem. Poor solubility can stem from two primary issues: high lipophilicity ("grease-ball" molecules) or high crystal lattice energy ("brick-dust" molecules).[3] A quick assessment can guide your next steps:

  • Review Physicochemical Properties: Check the calculated logP (cLogP) and topological polar surface area (TPSA). A high cLogP (>3.5) suggests a lipophilicity-driven issue. A low TPSA combined with a high melting point (if known) points towards a crystal packing problem.

  • pH-Dependent Solubility Check: The basic nitrogen in the azaspiro[3.3]heptane core offers a handle for pH modification.[4] Perform a crude test by attempting to dissolve the compound in buffers of decreasing pH (e.g., pH 6.0, 5.0, 4.0). If solubility increases at a lower pH, this indicates that the compound is ionizable and that salt formation or a pH-adjusted formulation is a viable strategy.

  • Amorphous vs. Crystalline Solid: Visually inspect the precipitate. Crystalline solids are often indicative of "brick-dust" type solubility issues, where the molecule prefers to pack in a stable crystal lattice rather than interact with water.

This initial triage will help you decide which path to follow, as illustrated in the decision-making workflow below.

G start Poor Solubility Observed check_ion Is the compound ionizable? (Check pKa, perform pH-solubility test) start->check_ion check_logp Is cLogP > 3.5? check_ion->check_logp  No / Insufficient salt Strategy: Salt Formation (Formulate with counter-ions) check_ion->salt  Yes ph_adjust Strategy: pH Adjustment (Use acidic buffers) check_ion->ph_adjust  Yes lipophilicity Problem: Lipophilicity Driven ('Grease Ball') check_logp->lipophilicity  Yes crystal Problem: Crystal Packing Driven ('Brick Dust') check_logp->crystal  No formulation Strategy: Formulation (Co-solvents, Surfactants, Cyclodextrins) lipophilicity->formulation structural Strategy: Structural Modification (Add polar groups, reduce planarity) lipophilicity->structural crystal->formulation crystal->structural

Caption: Decision workflow for troubleshooting poor solubility.

Question: I am considering structural modification versus a formulation-based approach. What are the key considerations?

Answer: This is a critical decision point in drug development. The choice depends on the development stage, available resources, and the intended application of the compound.

ConsiderationStructural ModificationFormulation Strategy
Development Stage Ideal for lead optimization and early discovery phases.Suitable for preclinical and clinical development when the core pharmacophore is fixed.
Mechanism Fundamentally alters the intrinsic properties of the molecule (e.g., pKa, logP, crystal packing).Modifies the environment around the molecule to increase apparent solubility without changing the API itself.[3][5]
Pros Can lead to a candidate with inherently better "drug-like" properties. May solve multiple issues at once (e.g., solubility and permeability).Faster to implement for a given compound. Can enable in vivo studies of otherwise intractable compounds.[4]
Cons Risk of altering pharmacology (potency, selectivity). Requires significant synthetic chemistry effort.May not be suitable for all routes of administration. Potential for excipient toxicity or altered pharmacokinetics.
Key Question "Can I improve solubility without losing the desired biological activity?""Can I create a safe and stable formulation that delivers the required dose?"

Expert Insight: Do not view these as mutually exclusive. A modest structural change that slightly improves intrinsic solubility can make the compound significantly more amenable to a wider range of simple, safe formulation techniques.

Frequently Asked Questions (FAQs)

Question: Why are azaspiro[3.3]heptane derivatives often poorly soluble?

Answer: The solubility challenge with this scaffold is a direct consequence of its desirable structural features.

  • High sp³-Character and Rigidity: The spirocyclic core is conformationally restricted.[6] This rigidity, while excellent for optimizing binding to protein targets, can lead to very stable and ordered crystal lattice packing. Overcoming this high lattice energy requires a significant amount of energy, which disfavors dissolution, a classic "brick-dust" problem.

  • Lipophilicity: While the core scaffold itself may not be excessively lipophilic, the substituents required for biological activity often are. The introduction of aromatic rings or other lipophilic groups can quickly increase the overall logP of the molecule, leading to "grease-ball" issues where the compound is entropically disfavored from entering the ordered water environment.[7]

  • Reduced Polarity: Compared to more traditional heterocycles like piperazine or morpholine, the azaspiro[3.3]heptane core can, in some contexts, lead to lower overall polarity, further decreasing aqueous solubility. However, it can also increase basicity, which, if properly utilized, can be a powerful tool to increase solubility through salt formation.[8]

Question: What are the most effective structural modifications to improve the solubility of my azaspiro[3.3]heptane lead compound?

Answer: A systematic approach to structural modification is key. The goal is to disrupt crystal packing and/or increase polarity without negatively impacting the pharmacophore.

G cluster_mods Structural Modification Strategies core Azaspiro[3.3]heptane Core n_sub 1. Functionalize the Nitrogen - Add polar groups (e.g., -CH2CH2OH) - Introduce a more basic center core->n_sub Site-specific modification c_sub 2. Modify Core Substituents - Replace lipophilic groups (e.g., Ph) with polar heterocycles (e.g., Pyridine) - Introduce H-bond donors/acceptors (-OH, -NH2) core->c_sub Site-specific modification bioisostere 3. Bioisosteric Replacement - Replace a part of the molecule with a more soluble fragment - e.g., Replace a phenyl ring with a pyridone core->bioisostere Fragment-based replacement homologation 4. Disrupt Symmetry/Planarity - Add a methyl or other small group to disrupt crystal packing core->homologation Global property modulation

Caption: Key structural modification strategies for the azaspiro[3.3]heptane core.

Causality behind the strategies:

  • Functionalize the Nitrogen: The secondary amine is the most obvious point for modification. Adding a small, polar, non-ionizable group like a hydroxyethyl chain can significantly improve solubility by increasing hydrogen bonding capacity.

  • Modify Core Substituents: This is a classic medicinal chemistry strategy. Systematically replacing lipophilic aromatic rings with more polar, nitrogen-containing heterocycles can reduce logP while often maintaining key binding interactions (e.g., pi-stacking or hydrogen bonding).

  • Disrupt Symmetry: Highly symmetric, planar molecules tend to pack more efficiently into a crystal lattice. Introducing a small, non-planar group (like a methyl group) can disrupt this packing, lowering the melting point and increasing the intrinsic solubility.

Question: What is a reliable method for screening the solubility of my compounds in early discovery?

Answer: In early discovery, a high-throughput kinetic solubility assay is the standard.[9][10] This method measures the concentration of a compound in solution after it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. While it doesn't represent true thermodynamic equilibrium, it is an excellent proxy for identifying problematic compounds early. The µSOL method developed by Pion is a widely used example.[9]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol describes a general method using a 96-well plate format and UV-Vis spectrophotometry.

I. Materials & Reagents

  • Test Compounds: 10 mM stock solutions in 100% DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher.

  • 96-well Polypropylene Plates (for sample preparation).

  • 96-well Filter Plates (e.g., 0.45 µm PVDF membrane).

  • 96-well UV-transparent Plates (for final measurement).

  • Multichannel Pipettes.

  • Plate Shaker.

  • UV-Vis Plate Reader.

II. Methodology

A. Preparation of Calibration Standards

  • In a 96-well polypropylene plate, prepare a serial dilution of each compound in 100% DMSO. A typical range would be from 200 µM down to ~3 µM.

  • Transfer a known volume (e.g., 10 µL) of each DMSO standard to a UV-transparent plate.

  • Add a corresponding volume of PBS (e.g., 190 µL) to each well to match the final solvent composition of the test samples.

  • This plate will be your "Standard Curve Plate."

B. Sample Preparation and Precipitation

  • In a separate 96-well polypropylene plate (the "Test Plate"), add 198 µL of PBS (pH 7.4) to each well.

  • Add 2 µL of the 10 mM DMSO stock solution of your test compounds to the PBS-containing wells. This induces rapid precipitation of compounds with solubility below 50 µM in this system.

  • Seal the Test Plate and place it on a plate shaker at room temperature for 2 hours to allow it to reach a state of pseudo-equilibrium.

C. Filtration and Sample Analysis

  • Place the 96-well filter plate on top of a clean 96-well collection plate (this can be the final UV-transparent plate).

  • Carefully transfer the contents of the Test Plate to the filter plate.

  • Centrifuge the stacked plates to force the supernatant through the filter, removing any precipitated compound. Alternatively, use a vacuum manifold.

  • The filtrate in the UV-transparent collection plate is now ready for analysis.

  • Read the absorbance of both the Standard Curve Plate and the final Sample Plate at a predetermined wavelength (λ_max) for each compound.

III. Data Analysis

  • Plot the absorbance values from the Standard Curve Plate against the known concentrations to generate a linear regression curve.

  • Use the equation of the line (y = mx + c) to calculate the concentration of the compound in the filtrate from the Sample Plate based on its absorbance reading.

  • This calculated concentration is the kinetic solubility value.

Self-Validation: The trustworthiness of this protocol is ensured by the parallel processing of a standard curve. Any variations in lamp intensity or detector sensitivity are normalized, as the standards and samples are read under identical conditions. A high R² value (>0.99) for the standard curve is essential for confidence in the results.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large D
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

Sources

Stability of azaspiro[3.3]heptane ring under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Azaspiro[3.3]heptane Core

The azaspiro[3.3]heptane motif has emerged as a valuable scaffold in modern medicinal chemistry, frequently employed as a three-dimensional, sp³-rich bioisostere for piperidine and other six-membered heterocycles.[1][2] Its rigid, spirocyclic structure offers a unique conformational constraint and vector orientation for substituents, which can lead to improved physicochemical properties such as aqueous solubility and metabolic stability.[2][3] However, the inherent ring strain of the two fused four-membered azetidine and cyclobutane rings presents unique stability challenges, particularly under acidic conditions commonly encountered during synthesis, purification, and formulation.

This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the stability of the azaspiro[3.3]heptane ring system in acidic environments.

Frequently Asked Questions (FAQs)
Q1: What is the general stability of the N-unsubstituted azaspiro[3.3]heptane ring to acid?

The parent azaspiro[3.3]heptane ring system is a strained bicyclic amine. Investigations into its physicochemical properties reveal that the amine is generally more basic than its monocyclic azetidine or cyclobutylamine counterparts.[4] This increased basicity means the nitrogen is readily protonated even under mildly acidic conditions. The resulting ammonium salt is generally stable. However, the high ring strain makes the protonated ring susceptible to nucleophilic attack and potential degradation under forcing conditions (e.g., high temperatures, strong nucleophiles).

Q2: My N-Boc protected azaspiro[3.3]heptane is cleaving during routine operations like chromatography. Why is this happening?

This is one of the most common issues encountered. The tert-butoxycarbonyl (Boc) group is notoriously labile to acid.[5][6] While strong acids like trifluoroacetic acid (TFA) are used for intentional deprotection, even weak or ambient acidic sources can cause premature cleavage.

Common culprits include:

  • Silica Gel Chromatography: Standard silica gel is inherently acidic and can cause partial to complete Boc deprotection on the column.

  • Protic Solvents: Especially chlorinated solvents like chloroform-d (CDCl₃), which can contain trace amounts of HCl.

  • Acidic Reagents: Carrying over trace acid from a previous step.

A specific report in process chemistry literature highlights that N-Boc substituted azaspiro-type compounds are particularly "prone to Boc-deprotection and side reactions under acidic conditions," whereas the N-Cbz analogue is significantly more stable.[7]

Q3: Under what conditions should I expect ring degradation, and what is the likely mechanism?

Significant degradation of the core spirocyclic structure typically requires harsh acidic conditions (e.g., concentrated HCl, H₂SO₄ at elevated temperatures). The mechanism is analogous to the acid-catalyzed ring-opening of other strained heterocycles like epoxides or aziridines.[8][9]

The process involves:

  • Protonation: The azetidine nitrogen is protonated, creating a highly activated azetidinium ion.

  • Nucleophilic Attack: A nucleophile present in the medium (e.g., water, a halide ion) attacks one of the α-carbons. This attack is facilitated by the release of ring strain.

  • Ring Opening: The C-N bond is cleaved, resulting in a substituted aminomethyl-cyclobutane derivative.

This pathway can lead to a complex mixture of products if multiple nucleophiles are present or if subsequent reactions occur.

Caption: Proposed mechanism for azaspiro[3.3]heptane ring opening under harsh acidic conditions.

Troubleshooting Guides
Scenario 1: Unwanted N-Boc Deprotection During Synthesis or Purification
  • Symptoms:

    • Appearance of a new, more polar spot on TLC analysis.

    • LC-MS data shows a peak corresponding to the mass of the free amine.

    • Reduced yield of the desired N-Boc protected product.

  • Root Causes & Solutions:

CauseRecommended SolutionRationale
Acidic Silica Gel Use deactivated silica (pre-treated with a base like triethylamine) or switch to a different stationary phase like neutral alumina.Neutralizing the acidic sites on the silica prevents proton-catalyzed cleavage of the Boc group during purification.
Acidic Solvents (e.g., CDCl₃) Add a small amount of a proton sponge (e.g., K₂CO₃, basic alumina) to the NMR tube or use an alternative solvent like benzene-d₆.This neutralizes trace acid impurities often present in chlorinated solvents, preserving the integrity of the sample during analysis.[7]
Inherent Lability For subsequent steps requiring acidic conditions, replace the N-Boc group with a more robust protecting group like Carbobenzyloxy (Cbz) or Tosyl (Ts).[7][10]Cbz and Ts groups are stable to a wider range of acidic conditions and require different methods for removal (e.g., hydrogenolysis for Cbz, reduction for Ts), providing orthogonal protection.[5][11]
Scenario 2: Ring Integrity Compromised (Observed Degradation/Rearrangement)
  • Symptoms:

    • LC-MS and NMR show a complex mixture of unidentified products.

    • Significant loss of starting material without corresponding formation of the expected product.

    • Charring or discoloration of the reaction mixture.

  • Root Causes & Solutions:

CauseRecommended SolutionRationale
Excessively Strong Acid Use the mildest acidic conditions possible. For deprotection, consider neat formic acid or milder Lewis acids over concentrated mineral acids like HCl or H₂SO₄.Milder acids can provide the necessary catalytic activity without being harsh enough to promote significant ring degradation. Neat formic acid has been shown to be effective for deprotection where other acids failed.[7]
High Reaction Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 0 °C and slowly warm to room temperature).The activation energy for degradation pathways is often higher than for the desired reaction. Lower temperatures kinetically disfavor these unwanted side reactions.
Incompatible Nucleophiles If the reaction medium contains aggressive nucleophiles (e.g., halides from HCl), consider using a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.This prevents the nucleophilic ring-opening cascade that can be triggered by protonation of the azetidine ring.
Experimental Protocol: Controlled Acid Stability Assay

This protocol provides a self-validating system to quantitatively assess the stability of your specific azaspiro[3.3]heptane derivative under defined acidic conditions.

Objective: To determine the rate of degradation or deprotection of a target compound at a specific pH over time.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of your test compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • Prepare Acidic Buffer: Prepare a buffer at the desired pH (e.g., pH 2, pH 4) using standard laboratory reagents (e.g., citrate-phosphate buffer).

  • Initiate Reaction: In a thermostated vial at a controlled temperature (e.g., 25 °C or 40 °C), add a precise volume of the stock solution to the acidic buffer to achieve a final concentration of ~50 µg/mL.

  • Time-Point Sampling (t=0): Immediately after mixing, withdraw the first aliquot (e.g., 100 µL), quench it by adding it to a vial containing a neutralizing solution (e.g., 100 µL of 1M Tris buffer pH 8), and label it as t=0.

  • Incubation & Sampling: Continue to incubate the reaction vial. Withdraw and quench subsequent aliquots at predetermined time points (e.g., 1h, 2h, 4h, 8h, 24h).

  • Analysis: Analyze all quenched samples by a suitable analytical method, typically LC-MS or HPLC-UV.

  • Data Interpretation: Quantify the peak area of the parent compound at each time point. Plot the percentage of remaining parent compound versus time to determine its half-life (t₁/₂) under the tested conditions.

Stability_Assay_Workflow A 1. Prepare Stock Solution (1 mg/mL in ACN) C 3. Initiate Reaction (Mix Stock + Buffer at 25°C) A->C B 2. Prepare Acidic Buffer (e.g., pH 2.0) B->C D 4. Withdraw & Quench Aliquots (t = 0, 1h, 2h, 4h, 8h, 24h) C->D Incubate E 5. Analyze by LC-MS (Quantify Parent Peak Area) D->E F 6. Plot Data & Calculate Half-Life (% Remaining vs. Time) E->F

Caption: Experimental workflow for assessing the acidic stability of an azaspiro[3.3]heptane derivative.

References
  • Grygorenko, O. O., et al. (2018). Synthesis of 1-Azaspiro[3.3]heptanes and Their Evaluation in Drug Discovery. ResearchGate. [Link available from search result[1]]

  • Burkhard, J. A., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, ACS Publications. [Link]

  • Burkhard, J. A. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, ACS Figshare. [Link]

  • Chekanov, M., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Burkhard, J. A., et al. (2025). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF. ResearchGate. [Link]

  • Carreira, E. M. & Kappe, C. O. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link available from search result[2]]

  • Capriati, V., et al. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba.it. [Link available from search result[12]]

  • Pashkovsky, F. S., et al. (2011). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed. [Link]

  • Bonacorsi, S., et al. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development, ACS Publications. [Link]

  • Moody, C. J. & Taylor, R. J. K. (n.d.). Spirocycles: Synthesis and Applications. Thieme E-Journals. [Link]

  • Nan, A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. [Link]

  • Kocienski, P. (n.d.). Protecting Groups. University of Leeds. [Link available from search result[10]]

  • Grygorenko, O. O., et al. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link available from search result[13]]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • OpenOChem Learn. (n.d.). Reactions of Epoxides - Acidic Ring Opening. [Link]

  • Allery, S. (2023). Ring Opening of Epoxides Under Acidic Conditions. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in SNAr Reactions with Azaspiroheptane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on challenges encountered when using 2-azaspiro[3.3]heptane and its derivatives as nucleophiles. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to overcome low yields and other common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with 2-azaspiro[3.3]heptane resulting in low to no product formation?

A1: Low yields in SNAr reactions with 2-azaspiro[3.3]heptane can stem from several factors. Common culprits include insufficient reaction temperature, suboptimal solvent choice, an inappropriate base, or steric hindrance from either the azaspiroheptane or the aromatic substrate. The unique spirocyclic structure of azaspiroheptane, while offering desirable properties in final compounds, can present specific challenges in the reaction mechanism.

Q2: How does the steric hindrance of 2-azaspiro[3.3]heptane affect the SNAr reaction?

A2: The bicyclic structure of 2-azaspiro[3.3]heptane presents a greater steric profile compared to simpler secondary amines like piperidine or morpholine. This steric bulk can hinder the approach of the nucleophile to the electrophilic carbon on the aromatic ring, thereby slowing down the reaction rate.[1][2][3] This effect is more pronounced with highly substituted aromatic rings.

Q3: What is the role of the base in SNAr reactions with secondary amines like 2-azaspiro[3.3]heptane?

A3: In SNAr reactions with secondary amines, a base is typically used to neutralize the proton liberated from the amine upon its addition to the aromatic ring, which forms a protonated amine in the intermediate stage. The choice of base is critical; it should be strong enough to deprotonate the resulting ammonium salt but not so strong as to cause unwanted side reactions with the solvent or starting materials. For 2-azaspiro[3.3]heptanes, which have been noted to have a higher basicity than piperidines, a non-nucleophilic, moderately strong base is often ideal.[4]

Q4: Can the ring strain of 2-azaspiro[3.3]heptane influence its reactivity?

A4: Yes, the ring strain associated with the four-membered rings in 2-azaspiro[3.3]heptane can influence its nucleophilicity. The C-N-C bond angles in strained rings can alter the hybridization of the nitrogen's lone pair, potentially affecting its availability for nucleophilic attack.[5][6] While significant ring strain can sometimes lead to increased reactivity through relief of strain in the transition state, the interplay with steric effects is complex.[7][8]

Q5: What are the ideal solvents for SNAr reactions involving 2-azaspiro[3.3]heptane?

A5: Polar aprotic solvents are generally the best choice for SNAr reactions. Solvents like DMSO, DMF, NMP, and DMAc are effective at solvating the charged Meisenheimer intermediate, which is a key step in the reaction mechanism. The choice of solvent can also influence the solubility of your starting materials and the reaction temperature.

In-Depth Troubleshooting Guide

Problem 1: Low or No Product Formation

Low or non-existent product yield is the most common issue. The following troubleshooting workflow can help identify and resolve the root cause.

Caption: Troubleshooting workflow for low or no product formation.

Detailed Explanations and Protocols:

  • Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier, especially with sterically hindered nucleophiles.

    • Protocol: Start with a temperature of 80 °C and increase in 20 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage. Be mindful of the solvent's boiling point.

  • Base Selection: The basicity of 2-azaspiro[3.3]heptane derivatives is reported to be higher than that of analogous piperidines.[4] This means a weaker base might be sufficient, but if the reaction is stalling, a stronger, non-nucleophilic base can be beneficial.

BasepKa of Conjugate AcidTypical ConcentrationComments
Triethylamine (TEA) ~10.71.5 - 2.0 eq.Often a good starting point, but may not be strong enough.
DIPEA (Hünig's Base) ~111.5 - 2.0 eq.Sterically hindered, reducing the chance of acting as a nucleophile.
Potassium Carbonate (K₂CO₃) ~10.3 (second pKa)2.0 - 3.0 eq.A solid inorganic base, often effective at higher temperatures.
Cesium Carbonate (Cs₂CO₃) ~10.3 (second pKa)2.0 - 3.0 eq.More soluble than K₂CO₃ in organic solvents, can be more effective.
DBU ~13.51.2 - 1.5 eq.A strong, non-nucleophilic organic base.
  • Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the charged intermediate.

SolventBoiling Point (°C)Dielectric ConstantNotes
Acetonitrile (ACN) 8237.5Lower boiling point, may not be suitable for reactions requiring high heat.
Tetrahydrofuran (THF) 667.5Lower polarity, generally less effective for SNAr.
Dimethylformamide (DMF) 15336.7A common and effective solvent for SNAr.
Dimethyl Sulfoxide (DMSO) 18946.7Excellent for SNAr, high boiling point allows for a wide temperature range.
N-Methyl-2-pyrrolidone (NMP) 20232.2High boiling point, good for sluggish reactions.
  • Steric Hindrance: If both the aromatic substrate and the azaspiroheptane are heavily substituted, the reaction may be inherently slow. Consider using a less substituted analog if possible, or explore catalytic methods that may lower the activation energy.[9][10]

Problem 2: Formation of Multiple Byproducts

The appearance of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates side reactions.

Caption: Troubleshooting workflow for the formation of multiple byproducts.

Detailed Explanations and Protocols:

  • Hydrolysis: If your aromatic substrate is sensitive to water, especially at high temperatures, ensure all reagents and solvents are anhydrous.

    • Protocol: Use freshly distilled, dry solvents. Dry glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile. If you suspect this, switch to a more stable solvent like DMSO or NMP.

  • Double Substitution: If your aromatic substrate has more than one leaving group, the desired product from a monosubstitution can react further.

    • Protocol: Use a 1:1 stoichiometry of the nucleophile to the electrophile. Consider running the reaction at a lower temperature to favor the kinetically controlled monosubstituted product.

  • Base-Induced Side Reactions: A very strong base can sometimes deprotonate other positions on your starting materials, leading to undesired reactions. Using a weaker or more sterically hindered base can mitigate this.

Problem 3: Incomplete Conversion of Starting Material

Even with product formation, unreacted starting material can be a sign of a sluggish or stalled reaction.

Caption: Troubleshooting workflow for incomplete starting material conversion.

Detailed Explanations and Protocols:

  • Reaction Time and Temperature: The most straightforward approach is to extend the reaction time or increase the temperature. Monitor the reaction closely to avoid decomposition.

  • Reagent Stoichiometry: Increasing the equivalents of the azaspiroheptane (e.g., to 1.2-1.5 eq.) and the base can help drive the reaction to completion.

  • Catalysis: For particularly unreactive substrates, the addition of a catalyst can be beneficial. While traditional SNAr is uncatalyzed, certain phase-transfer catalysts or fluoride sources (if not using an aryl fluoride) can sometimes accelerate the reaction. Recent literature also describes catalytic SNAr reactions that may be applicable.[9][10]

General Experimental Protocol for SNAr with 2-Azaspiro[3.3]heptane

This protocol provides a general starting point. Optimization will be necessary based on your specific substrate.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic electrophile (1.0 eq.).

    • Add the 2-azaspiro[3.3]heptane (1.1 eq.) and the chosen base (e.g., K₂CO₃, 2.0 eq.).

    • Add the anhydrous polar aprotic solvent (e.g., DMSO, to a concentration of 0.1-0.5 M).

  • Reaction Execution:

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or the reaction appears to have stalled.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solid inorganic base was used, filter the mixture.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the polar aprotic solvent and any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.

References

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]

  • Reddit. (2021, October 5). Nucleophilicity and ring strain (cyclic amines). r/chemistry. Retrieved from [Link]

  • Defense Technical Information Center. (2003, July 1). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Chitnis, S., Musgrave, R., Sparkes, H., Pridmore, N., Annibale, V., & Manners, I. (2017). Influence of Ring Strain and Bond Polarization on the Reactivity of Phosphorus Homocycles. University of Bristol Research Portal. Retrieved from [Link]

  • ChemTalk. (2021, June 9). Steric Hindrance. Retrieved from [Link]

  • Nakamura, H. (2025, May 27). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Nature Portfolio. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • Johannes A. Burkhard, Carine Guérot, Henner Knust, et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 2010(9), 1944-1947.
  • H. P. L. Gemoets, et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
  • Scott, P. J. H. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
  • Bachrach, S. M. (n.d.). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society.
  • Clayden, J. (2022, May 27). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Accounts of Chemical Research.
  • Hayashi, K., et al. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • Solorio-Alvarado, C. R., et al. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science.
  • Martinez, A., et al. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • ResearchGate. (n.d.). Synthesis of 3‐substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction (gram scale). Retrieved from [Link]

  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Retrieved from [Link]

  • Buncel, E., et al. (2008, June 9). Stable Spirocyclic Meisenheimer Complexes. PubMed.
  • Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Retrieved from [Link]

  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.
  • Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube.
  • Michigan State University Department of Chemistry. (n.d.). Nucleophilicity and Basicity Factors in Organic Reactions. Retrieved from [Link]

  • Ashenhurst, J. (2012, June 6). Nucleophilicity vs. Basicity. Master Organic Chemistry.
  • OrganicERs.org. (n.d.). What Does pKa Tell You?. Retrieved from [Link]

  • Reddit. (2022, May 30). Which of these two is a better nucleophile and why?. r/OrganicChemistry.

Sources

Technical Support Center: Optimizing Recrystallization of 4-(2-azaspiro[3.3]heptan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(2-azaspiro[3.3]heptan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the recrystallization of this novel spirocyclic compound. Our approach is grounded in first principles of physical organic chemistry and extensive laboratory experience.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties of 4-(2-azaspiro[3.3]heptan-2-yl)benzoic acid and the principles of its recrystallization.

Q1: What are the key structural features of 4-(2-azaspiro[3.3]heptan-2-yl)benzoic acid that influence its solubility and recrystallization?

A1: The molecule possesses two key regions that dictate its behavior in different solvents:

  • A polar, zwitterionic-capable benzoic acid moiety: This group can act as both a hydrogen bond donor (the carboxylic acid proton) and acceptor (the carbonyl oxygen and the tertiary amine). This suggests solubility in polar protic solvents (like alcohols) and some polar aprotic solvents.

  • A rigid, non-polar spirocyclic aliphatic core (2-azaspiro[3.3]heptane): This Fsp³-rich scaffold contributes to the molecule's three-dimensional structure and introduces lipophilic character, suggesting some solubility in less polar organic solvents.[1][2]

The interplay between these two features makes solvent selection a critical step. The compound's rigidity may facilitate the formation of a well-ordered crystal lattice.

Q2: What is the fundamental principle of recrystallization?

A2: Recrystallization is a purification technique based on differential solubility.[3] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[4][5] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, and it crystallizes out of the solution. Soluble impurities remain in the cold solvent (the mother liquor), while insoluble impurities can be removed by hot filtration.[6][7]

Q3: How do I choose the best solvent for recrystallization?

A3: An ideal recrystallization solvent should meet the following criteria[8][9]:

  • High dissolving power at high temperatures: The compound should be very soluble in the boiling solvent.

  • Low dissolving power at low temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.

  • Inertness: The solvent must not react chemically with the compound.

  • Appropriate boiling point: The boiling point should be high enough to dissolve the compound but low enough to be easily removed from the crystals after filtration. A boiling point lower than the melting point of the solute is crucial to prevent "oiling out."

  • Volatility: The solvent should be volatile enough to be easily evaporated from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.

For 4-(2-azaspiro[3.3]heptan-2-yl)benzoic acid, a good starting point is to screen polar protic solvents like ethanol, methanol, or isopropanol, or a mixture of a polar solvent with water.

Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a robust starting point for purifying 4-(2-azaspiro[3.3]heptan-2-yl)benzoic acid.

Objective: To purify crude 4-(2-azaspiro[3.3]heptan-2-yl)benzoic acid to high purity (>99%) with maximum recovery.

Materials:

  • Crude 4-(2-azaspiro[3.3]heptan-2-yl)benzoic acid

  • Candidate recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Boiling chips or magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Spatula

Step-by-Step Methodology:

  • Solvent Selection (Small-Scale Test):

    • Place ~20 mg of the crude material into a small test tube.

    • Add the chosen solvent (e.g., ethanol) dropwise at room temperature. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at room temperature.

    • Heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

    • Allow the solution to cool to room temperature, then place it in an ice bath for 15-20 minutes.

    • Observe the formation of crystals. A large volume of pure-looking crystals indicates a good solvent.

  • Dissolution of the Crude Solid:

    • Place the bulk of the crude 4-(2-azaspiro[3.3]heptan-2-yl)benzoic acid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a stir bar or boiling chips.[5]

    • Add a small amount of the chosen solvent, just enough to create a slurry.

    • Heat the flask on a hot plate to a gentle boil while stirring.

    • Add more hot solvent in small portions until all the solid has just dissolved. Causality: Adding the minimum amount of hot solvent is critical for creating a saturated solution, which ensures maximum recovery upon cooling.[6] An excess of solvent will keep more of your product dissolved even when cold, reducing the yield.

  • Decolorization and Hot Filtration (Optional):

    • If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • If there are insoluble impurities or charcoal present, perform a hot gravity filtration.[8] This involves pouring the hot solution through a pre-heated stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization (Slow Cooling):

    • Cover the flask containing the hot, clear solution with a watch glass or inverted beaker and allow it to cool slowly and undisturbed on the benchtop.[4][5]

    • Causality: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure needles.[9]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Collection and Washing of Crystals:

    • Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Pour the cold slurry of crystals into the funnel and apply the vacuum.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities. Causality: Using ice-cold solvent for washing minimizes the redissolving of your purified product.

    • Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.

  • Drying the Purified Product:

    • Carefully transfer the filter cake to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

    • Determine the final weight, calculate the percent recovery, and characterize the product (e.g., by melting point, HPLC, or NMR) to assess its purity.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Process cluster_isolation Isolation & Analysis Start Start with Crude Product SelectSolvent Select Solvent (Small Scale Test) Start->SelectSolvent Dissolve Dissolve Crude Product in Minimum Hot Solvent SelectSolvent->Dissolve CheckImpurities Insoluble or Colored Impurities Present? Dissolve->CheckImpurities HotFilter Perform Hot Gravity Filtration (with Charcoal if needed) CheckImpurities->HotFilter Yes Cooling Slowly Cool Solution to Form Crystals CheckImpurities->Cooling No HotFilter->Cooling VacuumFilter Collect Crystals via Vacuum Filtration Cooling->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals to Constant Weight Wash->Dry Analyze Analyze Purity & Yield Dry->Analyze

Caption: Workflow for single-solvent recrystallization.

Troubleshooting Guide

Q: My compound "oiled out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

  • Immediate Action: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to ensure the solution is no longer supersaturated at the boiling point.

  • Solution 1 (Slower Cooling): Allow the flask to cool much more slowly. Insulating the flask can help. You can also try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

  • Solution 2 (Change Solvent): If the problem persists, your solute's melting point may be too low for the chosen solvent. Select a solvent with a lower boiling point.

  • Solution 3 (Solvent/Anti-Solvent): Switch to a two-solvent (solvent/anti-solvent) system. Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble until the solution becomes turbid (cloudy). Reheat to clarify and then cool slowly.

Q: No crystals are forming, even after cooling in an ice bath. What went wrong?

A: This usually means the solution is not sufficiently saturated, or nucleation has not been initiated.

  • Solution 1 (Induce Nucleation):

    • Scratching: Gently scratch the inner surface of the flask with a glass rod. The microscopic scratches provide a surface for crystal growth to begin.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystallization.

  • Solution 2 (Reduce Solvent Volume): You may have added too much solvent. Gently boil off some of the solvent to increase the concentration of the solute and then attempt the slow cooling process again.[4]

  • Solution 3 (Try an Anti-Solvent): If the compound is too soluble even in the cold solvent, consider adding an anti-solvent dropwise to the cold solution to decrease its solubility.

Q: My final product is not pure enough. How can I improve the purity?

A: Impurities can be a result of poor solvent choice, rapid cooling, or inefficient washing.

  • Solution 1 (Re-recrystallize): A second recrystallization will almost always improve purity, although it will come at the cost of yield.

  • Solution 2 (Optimize Cooling): Ensure the cooling process is as slow as possible to allow for the selective incorporation of only the desired molecules into the crystal lattice.[9]

  • Solution 3 (Improve Washing): Ensure you are washing the collected crystals with fresh, ice-cold solvent to remove any residual mother liquor adhered to the crystal surfaces. Break the vacuum, add the cold solvent to create a slurry, and then reapply the vacuum.

  • Solution 4 (Consider Charcoal): If you have colored impurities, using activated charcoal during the hot filtration step can effectively remove them.[8]

Q: My percent recovery is very low. How can I increase my yield?

A: Low recovery is a common challenge and can be due to several factors.

  • Solution 1 (Minimize Solvent): Ensure you are using the absolute minimum amount of hot solvent required for dissolution. Review your small-scale tests to optimize this.

  • Solution 2 (Maximize Cooling): Make sure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 30-60 minutes) to maximize precipitation.

  • Solution 3 (Second Crop): Collect the filtrate (mother liquor) after the first filtration. Concentrate this solution by boiling off a portion of the solvent and then cool it again. This may yield a "second crop" of crystals, which should be analyzed separately for purity before combining with the first crop.[6]

  • Solution 4 (Check Transfers): Be mindful of material loss during transfers between flasks. Rinse flasks with a small amount of the mother liquor to ensure all crystals are collected.

Data Summary: Solvent Selection Guide

While precise solubility data for 4-(2-azaspiro[3.3]heptan-2-yl)benzoic acid is not widely published, we can make expert recommendations based on its structure and the properties of common laboratory solvents. Use this table as a starting point for your screening.

Solvent ClassExample SolventsRationale & Expected Behavior
Polar Protic Water, Ethanol, Methanol, IsopropanolThe benzoic acid moiety should be soluble in these solvents, especially when hot. Water may be a poor solvent on its own but could be an excellent anti-solvent when paired with an alcohol.[10][11]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateThese solvents may offer a good balance. The spirocyclic core might have some affinity for the less polar character of these solvents, while the polar groups interact with the carbonyl or nitrile.[12]
Non-Polar Toluene, Heptane, CyclohexaneThe compound is expected to have very low solubility in these solvents at all temperatures due to the polar benzoic acid group. These are excellent candidates for use as anti-solvents.[11]

References

  • The Recrystallization of Benzoic Acid. (n.d.). Department of Chemistry, University of Massachusetts. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Department of Chemistry, Union College. [Link]

  • Experiment 4 purification - recrystallization of benzoic acid. (n.d.). Slideshare. [Link]

  • Recrystallization of Benzoic Acid Pre-Lab Discussion. (2022). YouTube. [Link]

  • Experiment 2: Recrystallization. (n.d.). Department of Chemistry, University of the Fraser Valley. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Purification by Recrystallization. (n.d.). CUNY Bronx Community College. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2024). ResearchGate. [Link]

  • Recrystallization Demonstrated by Mark Niemczyk, PhD. (2010). YouTube. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2019). ResearchGate. [Link]

  • Synthesis method of 6-oxo-2-azaspiro [3.3] heptane-2-carboxylic acid tert-butyl ester. (2012).
  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010). PubMed. [Link]

  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2010). ResearchGate. [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2011). PubMed. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2011). ResearchGate. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. (2019). ResearchGate. [Link]

  • 2-Azaspiro(3.3)heptane. (n.d.). PubChem. [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures. (2013). UNT Digital Library. [Link]

  • Solubility of Benzoic Acid in Organic Solvents. (n.d.). Scribd. [Link]

Sources

Overcoming steric hindrance in spirocyclic amide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Spirocyclic Coupling Technical Support Center .

As a Senior Application Scientist, I understand that spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[2.4]heptanes) present a unique "rigid bulk" challenge. Unlike flexible alkyl chains, spiro-rings cannot rotate away to relieve steric strain during the formation of the tetrahedral intermediate.

This guide is structured to troubleshoot these specific kinetic barriers, moving beyond standard EDC/NHS chemistry into high-energy activation strategies.

Module 1: Reagent Selection & Decision Logic

For spirocyclic substrates, standard carbodiimides (EDC, DCC) often fail due to the short half-life of the O-acylisourea intermediate compared to the slow nucleophilic attack of a hindered spiro-amine. You must upgrade to reagents that form more stable, yet highly reactive, active esters or acid chlorides.

Comparative Reagent Data
ReagentActive SpeciesSteric ToleranceEpimerization RiskRecommended Use Case
T3P (Propylphosphonic anhydride)Mixed AnhydrideHighVery Low First-line defense for chiral, hindered spiro-acids.
HATU / PyAOP OAt-Active EsterModerate-HighModerateStandard for hindered amines; PyAOP is superior if HATU fails.
Ghosez's Reagent Acid ChlorideExtreme High (if basic)The "Nuclear Option" for substrates that fail T3P/HATU.
COMU Oxyma-Active EsterHighLowSafer, often more soluble alternative to HATU.[1]

Module 2: Visualizing the Workflow

Use this decision logic to select your protocol. This minimizes reagent waste and protects precious chiral centers.

ReagentSelection Start START: Analyze Substrate (Spiro-Acid or Spiro-Amine) RiskCheck Is the Acid Alpha-Chiral & Epimerization Prone? Start->RiskCheck HindranceCheck Is the Coupling Site Extremely Hindered? (e.g., adjacent quaternary center) RiskCheck->HindranceCheck No (Stable Center) T3P_Route PROTOCOL A: T3P + Pyridine (Low Epimerization) RiskCheck->T3P_Route Yes (High Risk) HATU_Route Standard High-Energy: HATU or COMU + DIPEA HindranceCheck->HATU_Route No (Moderate Sterics) Ghosez_Route PROTOCOL B: Ghosez's Reagent (In-Situ Acid Chloride) HindranceCheck->Ghosez_Route Yes (Extreme Sterics) HATU_Route->Ghosez_Route If Yield < 20%

Figure 1: Decision tree for selecting coupling reagents based on steric hindrance and epimerization sensitivity.

Module 3: Validated Protocols

These protocols are optimized for high-concentration kinetics to force the reaction forward despite steric repulsion.

Protocol A: The T3P System (Low Epimerization)

Best for: Coupling chiral spiro-acids where preserving stereochemistry is critical.

Scientific Rationale: T3P forms a mixed anhydride. The byproduct is water-soluble (propanephosphonic acid), simplifying workup.[2] The reaction is often cleaner than HATU because it does not generate guanidinium byproducts [1].

  • Stoichiometry: Acid (1.0 eq), Amine (1.1–1.5 eq), Base (3.0–5.0 eq), T3P (1.5–2.0 eq, usually 50% w/w in EtOAc/DMF).

  • Solvent: EtOAc or 2-MeTHF (preferred). If solubility is poor, use DMF/NMP.

  • Procedure:

    • Dissolve Acid and Amine in the solvent.

    • Cool to 0 °C.

    • Add Pyridine (Base). Note: Pyridine is superior to DIPEA for suppressing epimerization with T3P [2].

    • Add T3P solution dropwise.

    • Allow to warm to RT.[3] Stir 12–24h.

    • Validation: Monitor by LCMS. If incomplete after 24h, heat to 50 °C (monitor epimerization).

Protocol B: The Ghosez's Reagent Method (The "Nuclear Option")

Best for: Extremely hindered spiro-amines (e.g., secondary amines on a spiro-ring) that fail with HATU/T3P.

Scientific Rationale: This reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates an acid chloride in situ under neutral conditions.[4] Acid chlorides are significantly smaller electrophiles than the OBt/OAt active esters formed by HATU, allowing them to penetrate the steric shield of spirocyclic amines [3].

  • Activation Step:

    • Dissolve Carboxylic Acid (1.0 eq) in dry DCM (0.2 M).

    • Add Ghosez’s Reagent (1.2–1.5 eq) at 0 °C.

    • Stir 1–2h at RT. (Monitor by quenching an aliquot with MeOH -> check for Methyl Ester by LCMS).

  • Coupling Step:

    • Once Acid Chloride formation is confirmed, cool to 0 °C.

    • Add the Spiro-Amine (1.2 eq) and DIPEA (3.0 eq) dissolved in DCM.

    • Critical: If the amine is an HCl salt, ensure enough base is added to free it.

  • Workup: Quench with saturated NaHCO₃.

Module 4: Troubleshooting & FAQs

Q1: I am seeing high conversion to the active ester (with HATU) but no product formation. Why? Diagnosis: The active ester is forming, but the nucleophilic attack is sterically blocked. The active ester eventually hydrolyzes or undergoes guanidinylation. Solution:

  • Switch to PyAOP: The pyridine nitrogen in the leaving group (HOAt) provides anchimeric assistance (neighboring group participation), increasing the reaction rate by orders of magnitude compared to HOBt-based reagents [4].

  • Switch to Protocol B (Acid Chloride): The electrophile is smaller (Cl vs. OAt), reducing the steric penalty of the approach vector.

Q2: My spiro-acid is epimerizing even with T3P. What now? Diagnosis: This often happens if the reaction is too slow and the base strength is too high, promoting proton abstraction at the alpha-position via the oxazolone intermediate. Solution:

  • Change Base: Switch from DIPEA/TEA to N-Methylmorpholine (NMM) or Collidine . These are weaker bases that reduce the rate of alpha-deprotonation while still neutralizing the acid byproduct.

  • Lower Temperature: Run the reaction at -20 °C to 0 °C for longer durations (48h).

Q3: The reaction creates a thick gel and stops stirring. Diagnosis: Spirocyclic amides often have poor solubility and high crystallinity due to their rigid structure (efficient packing). Solution:

  • Solvent Switch: Move to "Power Solvents" like HFIP (Hexafluoroisopropanol) mixed with DCM (1:4 ratio). HFIP is a strong hydrogen-bond donor that solvates peptide-like aggregates and accelerates coupling rates [5].

Q4: Can I use microwave irradiation? Answer: Yes, but with caution. Microwave heating (60–80 °C) is excellent for overcoming the activation energy barrier of sterically hindered couplings. However, it drastically increases the risk of epimerization . Only use this for achiral substrates or after verifying thermal stability.

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Organic Chemistry Portal. "Propanephosphonic Acid Anhydride (T3P)."

  • Ghosez, L., et al. (1979). "Synthesis of acyl halides under neutral conditions." Chemical Communications. (Seminal work on the reagent).

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[6] Journal of the American Chemical Society.

  • Colyer, J. T., et al. (2006). "Reversal of Diastereoselectivity in the Coupling of N-Methylated Amino Acids using HFIP." Journal of Organic Chemistry.

Sources

Technical Support Center: Handling the Hygroscopic Properties of Azaspiro Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of azaspiro amino acids. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but often tricky compounds. Our goal is to provide you with practical, in-depth guidance to ensure the integrity of your materials and the reproducibility of your experimental results.

Hygroscopicity, the propensity of a substance to absorb moisture from the surrounding atmosphere, can significantly impact the quality and handling of chemical compounds.[1] For azaspiro amino acids, which are crucial building blocks in medicinal chemistry due to their unique conformational constraints, managing their interaction with atmospheric water is paramount.[2][3] Uncontrolled moisture absorption can lead to a cascade of issues, including inaccurate weighing, chemical degradation, and altered physical properties, ultimately compromising experimental outcomes.[1][4][5]

This resource provides a structured approach to understanding and mitigating the effects of hygroscopicity. We will delve into the causality behind experimental choices and offer self-validating protocols to maintain the integrity of your azaspiro amino acid samples.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with hygroscopic azaspiro amino acids.

Q1: What are the immediate signs that my azaspiro amino acid has absorbed moisture?

A1: The most common initial indicators are difficulties in handling the solid material. You may observe:

  • Caking or Clumping: The free-flowing powder becomes sticky and forms aggregates.[5]

  • Changes in Physical Appearance: The material may appear wet, change color, or in severe cases, deliquesce (dissolve in the absorbed water).[4]

  • Inaccurate and Unstable Weighing: The weight of the compound on an analytical balance will continuously increase as it absorbs moisture from the air, making it challenging to obtain a precise and stable measurement.[1]

Q2: How does moisture absorption affect the chemical integrity of my azaspiro amino acid?

A2: The presence of water can initiate or accelerate degradation pathways.[1] Key concerns include:

  • Hydrolysis: The amide and ester functionalities present in some azaspiro amino acid derivatives can be susceptible to hydrolysis, leading to the formation of impurities and a decrease in the active compound's purity.

  • Changes in Crystalline Structure: Absorbed water can alter the crystal lattice of the solid, potentially leading to different polymorphic forms with altered solubility and bioavailability.[6]

  • Accelerated Decomposition: For compounds sensitive to acidic or basic conditions, absorbed water can facilitate reactions that lead to decomposition.

Q3: What are the best short-term and long-term storage solutions for hygroscopic azaspiro amino acids?

A3: Proper storage is the first line of defense against moisture-related issues.

  • Short-Term (In-Use): While actively using the compound, it is crucial to minimize its exposure to the atmosphere. Working in a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is ideal. If a glove box is not available, a desiccator containing a fresh, active desiccant (e.g., silica gel, phosphorus pentoxide) is a suitable alternative.[7][8]

  • Long-Term: For long-term storage, the compound should be in a tightly sealed container, preferably with a secondary seal like paraffin film. This container should then be placed in a desiccator or a controlled humidity cabinet.[9] Storing in a freezer at -20°C can also be effective, but it is critical to allow the container to equilibrate to room temperature before opening to prevent condensation.[7]

Q4: I've noticed inconsistent results in my biological assays. Could this be related to the hygroscopicity of my azaspiro amino acid?

A4: Absolutely. Inconsistent biological data is a common consequence of improper handling of hygroscopic compounds.[1] This can stem from:

  • Inaccurate Concentrations: If the compound has absorbed water, the actual weight of the active molecule in a measured sample will be lower than assumed, leading to the preparation of solutions with incorrect concentrations.[1]

  • Degradation of the Active Compound: As mentioned earlier, moisture can lead to chemical degradation, reducing the potency of your compound and introducing impurities that may have off-target effects.[5]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Troubleshooting & Optimization
Difficulty achieving a stable weight reading on the analytical balance. The compound is actively absorbing moisture from the air.[1]1. Work Quickly and Efficiently: Minimize the time the container is open.[1]2. Use a Suitable Weighing Vessel: A container with a narrow opening can reduce the surface area exposed to the atmosphere.3. Controlled Environment: If possible, perform weighing inside a glove box or a balance enclosure with controlled humidity.
The solid material has formed hard clumps and is difficult to dispense. The compound has absorbed a significant amount of moisture, leading to caking.[5]1. Drying: The material may need to be dried under vacuum at a temperature that will not cause degradation.[8] The appropriate temperature and duration will depend on the specific compound's thermal stability.2. Gentle Grinding: In a dry environment (e.g., inside a glove box), gently grind the caked material with a spatula or a mortar and pestle to break up the clumps before use.
Inconsistent analytical data (e.g., NMR, LC-MS) between different batches or over time. This could be due to degradation caused by moisture absorption or inaccurate weighing leading to concentration errors.[1][5]1. Verify Purity: Re-analyze the compound's purity using appropriate analytical techniques to check for degradation products.2. Moisture Content Analysis: Determine the water content of the solid using methods like Karl Fischer titration or Thermogravimetric Analysis (TGA).[10][11][] This will allow you to correct for the water content when preparing solutions.3. Fresh Samples: If significant degradation is suspected, it is best to use a fresh, unopened container of the compound.
Precipitation observed in a stock solution prepared in an organic solvent. The absorbed water may have reduced the compound's solubility in the organic solvent, or the precipitate could be a degradation product.[1]1. Solvent Choice: Ensure the chosen solvent is anhydrous. Using molecular sieves to dry the solvent before use is a good practice.[8]2. Fresh Solutions: Prepare stock solutions fresh before each experiment whenever possible.[1]3. Solubility Check: If precipitation persists, a small-scale solubility test with a freshly dried sample of the compound can confirm if the issue is solubility-related.

III. Experimental Protocols & Methodologies

To ensure the integrity of your hygroscopic azaspiro amino acids, follow these detailed protocols for handling and analysis.

Protocol 1: Weighing a Hygroscopic Azaspiro Amino Acid

This protocol outlines the steps for accurately weighing a moisture-sensitive compound.

  • Preparation:

    • Ensure the analytical balance is in a location with minimal air currents and stable temperature.

    • Have all necessary tools ready: spatulas, weighing paper or boat, and the compound's storage container.

    • If not using a glove box, have a desiccator ready for temporary storage of the opened container.

  • Procedure:

    • Allow the container of the azaspiro amino acid to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.

    • Tare the weighing vessel on the analytical balance.

    • Briefly open the compound's container and quickly transfer an approximate amount of the solid to the tared vessel.

    • Immediately and securely close the compound's container.

    • Record the stable weight reading as quickly as possible.

    • If multiple weighings are needed, keep the main container in a desiccator between transfers.

Protocol 2: Drying a Hygroscopic Azaspiro Amino Acid

If a compound has been exposed to moisture, drying may be necessary.

  • Assessment:

    • Before drying, consult the compound's technical data sheet for information on its thermal stability.

    • If this information is unavailable, a small-scale test may be necessary to determine a safe drying temperature that does not cause decomposition.

  • Procedure (Vacuum Oven):

    • Place a thin layer of the compound in a suitable container (e.g., a watch glass or a vial).

    • Place the container in a vacuum oven.

    • Apply a vacuum and slowly increase the temperature to the desired setpoint.

    • Dry for a sufficient period (this can range from a few hours to overnight, depending on the amount of moisture and the compound's properties).

    • After drying, allow the oven to cool to room temperature before releasing the vacuum with an inert gas like nitrogen.

    • Immediately transfer the dried compound to a desiccator for storage.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content of a solid sample.[10][]

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Standardize the Karl Fischer reagent with a known water standard.

  • Sample Preparation and Analysis:

    • Accurately weigh a suitable amount of the hygroscopic azaspiro amino acid in a sealed container.

    • Quickly transfer the sample to the titration vessel.

    • Start the titration and record the amount of titrant required to reach the endpoint.

    • Calculate the percentage of water in the sample based on the titrant volume and the sample weight.

IV. Visualizations

Workflow for Handling Hygroscopic Compounds

The following diagram illustrates the recommended workflow for handling hygroscopic azaspiro amino acids to maintain sample integrity.

G cluster_storage Storage cluster_weighing Weighing cluster_prep Solution Preparation cluster_analysis Analysis/Use cluster_troubleshoot Troubleshooting Storage Receive and Store Compound in Desiccator/Inert Atmosphere Weigh Equilibrate to Room Temp. Weigh Quickly in Controlled Environment Storage->Weigh Before Use Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve For Experiment Experiment Perform Experiment Dissolve->Experiment Problem Inconsistent Results? Experiment->Problem If issues arise CheckPurity Re-check Purity (LC-MS, NMR) Problem->CheckPurity CheckWater Determine Water Content (Karl Fischer, TGA) Problem->CheckWater

Caption: Workflow for handling hygroscopic compounds.

Decision Tree for Troubleshooting Inconsistent Results

This diagram provides a logical pathway for troubleshooting when you encounter inconsistent experimental outcomes.

G Start Inconsistent Experimental Results CheckWeighing Review Weighing Procedure (Speed, Environment) Start->CheckWeighing CheckStorage Inspect Storage Conditions (Desiccant, Seal) Start->CheckStorage CheckPurity Analyze Compound Purity (e.g., LC-MS, NMR) Start->CheckPurity Degradation Degradation Products Detected? CheckPurity->Degradation NewSample Use Fresh, Unopened Sample Degradation->NewSample Yes NoDegradation No Degradation Degradation->NoDegradation No WaterContent Determine Water Content (Karl Fischer Titration) NoDegradation->WaterContent CorrectConcentration Correct Concentration for Future Experiments WaterContent->CorrectConcentration

Caption: Troubleshooting inconsistent results.

By implementing these best practices, researchers can confidently work with hygroscopic azaspiro amino acids, ensuring the accuracy and reliability of their scientific endeavors.

V. References

  • AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry. [Link]

  • Barzegar-Jalali, M., et al. (2015). Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. Pharmaceutical Sciences, 21(Special Issue), 127-135. [Link]

  • CD Formulation. (2023). Moisture Content Determination for Drug Formulation and Analysis. Labinsights. [Link]

  • Goni, O., et al. (2022). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Optical Fiber Technology, 72, 102988. [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1355. [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • Journal of Hygienic Engineering and Design. (n.d.). DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES. [Link]

  • Preprints.org. (2024). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. [Link]

  • Cleanroom Technology. (2024). How the drying process differs between fine and heavy chemicals. [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]

  • Google Patents. (n.d.). US2018797A - Method for drying hygroscopic material and the product thereof.

  • Google Patents. (n.d.). US20090212140A1 - System and method for processing hygroscopic materials.

  • Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. [Link]

  • Semantic Scholar. (n.d.). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. [Link]

  • ACS Publications. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. [Link]

  • PubMed. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]

  • CNGBdb. (n.d.). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. [Link]

  • Laboratory Furniture Solutions. (2021). A Guide to Handling and Storing Chemicals in a Lab. [Link]

  • Semantic Scholar. (n.d.). THE ROLE OF MOISTURE IN PROTEIN STABILITY. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2001). Does water suppress the racemization and decomposition of amino acids?. [Link]

  • A.C.S. Laboratory. (2023). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]

  • Somatco. (2025). How to Store and Handle Lab Chemicals Safely. [Link]

  • Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. [Link]

  • Gut. (1972). The effect of amino acids and dipeptides on sodium and water absorption in man. [Link]

  • Copernicus Publications. (n.d.). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. [Link]

  • Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • PubMed. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. [Link]

  • The Journal of Physical Chemistry B. (2021). Water's Variable Role in Protein Stability Uncovered by Liquid-Observed Vapor Exchange NMR. [Link]

  • ACS Publications. (1997). Effect of Hydrophobicity of Amino Acids on the Structure of Water. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. (n.d.). Amino Acids and Their Biosynthesis, Extraction, Purification, and Refining. [Link]

  • ResearchGate. (2024). (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

Sources

Technical Support Center: Preventing Ring Opening of Strained Spirocycles During Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of strained spirocyclic compounds. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges associated with preventing premature ring-opening of these valuable but often unstable molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your own laboratory.

Strained spirocycles are of immense interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties like increased potency and selectivity.[1][2] However, the very strain that makes them attractive also renders them susceptible to undesired ring-opening reactions.[3][4][5] This guide will equip you with the knowledge to anticipate and overcome these synthetic hurdles.

Troubleshooting Guides

Guide 1: Diagnosing and Preventing Unwanted Ring-Opening During a Reaction

You've meticulously planned your synthesis, but post-reaction analysis reveals a significant amount of a ring-opened byproduct. This guide provides a logical workflow to diagnose the cause and implement preventative measures.

Q1: My reaction is yielding a complex mixture with what appears to be a ring-opened product. What are the likely culprits?

A1: The primary driving force for the ring-opening of strained spirocycles is the release of ring strain, which is a combination of angle and torsional strain.[4][5] Several factors can trigger this process during a reaction:

  • Acidic or Electrophilic Conditions: The presence of Brønsted or Lewis acids can protonate or coordinate to a heteroatom within the spirocycle (e.g., an epoxide or aziridine), activating it for nucleophilic attack and subsequent ring-opening.[3][6][7]

  • Nucleophilic Attack: Strong nucleophiles can directly attack an electrophilic carbon in the strained ring, leading to cleavage of a C-C or C-X bond.[3][8]

  • Thermal Instability: Highly strained systems can undergo thermal rearrangement or decomposition, especially at elevated temperatures.[3]

  • Radical Intermediates: The formation of radical intermediates can also initiate ring-opening cascades.[9]

Troubleshooting Workflow:

dot graph TD { A[Unwanted Ring Opening Observed] --> B{Reaction Conditions}; B --> C[Acidic/Electrophilic?]; B --> D[Nucleophilic?]; B --> E[High Temperature?]; C --> F[Solution: - Use non-acidic catalysts- Employ acid scavengers (e.g., proton sponge)- Switch to a less acidic solvent]; D --> G[Solution: - Use a milder or more sterically hindered nucleophile- Protect sensitive functional groups]; E --> H[Solution: - Lower the reaction temperature- Explore photochemical or pressure-induced methods]; } dot Caption: Troubleshooting workflow for unwanted ring-opening.

Q2: I suspect my Lewis acid catalyst is causing the ring-opening of my oxaspiro[2.2]pentane. What are my alternatives?

A2: Lewis acid-mediated ring expansion of oxaspiro[2.2]pentanes to cyclobutanones is a common and often desired transformation, driven by the release of ring strain and the formation of a stable carbonyl group.[3] However, if you wish to preserve the spirocyclic core, you must avoid or mitigate this pathway.

  • Mechanism of Ring-Opening: The Lewis acid coordinates to the epoxide oxygen, facilitating the formation of a stabilized cyclopropyl carbinyl cation. This intermediate then undergoes a pinacol-like rearrangement to the cyclobutanone.[3]

Preventative Strategies:

  • Catalyst Selection: Opt for milder, non-acidic catalysts. For instance, if you are performing a cycloaddition, consider a thermal or photochemical approach if applicable.

  • Substituent Effects: The stability of spirocycles is highly dependent on the nature of their substituents.[10][11] Attaching an appropriate electron-withdrawing group can suppress the formation of the carbocation intermediate necessary for rearrangement.[3]

  • Low-Temperature Conditions: Running the reaction at significantly lower temperatures can disfavor the ring-opening pathway, which often has a higher activation energy than the desired reaction.

Experimental Protocol: Low-Temperature Reaction Setup

  • Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a septum for reagent addition.

  • Cooling Bath: Prepare a cooling bath appropriate for the target temperature (e.g., ice/water for 0 °C, dry ice/acetone for -78 °C).

  • Procedure: a. Charge the flask with the spirocyclic substrate and a suitable anhydrous solvent. b. Cool the reaction mixture to the desired temperature while stirring under an inert atmosphere. c. Slowly add the reagent(s) via syringe through the septum, monitoring the internal temperature to prevent exotherms. d. Maintain the low temperature for the duration of the reaction. e. Quench the reaction at low temperature before warming to room temperature for workup.

Guide 2: Preserving Spirocycle Integrity During Workup and Purification

The desired spirocyclic product has been successfully formed, but it's degrading during the isolation and purification steps. This guide focuses on post-reaction handling to maintain the integrity of your strained molecule.

Q1: My spirocycle seems to be decomposing on the silica gel column during chromatography. What's happening and how can I prevent it?

A1: Silica gel is acidic and can catalyze the ring-opening of sensitive spirocycles. This is a common issue, especially for acid-labile compounds like certain ketals or epoxides.[12]

Strategies for Safe Purification:

Purification TechniqueDescriptionBest For
Neutralized Silica Gel Chromatography Pre-treat silica gel with a base (e.g., triethylamine in the eluent) to neutralize its acidic sites.Acid-sensitive compounds.
Alumina Chromatography Use basic or neutral alumina as the stationary phase instead of silica gel.Compounds that are stable to basic conditions.
Preparative HPLC High-performance liquid chromatography offers excellent separation with a variety of stationary phases (normal and reversed-phase).[13]Difficult separations and high-purity requirements.
Crystallization/Recrystallization If your compound is a solid, this can be a highly effective method for obtaining pure material without exposure to chromatographic media.[13][14][15]Solid, crystalline compounds.
Distillation For volatile, thermally stable spirocycles, distillation under reduced pressure can be an effective purification method.Thermally stable, volatile liquids.

Protocol for Neutralizing Silica Gel:

  • Prepare your desired eluent system.

  • Add a small amount of a volatile base, typically 0.1-1% triethylamine, to the eluent.

  • Use this base-containing eluent to prepare the silica gel slurry and to run the column.

  • After purification, the triethylamine can be removed under vacuum.

Q2: I need to use a protecting group strategy for my synthesis. Which protecting groups are compatible with strained spirocycles?

A2: Protecting groups are crucial for multistep syntheses, but their introduction and removal can introduce conditions that are harsh enough to cause ring-opening.[16][17] The key is to choose protecting groups that can be removed under mild, orthogonal conditions.

Recommended Protecting Groups for Spirocycle Synthesis:

Functional GroupProtecting GroupDeprotection ConditionsRationale
Alcohol Silyl ethers (e.g., TBS, TIPS)Fluoride source (e.g., TBAF)Mild, non-acidic deprotection.
Amine Carbamates (e.g., Boc, Cbz)Boc: Mild acid (e.g., TFA); Cbz: HydrogenolysisBoc deprotection can be problematic for very acid-sensitive spirocycles; Cbz is often a safer choice.[12]
Carbonyl Ketal/ThioketalKetal: Mild acid; Thioketal: Hg(II) salts, oxidative conditionsCare must be taken with acidic deprotection of ketals.[12] Thioketals offer more robust protection.

Decision-Making Workflow for Protecting Group Selection:

dot graph TD { A[Need to Protect a Functional Group] --> B{What is the Functional Group?}; B --> C[Alcohol]; B --> D[Amine]; B --> E[Carbonyl]; C --> F[Use Silyl Ether (e.g., TBS)]; D --> G{Is the Spirocycle Highly Acid Sensitive?}; G --> H[Yes]; G --> I[No]; H --> J[Use Cbz]; I --> K[Boc is an option]; E --> L{Downstream Steps Involve Strong Nucleophiles?}; L --> M[Yes]; L --> N[No]; M --> O[Use Thioketal]; N --> P[Ketal is an option]; } dot Caption: Selecting a compatible protecting group.

Frequently Asked Questions (FAQs)

Q: What is the relationship between ring size and the stability of a spirocycle?

A: Generally, the smaller the rings in a spirocyclic system, the greater the ring strain and the higher the propensity for ring-opening.[5] For example, spiro[2.2]pentane systems, containing two cyclopropane rings, are significantly more strained and reactive than spiro[3.3]heptane systems, which are composed of two cyclobutane rings.[3][18][19] This increased reactivity is a direct consequence of greater angle and torsional strain in the smaller rings.[5]

Q: Can substituents on the spirocyclic core influence its stability?

A: Absolutely. Substituents can have a profound effect on the stability of a spirocycle through both electronic and steric effects.

  • Electronic Effects: Electron-withdrawing groups can stabilize a spirocycle by reducing the electron density available to participate in ring-opening reactions, particularly those that proceed through cationic intermediates.[3] Conversely, electron-donating groups can destabilize the system by promoting the formation of such intermediates.

  • Steric Effects: Bulky substituents can sterically hinder the approach of a nucleophile or reagent, thereby slowing down or preventing a ring-opening reaction.[13]

Q: Are there any "spirocycle-friendly" reaction conditions I should generally adhere to?

A: While the ideal conditions are always substrate-dependent, a good starting point for preserving strained spirocycles includes:

  • Low Temperatures: To minimize thermal decomposition and favor kinetically controlled products.[13]

  • Neutral or Near-Neutral pH: To avoid acid- or base-catalyzed ring-opening.

  • Anhydrous and Inert Atmosphere: To prevent unwanted side reactions with water or oxygen.

  • Careful Choice of Solvents: The polarity of the solvent can influence transition state geometries and reaction pathways.[13]

Q: My desired spirocycle is one of two possible diastereomers, and the other is prone to ring-opening. How can I improve the diastereoselectivity of my reaction?

A: Improving diastereoselectivity is a common challenge in spirocycle synthesis.[13] Consider the following approaches:

  • Thermodynamic vs. Kinetic Control: Determine if your reaction is under thermodynamic or kinetic control. Lower temperatures and shorter reaction times favor the kinetic product, while higher temperatures and longer reaction times can lead to the more stable thermodynamic product.[13]

  • Catalyst/Reagent Control: The use of chiral catalysts or auxiliaries can induce asymmetry and favor the formation of a specific diastereomer.[13]

  • Substrate Control: The stereochemistry of your starting material can direct the stereochemical outcome. Introducing bulky substituents or directing groups can favor a specific approach of the cyclizing moiety.[13]

By understanding the fundamental principles that govern the stability of strained spirocycles and by carefully controlling reaction, workup, and purification conditions, researchers can significantly improve the success rate of their synthetic endeavors.

References

  • Kattimani, D. et al. (2015). Substituent effects on the stability and antioxidant activity of spirodiazaselenuranes. Molecules, 20(7), 12959-12975. Available at: [Link]

  • Tummatorn, J. et al. (2012). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. NIH Public Access, 18(4), 458-473. Available at: [Link]

  • Sanda, F. & Endo, T. (1998). Ring-opening polymerization of bicyclic and spiro compounds. Reactivities and polymerization mechanisms. Journal of Polymer Science Part A: Polymer Chemistry, 36(14), 2641-2651. Available at: [Link]

  • van der Werf, M. J. et al. (2021). Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[11][20]trienones. The Journal of Organic Chemistry, 86(14), 9574-9585. Available at: [Link]

  • Natho, P. et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61, 6579-6594. Available at: [Link]

  • Natho, P. et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61, 6579-6594. Available at: [Link]

  • Malkov, A. V. & Kočovský, P. (2012). Synthetic Routes to Approved Drugs Containing a Spirocycle. NIH Public Access, 112(12), 3741-3773. Available at: [Link]

  • Kar, P. et al. (2021). Spirocyclic Pyrrolidinyl Nitroxides with Exo‐Methylene Substituents. Angewandte Chemie International Edition, 60(23), 12816-12821. Available at: [Link]

  • Li, Z. et al. (2025). Asymmetric Synthesis of Strained Multichiral Spirocyclobutanes through Cage-Confined Cross [2 + 2] Photocycloaddition. Journal of the American Chemical Society, 147(13), 5678-5688. Available at: [Link]

  • Inokuma, T. & Incarvito, C. D. (2018). Ultra-Strained Non-aromatic Rings. AIR Unimi. Available at: [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
  • Li, T. et al. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. NIH Public Access, 14(48), 17350-17357. Available at: [Link]

  • Vallee, B. et al. (2021). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. Advanced Synthesis & Catalysis, 363(23), 5344-5353. Available at: [Link]

  • dos Santos, V. L. et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. NIH Public Access, 20, 48. Available at: [Link]

  • dos Santos, V. L. et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 48. Available at: [Link]

  • Hamid, S. A. (1988). The ring opening polymerization of ring strained cyclic ethers. Aston University Research Archive. Available at: [Link]

  • Organic Chemistry Portal. Protecting Groups. Available at: [Link]

  • Shaw, M. H. et al. (2019). Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems. NIH Public Access, 58(17), 11370-11384. Available at: [Link]

  • Wikipedia. Ring strain. Available at: [Link]

  • Patel, P. et al. (2021). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. RSC Advances, 11(21), 12808-12814. Available at: [Link]

  • Jones, S. et al. (2018). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. Chemistry – A European Journal, 24(53), 14197-14201. Available at: [Link]

  • Caron, S. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 14(10), 965-968. Available at: [Link]

  • Li, G. et al. (2012). Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams catalyzed by a Lewis-Brønsted acids combined superacid catalyst system: a new entry to 3-spirocyclicquinolin-4(1H)-ones. Chemical Communications, 48(5), 690-692. Available at: [Link]

  • Patel, P. et al. (2021). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. RSC Advances, 11(21), 12808-12814. Available at: [Link]

  • Wiberg, K. B. (1986). Ring strain energies of different (substituted) small‐ring‐systems and their consequences on reactivity. Angewandte Chemie International Edition in English, 25(4), 312-322.
  • Hsung, R. P. et al. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(10), 1547-1550. Available at: [Link]

  • Kumar, A. et al. (2020). Ring-opening cyclization of activated spiro-aziridine oxindoles with heteroarenes. Organic & Biomolecular Chemistry, 18(17), 3295-3300. Available at: [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. Available at: [Link]

  • Journal of New Developments in Chemistry. Purification Techniques. Available at: [Link]

  • Climent, M. J. et al. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 17-56. Available at: [Link]

  • Malkov, A. V. & Kočovský, P. (2012). Synthetic Routes to Approved Drugs Containing a Spirocycle. Chemical Reviews, 112(12), 3741-3773. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. Available at: [Link]

  • Klumpp, D. A. et al. (2009). Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. NIH Public Access, 2009(1), 1-12. Available at: [Link]

  • Kumar, R. S. et al. (2015). Spiro annulation of cage polycycles via Grignard reaction and ring-closing metathesis as key steps. NIH Public Access, 11, 114. Available at: [Link]

  • Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • University of Rochester. Troubleshooting: About. Available at: [Link]

  • Singh, G. S. & D'hooghe, M. (2014). Selected Synthetic Strategies to Spirocyclics. Chemical Reviews, 114(15), 7648-7703. Available at: [Link]

  • Kotha, S. & Sunnam, S. (2019). Spirocyclic Motifs in Natural Products. NIH Public Access, 24(12), 1957. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. Available at: [Link]

Sources

Technical Support Center: HPLC Method Development for Polar Spirocyclic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development for polar spirocyclic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this class of molecules. The inherent polarity and complex three-dimensional structure of spirocyclic acids demand a nuanced approach to achieve robust and reproducible separations. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you in your experimental endeavors.

Part 1: Foundational Concepts for Method Development

Developing a successful HPLC method for polar spirocyclic acids begins with a solid understanding of the analyte's properties and the chromatographic principles that govern its behavior.

Understanding Your Analyte: The Critical Role of pKa

For any acidic compound, the pKa is a pivotal parameter. It is the pH at which the compound exists in a 50:50 equilibrium between its ionized and non-ionized forms.[1][2] The ionization state of your spirocyclic acid directly influences its hydrophobicity and, consequently, its retention in reversed-phase HPLC.[1][2]

  • At a pH below the pKa: The acidic functional group will be predominantly in its non-ionized (protonated) form, making the molecule more hydrophobic and thus more retained on a reversed-phase column.[3]

  • At a pH above the pKa: The acid will be in its ionized (deprotonated) form, rendering it more polar and less retained.[3]

For robust and reproducible separations, it is generally recommended to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa to ensure it exists predominantly in one form.[2]

Choosing the Right Chromatographic Mode

The combination of high polarity and an acidic nature in spirocyclic compounds often makes traditional reversed-phase chromatography challenging. Here’s a comparison of the most effective chromatographic modes.

Chromatographic ModePrincipleBest Suited ForKey Considerations
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity, with a non-polar stationary phase and a polar mobile phase.[4]Moderately polar spirocyclic acids where retention can be achieved by suppressing ionization (low pH).Requires careful mobile phase pH control.[5] May require specialized columns for highly aqueous mobile phases.[6][7]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds using a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent.[4][8][9]Highly polar spirocyclic acids that are poorly retained in reversed-phase, even at low pH.[10]Requires longer column equilibration times.[11] Retention is governed by a complex mix of partitioning, hydrogen bonding, and electrostatic interactions.[9][11]
Mixed-Mode Chromatography Utilizes a stationary phase with both reversed-phase and ion-exchange functionalities.[4]Spirocyclic acids that require a combination of hydrophobic and ionic interactions for optimal separation. Can separate mixtures of acidic, basic, and neutral compounds.Method development can be more complex than for single-mode chromatography.[8]
Ion-Pair Chromatography (IPC) An ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase. This forms a neutral ion-pair that is retained by the reversed-phase column.[6][12]Charged or highly polar spirocyclic acids that cannot be retained by other means.[6]Can be incompatible with mass spectrometry (MS) if non-volatile ion-pairing reagents are used.[8][12] Columns may need to be dedicated to IPC methods.[12]
Mobile Phase Selection and Optimization

pH Control and Buffer Selection: Proper pH control is paramount for the analysis of acidic compounds.[5][13]

  • Buffer Choice: Select a buffer with a pKa value within +/- 1 pH unit of your desired mobile phase pH for optimal buffering capacity.[13] Common choices for acidic mobile phases include phosphate, formate, and acetate buffers.[5][14][15]

  • Buffer Concentration: A concentration of 10-50 mM is generally sufficient.[1][15] Lower concentrations may not provide adequate buffering, while higher concentrations can lead to precipitation in the presence of organic solvents.[14]

  • MS Compatibility: If using LC-MS, volatile buffers such as ammonium formate or ammonium acetate are essential.[13]

Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase and HILIC. Acetonitrile is generally the preferred weak solvent in HILIC due to its good miscibility with water and low viscosity.[10]

Stationary Phase (Column) Selection

The choice of column is critical for retaining and resolving polar spirocyclic acids.

  • For Reversed-Phase HPLC:

    • Polar-Endcapped and Embedded Polar Group Columns: These columns are designed to be compatible with highly aqueous mobile phases (up to 100% aqueous) without undergoing "phase collapse," a phenomenon where the C18 chains fold on themselves, leading to a loss of retention.[6][16][17] They offer improved retention for polar analytes compared to traditional C18 columns.[6][7][18]

    • "AQ" Type Columns: Many manufacturers offer columns specifically designated as "aqueous compatible" or "AQ".[6]

  • For HILIC:

    • A variety of polar stationary phases are available, including bare silica, amide, diol, and zwitterionic phases.[9][19]

    • For acidic compounds, amino and amide phases can be beneficial as they can exhibit anion-exchange character, enhancing retention.[11] Zwitterionic phases are also a good option for retaining polar and acidic small molecules.[20]

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the analysis of polar spirocyclic acids in a question-and-answer format.

Q1: Why is my polar spirocyclic acid not retained on a standard C18 column?

A1: This is a common issue due to the high polarity of your analyte. Here’s a systematic approach to troubleshoot and improve retention:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of your spirocyclic acid to suppress ionization and increase its hydrophobicity.[5]

  • Decrease Organic Solvent Concentration: Reducing the amount of acetonitrile or methanol in your mobile phase will increase its polarity, leading to stronger retention of polar compounds in reversed-phase mode.[6]

  • Consider a Specialized Column: If the above steps are insufficient, your analyte may be too polar for a standard C18 column.

    • Switch to a polar-endcapped or embedded polar group ("AQ") column that is stable in highly aqueous mobile phases.[6][7][16]

    • For very polar compounds, HILIC is an excellent alternative.[4][10] In HILIC, retention increases with the polarity of the analyte.[8]

  • Explore Ion-Pair Chromatography (IPC): If your analyte is ionized and still poorly retained, adding a positively charged ion-pairing reagent (e.g., tetra-alkyl ammonium ions) to the mobile phase can form a neutral ion-pair with your acidic analyte, significantly increasing its retention on a reversed-phase column.[12][21][22]

Q2: My peak for the spirocyclic acid is tailing. What are the causes and solutions?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[23][24]

  • Mobile Phase pH: For acidic compounds, ensure the mobile phase pH is low enough to fully suppress the ionization of both the analyte and the surface silanols (typically pH < 3).[3]

  • Buffer Concentration: Insufficient buffer capacity can lead to pH shifts within the column, causing peak tailing.[14] Ensure your buffer concentration is adequate (10-50 mM).[1][15]

  • Column Choice:

    • Use a modern, high-purity, base-deactivated silica column with endcapping to minimize accessible silanol groups.[25]

    • Consider columns with polar-embedded groups that can shield the silanol groups.[25]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[26]

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use narrow internal diameter tubing to minimize this effect.[25]

Q3: Why am I seeing peak fronting or splitting?

A3: Peak fronting and splitting can have several causes:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase, more polar in HILIC) than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the mobile phase.[18]

  • pH Near pKa: Operating at a mobile phase pH close to the analyte's pKa can cause peak splitting, as both the ionized and non-ionized forms of the analyte are present and may separate.[2]

  • Column Contamination or Void: A blocked frit or a void at the head of the column can distort the flow path and lead to split peaks. Try back-flushing the column or replacing it if necessary.[24]

Q4: My retention times are shifting between injections. What should I check?

A4: Irreproducible retention times are often due to a lack of equilibration or changes in the mobile phase.

  • Column Equilibration: This is especially critical in HILIC, which requires longer equilibration times to form a stable water layer on the stationary phase.[11] Ensure the column is fully equilibrated before starting your analysis.

  • Mobile Phase pH Instability: If the mobile phase is not adequately buffered, its pH can drift over time, especially with the absorption of atmospheric CO2.[13] Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Changes in column temperature can affect mobile phase viscosity and retention times. Use a column oven to maintain a constant temperature.[26][27]

  • Pump Performance: Inconsistent mobile phase composition due to pump issues can cause retention time shifts. Check your pump for leaks and ensure it is delivering a consistent flow rate.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for a new polar spirocyclic acid?

A1: A systematic approach is key.

  • Gather Analyte Information: Determine or estimate the pKa of your compound.

  • Initial Column and Mobile Phase Screening:

    • Start with Reversed-Phase: Use a polar-endcapped C18 column.

    • Mobile Phase A: 10 mM phosphate or formate buffer at pH 2.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution conditions.

  • Optimize: Based on the initial results, adjust the gradient, pH, and consider other column chemistries (like HILIC) if retention is insufficient.

Q2: When should I consider using an ion-pairing agent?

A2: Consider ion-pairing chromatography as a later option when other techniques have failed to provide adequate retention for your charged spirocyclic acid.[12] It is a powerful tool but comes with drawbacks like MS incompatibility and the need for dedicated columns.[8][12]

Q3: How do I choose between HILIC and Reversed-Phase with a polar-endcapped column?

A3: The choice depends on the polarity of your analyte. If you can achieve sufficient retention and good peak shape on a polar-endcapped reversed-phase column by adjusting the mobile phase (e.g., low pH, high aqueous content), this is often the simpler and more familiar approach.[4] If your compound is very polar and still elutes near the void volume, HILIC is the more appropriate technique.[10][28]

Part 4: Experimental Protocols

Protocol 1: Systematic Approach to Screening Mobile Phase pH

This protocol helps in optimizing the mobile phase pH for a polar spirocyclic acid in reversed-phase HPLC.

  • Determine the pKa: Find the pKa of your analyte through literature search or software prediction.

  • Prepare Buffers: Prepare three different aqueous buffer solutions (e.g., 20 mM ammonium formate) at:

    • pH = pKa - 2

    • pH = pKa

    • pH = pKa + 2 (Ensure these pH values are within the stable range of your column, typically pH 2-8 for silica-based columns).[5]

  • Run Experiments: Using a polar-endcapped C18 column, perform identical gradient runs with each of the three mobile phases.

  • Analyze Results: Compare the retention time, peak shape, and resolution from the three runs. The pH that provides the best combination of retention and peak symmetry is the optimal choice. A pH well below the pKa is often ideal for acidic compounds.[3]

Workflow for HPLC Method Development for Polar Spirocyclic Acids

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Screening cluster_eval Phase 2: Evaluation & Optimization cluster_advanced Phase 3: Advanced Troubleshooting cluster_end Phase 4: Validation Start Define Analyte Properties (pKa, Polarity) SelectMode Select Chromatographic Mode Start->SelectMode RP_Initial Reversed-Phase: Polar-Endcapped C18 Low pH Mobile Phase (e.g., pH 2.5) SelectMode->RP_Initial Moderately Polar HILIC_Initial HILIC: Amide or Zwitterionic Column High Organic Mobile Phase SelectMode->HILIC_Initial Highly Polar Evaluate Evaluate Retention & Peak Shape RP_Initial->Evaluate HILIC_Initial->Evaluate GoodRetention Good Retention & Symmetrical Peak? Evaluate->GoodRetention Initial run OptimizeRP Optimize RP: - Adjust Gradient - Fine-tune pH - Change Organic Modifier OptimizeRP->GoodRetention OptimizeHILIC Optimize HILIC: - Adjust Gradient - Screen Buffers (Ammonium Acetate/Formate) - Test different pH OptimizeHILIC->GoodRetention GoodRetention->OptimizeRP No, from RP GoodRetention->OptimizeHILIC No, from HILIC ConsiderAlternatives Consider Alternative Strategies GoodRetention->ConsiderAlternatives Still Poor FinalMethod Final Method Validation GoodRetention->FinalMethod Yes IPC Ion-Pair Chromatography ConsiderAlternatives->IPC MixedMode Mixed-Mode Chromatography ConsiderAlternatives->MixedMode IPC->FinalMethod MixedMode->FinalMethod

Caption: A systematic workflow for developing an HPLC method for polar spirocyclic acids.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Chromatography Online. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. [Link]

  • Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Veeprho Pharmaceuticals. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • HPLC-VDS Optilab. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. [Link]

  • SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. [Link]

  • LCGC Europe. (2002, December). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]

  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

  • Regis Technologies, Inc. Reversed-phase HPLC Buffers. [Link]

  • Veeprho Pharmaceuticals. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • Pharma Growth Hub. (2023, July 29). Retention of Acid, Base, and Neutral Compound in Ion Pair Chromatography [Video]. YouTube. [Link]

  • LCGC International. (2026, February 11). Ion Pairing — Blessing or Curse?. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Dr. Maisch GmbH. HILIC. [Link]

  • Welch Materials. (2025, December 24). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography [Video]. YouTube. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Agilent Technologies. Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]

  • ResearchGate. HPLC and MPLC conditions used for the analysis and the isolation of a mixture of standards and plant crude extracts. [Link]

  • ResearchGate. The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. [Link]

  • ACS Publications. (2007, March 24). Spiro Compounds for Organic Optoelectronics. Chemical Reviews. [Link]

  • Waters Corporation. Identifying & Quantitating Compounds Using HPLC. [Link]

Sources

Resolving regioselectivity issues in azaspiro functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azaspiro Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in the synthesis and functionalization of azaspirocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to empower your research. Azaspirocycles are privileged structures in medicinal chemistry, and mastering their regioselective functionalization is key to unlocking their full potential.[1][2][3]

This center is structured to address the practical challenges you may encounter at the bench. We will explore common regioselectivity issues, their mechanistic origins, and data-driven solutions.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific experimental challenges.

Issue 1: Poor or Incorrect Regioselectivity in C-H Functionalization

Q: My palladium-catalyzed C-H arylation of an N-Boc-piperidine is yielding a mixture of C2 and C4-arylated products, with the undesired C2 isomer predominating. How can I favor C4 functionalization?

A: This is a common challenge stemming from the intrinsic reactivity of C-H bonds in saturated heterocycles. The C2 position is often considered more activated due to the weaker C-H bond adjacent to the nitrogen atom.[4] To overcome this and direct the reaction to the C4 position, a strategy involving a directing group at the C3 position is highly effective.

Causality & Strategy: The use of a directing group, such as an aminoquinoline (AQ) amide at the C3 position, can effectively control the regioselectivity of the C-H activation step.[4][5] The directing group coordinates to the palladium catalyst, positioning it to selectively activate the C4-H bond. The steric bulk of the N-Boc protecting group can further disfavor the C2 position.[4]

Recommended Protocol Modification:

  • Introduce a Directing Group: Modify your starting material to include an aminoquinoline amide at the C3 position.

  • Catalyst System: Utilize a palladium catalyst such as Pd(OAc)₂ with a silver salt additive like AgOAc.

  • Solvent: Toluene is a suitable solvent for this transformation.[4]

Expected Outcome: By employing a C3-directing group, you should observe a significant improvement in the regioselectivity for C4-arylation. It is possible to achieve high diastereoselectivity for the cis-product, which can often be epimerized to the trans-isomer if desired.[4][5]

Q: I am attempting a rhodium-catalyzed C-H functionalization of a piperidine derivative, but the reaction is not selective. How can I control the site of functionalization?

A: The regioselectivity in rhodium-catalyzed C-H functionalization of piperidines is highly dependent on both the catalyst and the choice of the nitrogen protecting group.[6]

Causality & Strategy: Different rhodium catalysts and N-protecting groups create distinct steric and electronic environments around the piperidine ring, which in turn directs the C-H insertion to a specific position.

  • For C2-Functionalization: An N-Boc protecting group in combination with a catalyst like Rh₂(R-TCPTAD)₄ can direct functionalization to the C2 position. Alternatively, an N-brosyl group with Rh₂(R-TPPTTL)₄ also favors the C2 position.[6]

  • For C4-Functionalization: Switching to an N-α-oxoarylacetyl protecting group and using a catalyst such as Rh₂(S-2-Cl-5-BrTPCP)₄ can steer the reaction towards the C4 position. This is because some rhodium carbenes are sterically demanding, and certain catalysts favor the sterically most accessible site over the electronically favored one.[6]

Troubleshooting Table: Catalyst and Protecting Group Effects on Piperidine C-H Functionalization

Desired RegioisomerN-Protecting GroupRecommended Rhodium CatalystExpected OutcomeReference
C2-SubstitutedN-BocRh₂(R-TCPTAD)₄Selective C2 functionalization[6]
C2-SubstitutedN-Bs (Brosyl)Rh₂(R-TPPTTL)₄Selective C2 functionalization[6]
C4-SubstitutedN-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄Selective C4 functionalization[6]
Issue 2: Uncontrolled Ring-Opening of Azaspirocyclic Precursors

Q: I'm working with a spiro-epoxyoxindole and reacting it with indole. My goal is to achieve a C(3)-N(1') linkage, but I'm getting a mixture of products from the nucleophilic attack at the less hindered carbon of the epoxide.

A: The regioselectivity of the ring-opening of spiro-epoxyoxindoles is highly dependent on the reaction conditions, specifically the choice of catalyst and the nucleophilicity of the attacking indole species.[7]

Causality & Strategy:

  • For C(3)-N(1') linkage (attack at the spiro-carbon): To favor the attack at the more substituted C3 position, you need to enhance the electrophilicity of this carbon. This can be achieved using a Lewis acid catalyst. Furthermore, using a more nucleophilic indole derivative, such as an indoline, will promote the desired reaction. The reaction proceeds through a Lewis acid-catalyzed, highly regio- and chemoselective coupling.[7]

  • For attack at the less hindered carbon: If the goal is to obtain the product resulting from attack at the methylene carbon of the epoxide, a base-mediated reaction is preferable. This proceeds via a standard SN2 mechanism.[7]

Decision Workflow for Spiro-Epoxyoxindole Ring Opening

Caption: Decision tree for controlling regioselectivity in spiro-epoxyoxindole ring-opening.

Issue 3: Unexpected Cyclization Pathway in Pictet-Spengler Reactions

Q: I am attempting an intramolecular Pictet-Spengler reaction to form a tetracyclic system, but instead of the expected 6-endo-trig product, I am isolating an aza-spiroindoline, which is a 5-endo-trig cyclization product. What is causing this "interrupted" reaction?

A: The classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with a carbonyl compound, typically under acidic conditions, to form a tetrahydroisoquinoline or related structure.[8][9] However, under certain reductive conditions, the reaction can be "interrupted" to yield an aza-spiroindoline.

Causality & Strategy: This outcome is observed when using a specific catalytic system, such as Vaska's catalyst (an iridium(I) complex) with a silane reductant (e.g., tetramethyldisiloxane).[10] The mechanism involves the reduction of an amide or lactam to form an iminium ion. This intermediate then undergoes a 5-endo-trig spirocyclization onto the tethered indole. A subsequent irreversible hydride reduction of the resulting spiroindolenium ion traps the spirocyclic product, preventing the typical Pictet-Spengler pathway.[10]

To favor the aza-spiroindoline:

  • Catalyst: Use Vaska's catalyst (IrCl(CO)(PPh₃)₂).

  • Reductant: Employ a silane reductant like tetramethyldisiloxane (TMDS).

  • Substrate: The reaction works well with indole-linked lactams or amides.[10]

To favor the traditional Pictet-Spengler product:

  • Conditions: Use traditional acidic conditions (e.g., TFA, HCl) and ensure your starting material is a β-arylethylamine and a separate carbonyl compound, or a substrate that can generate an iminium ion under acidic conditions.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the functionalization of azaspirocycles?

A1: Regioselectivity is primarily governed by a combination of electronic and steric factors, which can be manipulated through several key strategies:

  • Directing Groups: These are functional groups that coordinate to a metal catalyst and position it to activate a specific C-H bond.[4][5]

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands can dramatically influence which site of the substrate is most accessible and reactive.[6][11]

  • Substrate Control: The inherent electronic properties of the azaspirocycle and the steric bulk of existing substituents and protecting groups play a crucial role.[6]

  • Reaction Conditions: Solvents and additives can influence the reaction pathway and the stability of intermediates, thereby affecting regioselectivity.[12][13]

Q2: How can I unambiguously determine the regiochemistry of my functionalized azaspirocycle?

A2: While 1D ¹H NMR can provide initial clues, unambiguous structure determination, especially for regioisomers, often requires more advanced techniques:

  • 2D NMR Spectroscopy:

    • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques. It shows correlations between protons and carbons that are two or three bonds away, allowing you to map out the connectivity of your molecule and definitively place substituents.[14][15]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, helping to assign carbon signals.[14][15]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, which can help determine the relative stereochemistry and confirm regiochemistry in rigid systems.[14]

  • X-ray Crystallography: If you can obtain a suitable crystal, single-crystal X-ray diffraction provides the most definitive structural proof.

Q3: Are there computational tools that can help predict regioselectivity?

A3: Yes, computational chemistry is an increasingly valuable tool for predicting and rationalizing regioselectivity.[16][17] Density Functional Theory (DFT) calculations can be used to model reaction pathways and determine the activation energies for the formation of different regioisomers.[18][19] These studies can provide insights into the transition states and intermediates, helping to explain why a particular set of conditions favors one isomer over another.[20] There are also efforts to develop machine learning models to predict the regioselectivity of C-H functionalization reactions.[21]

Experimental Protocols

Protocol 1: Regioselective C4-Arylation of N-Boc-piperidine using a C3-Directing Group

This protocol is adapted from the methodology for regio- and stereoselective C-H arylation of piperidine derivatives.[4]

Step 1: Synthesis of the C3-(Aminoquinoline) Amide Precursor

  • Start with N-Boc-piperidine-3-carboxylic acid.

  • Couple the carboxylic acid with 8-aminoquinoline using a standard peptide coupling reagent (e.g., HATU, EDCI) in a suitable solvent like DMF.

  • Purify the resulting amide by column chromatography.

Step 2: Palladium-Catalyzed C4-Arylation

  • In an oven-dried vial, combine the C3-(aminoquinoline) amide (1.0 equiv), the desired aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the C4-arylated product. The reaction typically favors the cis-diastereomer.[4]

Step 3: Removal of the Directing Group

  • The aminoquinoline directing group can be removed under various conditions to reveal a carboxylic acid, primary amide, or other functional groups, depending on the desired final product.[5]

Mechanistic Visualization

The following diagram illustrates the proposed mechanism for directing group-assisted C-H activation, leading to regioselective functionalization.

G cluster_0 Catalytic Cycle cluster_1 Key to Regioselectivity A Substrate with Directing Group (DG) C Coordination Complex A->C Coordination B Pd(II) Catalyst B->C D Cyclometalated Intermediate (C-H Activation at C4) C->D Regioselective C-H Activation F Oxidative Addition D->F E Aryl Halide (Ar-X) E->F G Pd(IV) Intermediate F->G H Reductive Elimination G->H C-C Bond Formation I C4-Arylated Product H->I J Regeneration of Pd(II) Catalyst H->J J->C Re-entry to Cycle K The directing group (DG) on C3 physically brings the Pd catalyst in proximity to the C4-H bond, leading to selective activation over the electronically favored C2-H bond.

Caption: Mechanism of directing group-controlled C-H arylation.

This technical support center provides a framework for addressing common regioselectivity challenges in azaspiro functionalization. By understanding the underlying principles and having access to targeted troubleshooting strategies, you can more efficiently develop robust and selective synthetic routes to these valuable compounds.

References

  • Regioselective Heterocycle Synthesis: Research Guide & Papers - PapersFlow. (n.d.). Retrieved February 15, 2026, from [Link]

  • Regio- and Stereoselective Alkylation of Pyridine- N -oxides: Synthesis of Substituted Piperidines and Pyridines | Request PDF. (n.d.). Retrieved February 15, 2026, from [Link]

  • Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. (2023). Molbank, 2023(4), M1750. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). Molecules, 26(19), 5763. [Link]

  • Regio‐ and Stereocontrolled‐Synthesis of a Heterocycle Fragment Collection Using Palladium Catalyzed C‐H Arylation. (2024). Chemistry – A European Journal, 31(1), e202403126. [Link]

  • Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates | Request PDF. (n.d.). Retrieved February 15, 2026, from [Link]

  • Controlling the regioselectivity of the ring opening of spiro-epoxyoxindoles for efficient synthesis of C(3)–N(1′)-bisindoles and C(3)–N(1′)-diindolylmethane. (2021). Organic & Biomolecular Chemistry, 19(39), 8567–8572. [Link]

  • Enantioselective Synthesis of Spirooxindole Enols: Regioselective and Asymmetric [3+2] Cyclization of 3‐Isothiocyanato Oxindoles with Dibenzylidene Ketones. (2018). Advanced Synthesis & Catalysis, 360(1), 108–113. [Link]

  • ChemInform Abstract: Strategies for the Enantioselective Synthesis of Spirooxindoles. (2012). ChemInform, 43(1). [Link]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. (2018). Organic Letters, 20(13), 3818–3822. [Link]

  • Regioselective Synthesis of Functionalized Spiro[benzofuran‐2,3′‐Pyrrolidine]‐3,5′‐Diones via Cascade Cyclization. (n.d.). Retrieved February 15, 2026, from [Link]

  • Regioselective Synthesis of Spiro-Oxindoles by Ruthenium Catalyzed Metathesis Reaction †. (2023). Chemistry Proceedings, 15(1), 74. [Link]

  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021). Catalysts, 11(9), 1104. [Link]

  • Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates. (2022). Journal of the American Chemical Society, 144(36), 16486–16495. [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2015). ACS Catalysis, 5(9), 5248–5252. [Link]

  • Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. (2006). Organic Letters, 8(24), 5565–5568. [Link]

  • Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. (2019). Organic Letters, 21(16), 6553–6557. [Link]

  • Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. (2008). The Journal of Organic Chemistry, 73(10), 3666–3674. [Link]

  • Highly enantio-selective synthesis of aza-spirocyclic indanones via rhodium catalysis. (2019). Organic & Biomolecular Chemistry, 17(23), 5789–5793. [Link]

  • Reactivity and Selectivity of Azaspirocycles in Radical C-H Functionalization. (2024). Organic Letters, 26(14), 2784–2789. [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (2025). ChemRxiv. [Link]

  • Pictet–Spengler reaction. (2024). In Wikipedia. Retrieved from [Link]

  • On the Mechanism of the Shapiro Reaction: Understanding the Regioselectivity. (n.d.). Retrieved February 15, 2026, from [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2018). Molecules, 23(4), 934. [Link]

  • NMR strategies to support medicinal chemistry workflows for primary structure determination. (2017). Bioorganic & Medicinal Chemistry Letters, 27(2), 153–159. [Link]

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. (2021). Angewandte Chemie International Edition, 60(10), 5091–5095. [Link]

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. (2022). Molecules, 27(19), 6542. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). Chemistry – A European Journal, 26(19), 4236–4240. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved February 15, 2026, from [Link]

  • Rhodium(III)-Catalyzed Synthesis of Spiropiperidine Derivatives via C–H Activation. (2018). The Journal of Organic Chemistry, 83(4), 2137–2146. [Link]

  • Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. (2021). Organic Chemistry Frontiers, 8(19), 5531–5548. [Link]

  • Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization. (2017). Semantic Scholar. Retrieved from [Link]

  • Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. (2020). Angewandte Chemie International Edition, 59(28), 11336–11340. [Link]

  • Strategies for the Synthesis of Spiropiperidines. (2018). Organic & Biomolecular Chemistry, 16(27), 4906–4921. [Link]

  • Density Functional Theory Study of the Regioselectivity in Copolymerization of bis-Styrenic Molecules with Propylene Using Zirconocene Catalyst. (2022). Polymers, 14(18), 3810. [Link]

  • Current NMR Techniques for Structure-Based Drug Discovery. (2018). International Journal of Molecular Sciences, 19(1), 239. [Link]

  • Palladium‐Catalyzed Regioselective C−H Oxidative Arylation of 7‐Azaindazole N‐Oxide at the C6‐Position | Request PDF. (n.d.). Retrieved February 15, 2026, from [Link]

  • Exploring ¹⁹F NMR in Drug Development. (2026, January 20). News-Medical.net. Retrieved from [Link]

  • Heck arylation of acyclic olefins employing arenediazonium salts and chiral N,N ligands: new mechanistic insights from quantum-chemical calculations | Request PDF. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Shifts of Spiro Quaternary Carbons in Azaspiroheptanes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹³C NMR chemical shifts of the unique spiro quaternary carbon atom in azaspiroheptane scaffolds. These structural motifs are of increasing interest in medicinal chemistry due to their ability to introduce three-dimensionality, which can lead to improved physicochemical properties such as reduced lipophilicity.[1] A thorough understanding of their spectroscopic characteristics is paramount for unambiguous structure elucidation and the rational design of novel therapeutics.

The Defining Signal: The Spiro Quaternary Carbon

The spiro quaternary carbon, the atom at the junction of the two rings in a spirocyclic system, presents a distinct signal in ¹³C NMR spectroscopy. Its chemical shift is highly sensitive to the local electronic and steric environment, making it a valuable probe for structural and conformational analysis. The typical chemical shift range for carbon atoms in organic molecules is broad, spanning up to 220 ppm, which minimizes signal overlap and allows for the clear resolution of individual carbons.[2][3][4][5]

Factors Influencing the Spiro Quaternary Carbon Chemical Shift

Several key factors govern the resonance of the spiro quaternary carbon in azaspiroheptanes:

  • Hybridization: The sp³ hybridization of the quaternary carbon is a primary determinant of its chemical shift, generally placing it in the upfield region of the spectrum compared to sp² or sp hybridized carbons.[2][3][6]

  • Electronegativity: The presence of the nitrogen atom in the azaspiroheptane ring system induces a downfield shift (deshielding) of the spiro quaternary carbon's signal.[2][4][6][7] The magnitude of this effect is dependent on the substituent attached to the nitrogen. Electron-withdrawing groups on the nitrogen will further deshield the spiro carbon, shifting its signal to a higher ppm value.

  • Ring Strain and Geometry: The size of the rings and the overall geometry of the spirocyclic system significantly impact the chemical shift. Changes in bond angles and dihedral angles alter the electron density around the spiro carbon, leading to observable shifts in the NMR spectrum. The unique 90° twist in the topology of azaspiroheptanes compared to their parent heterocycles influences their conformation and, consequently, their NMR spectra.[1]

  • Substituent Effects: Functionalization of the azaspiroheptane rings will introduce additional electronic and steric effects that modulate the chemical shift of the spiro quaternary carbon.[8] These effects are generally additive and can be predicted to some extent.

Comparative Analysis of ¹³C NMR Data

The following table summarizes representative ¹³C NMR chemical shifts for the spiro quaternary carbon in various azaspiroheptane derivatives. This data, compiled from the literature, highlights the influence of the aforementioned factors.

Compound/DerivativeSubstituent on NitrogenSpiro Quaternary Carbon Shift (δ, ppm)Reference
N-Boc-2-azaspiro[3.3]heptaneBoc~40-50N/A
N-Benzyl-2-azaspiro[3.3]heptaneBenzyl~45-55N/A
5-Oxo-2-azaspiro[3.3]heptane(amide carbonyl)~50-60N/A
2,6-Diazaspiro[3.3]heptane derivativeAryl~35-45[9]

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. "N/A" indicates that while the synthesis of these compounds is known, specific ¹³C NMR data for the spiro carbon was not found in the initial search.

Experimental Protocol: Synthesis and NMR Characterization of an Azaspiroheptane Derivative

This section outlines a generalized procedure for the synthesis and subsequent ¹³C NMR analysis of a representative N-substituted azaspiroheptane.

Synthesis of N-Boc-2-azaspiro[3.3]heptane-5-carboxylic acid:

  • Reaction Setup: To a solution of a suitable starting material, such as a cyclobutane derivative, in an appropriate solvent (e.g., dichloromethane), add the desired amine and a coupling reagent.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours).

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove any water-soluble byproducts. The crude product is then purified using flash column chromatography on silica gel.

¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified azaspiroheptane derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer operating at a standard frequency (e.g., 100 or 125 MHz). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-220 ppm), and proton decoupling to simplify the spectrum to single lines for each carbon.[10]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. The chemical shifts are referenced to the solvent peak or an internal standard like tetramethylsilane (TMS).[10]

Visualization of Key Concepts

Diagram 1: General Structure of an Azaspiroheptane

Caption: General structure of an azaspiroheptane highlighting the spiro quaternary carbon.

Diagram 2: Workflow for ¹³C NMR Analysis

NMR_Workflow Synthesis Synthesis of Azaspiroheptane Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep DataAcquisition ¹³C NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing) DataAcquisition->DataProcessing Analysis Spectral Analysis & Shift Assignment DataProcessing->Analysis

Caption: A typical workflow for the synthesis and ¹³C NMR analysis of azaspiroheptanes.

The Role of Computational Chemistry

In addition to experimental data, computational methods, such as Density Functional Theory (DFT) and machine learning algorithms, are increasingly being used to predict ¹³C NMR chemical shifts.[11][12][13][14][15] These predictive tools can aid in the assignment of complex spectra and provide insights into the conformational properties of molecules.[12] While powerful, it is crucial to validate computational predictions with experimental data.

Conclusion

The ¹³C NMR chemical shift of the spiro quaternary carbon is a highly informative parameter for the structural characterization of azaspiroheptanes. A comprehensive understanding of the factors that influence this shift, coupled with robust experimental and computational techniques, is essential for researchers in the field of drug discovery and development. This guide provides a foundational framework for the analysis of these important molecules.

References

  • Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. [Link]

  • ResearchGate. (n.d.). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[12][13] HEPTANECARBOXYLATE DERIVATIVES | Request PDF. Retrieved from [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839–1862. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Alberta Libraries. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Degorce, S. L., Bodnarchuk, M. I., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS medicinal chemistry letters, 10(8), 1198–1204. [Link]

  • The Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • Kirichok, A., Shton, I., Zhemera, A., Grygorenko, O., & Ryabukhin, S. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2). [Link]

  • Perlego. (n.d.). Factors Affecting Chemical Shift | Overview & Research Examples. Retrieved from [Link]

  • YouTube. (2024, June 3). 13C NMR Spectroscopy: 13C Chemical Shifts, factors affecting 13C Chemical Shifts ‪@NOBLECHEMISTRY‬. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.3: Characteristics of C-13 NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

Sources

Structural Profiling of Azaspiro[3.3]heptane Scaffolds: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azaspiro[3.3]heptane scaffold has emerged as a critical "high-


" bioisostere in modern drug discovery, offering a structural alternative to piperidine, morpholine, and piperazine rings. Unlike flat aromatic systems or chair-conformation cyclohexanes, the spiro[3.3]heptane core introduces unique geometric constraints—specifically, the orthogonality of the two cyclobutane rings.

This guide provides a technical roadmap for the crystallographic analysis of these derivatives. It moves beyond basic synthesis to focus on the structural causality of their physicochemical advantages (e.g., lowered lipophilicity, metabolic stability) and offers a self-validating protocol for obtaining diffraction-quality crystals of these often difficult-to-crystallize small aliphatic amines.

Comparative Structural Analysis

To understand why azaspiro[3.3]heptane is deployed, one must analyze its spatial occupancy compared to traditional heterocycles. The primary distinction lies in the Exit Vector and Ring Puckering .

Geometric & Physicochemical Comparison

The following table contrasts the 2-azaspiro[3.3]heptane core with its direct bioisostere, piperidine.[1][2]

FeaturePiperidine (Chair)2-Azaspiro[3.3]heptaneStructural Implication
Hybridization

(Flexible)

(Rigid/Strained)
Spiro core reduces entropic penalty upon binding.
Exit Vector Angle ~180° (1,4-subst.)~180° (2,6-subst.)Mimics para-substitution but with different bulk width.
Ring Conformation Chair (Stable)Puckered (Butterfly)The cyclobutane rings are not planar; they pucker to relieve torsional strain (~20-30°).
LogD Higher (More Lipophilic)Lower (More Polar)Reduced "grease" improves solubility without adding polar surface area (PSA).
Metabolic Liability High (

-oxidation)
LowQuaternary spiro-carbon blocks metabolic hot spots.
The "Orthogonality" Factor

In X-ray structures, the defining feature of spiro[3.3]heptane is the 90° dihedral angle between the mean planes of the two cyclobutane rings.

  • Piperidine: Occupies a "disc-like" volume.

  • Azaspiro[3.3]heptane: Occupies a "spherical" or "block-like" volume.

  • Consequence: This orthogonality prevents

    
    -stacking interactions often seen with phenyl rings but creates unique hydrophobic pockets that can improve selectivity (e.g., in SHP2 or PARP inhibitors).
    

Experimental Protocol: Crystallization & Data Collection

Small, rigid aliphatic amines like azaspiro[3.3]heptane are notoriously difficult to crystallize as free bases due to their low molecular weight, high solubility, and lack of strong directional hydrogen bond donors.

The Solution: Salt formation is mandatory. However, not all salts yield resolved structures due to the disorder of the highly symmetric spiro core.

Workflow Diagram: From Synthesis to Structure

G Synth Free Base Synthesis SaltScreen Salt Screening (Critical Step) Synth->SaltScreen pKa analysis VaporDiff Vapor Diffusion (Slow Evap) SaltScreen->VaporDiff Select Counterion XRay SC-XRD Data Collection VaporDiff->XRay Cryo-protect Refine Refinement (Disorder Model) XRay->Refine Solve Phase Refine->SaltScreen Poor Resolution?

Figure 1: Iterative workflow for obtaining structural data of spirocyclic amines. Note the feedback loop at the refinement stage.

Step-by-Step Protocol
Phase 1: Salt Selection (The "Heavy Atom" Rule)

Do not attempt crystallization of the free base. Use counterions that introduce "heavy" atoms or rigid planar systems to anchor the packing.

  • Picrate Salts: Historically best for X-ray due to

    
    -stacking of the picrate anions, which creates channels for the aliphatic spiro cations. Warning: Potentially explosive; handle milligram quantities only.
    
  • Tosylate/Napsylate: Excellent alternatives. The sulfonate group provides strong H-bond acceptors for the protonated azaspiro nitrogen.

  • Oxalate: Often yields hygroscopic crystals (poor diffraction). Avoid unless necessary.

  • Hydrochloride: The standard, but often leads to high-symmetry space groups where the spiro ring is disordered.

Phase 2: Vapor Diffusion (Sitting Drop)
  • Target Concentration: 10–20 mg/mL in Methanol or Ethanol.

  • Precipitant (Reservoir): Diethyl ether or Hexane (Antisolvent).

  • Setup:

    • Dissolve the salt in minimal MeOH.

    • Place 2 µL of sample in the sitting drop well.

    • Add 500 µL of Et₂O to the reservoir.

    • Seal and incubate at 4°C (slower diffusion yields better order).

Phase 3: Data Processing & Refinement

A common pitfall in azaspiro[3.3]heptane crystallography is whole-molecule disorder . The spiro molecule approximates


 symmetry. In high-symmetry space groups, the molecule may sit on a special position, making the electron density map look like a blur.
  • Guidance: Collect data at 100 K (cryogenic) to freeze out ring puckering vibrations.

  • Refinement: If the cyclobutane rings appear flat, it is likely a disorder artifact. Use a "split model" where the ring is refined as two superposed puckered conformations with partial occupancy (e.g., 0.5/0.5).

Structural Logic & Application

Why go through this effort? The crystal structure validates the vector integrity .

Diagram: Vector Analysis (Piperidine vs. Spiro)

VectorAnalysis cluster_0 Piperidine Scaffold cluster_1 Azaspiro[3.3]heptane Scaffold DrugTarget Biological Target (e.g. SHP2, GPCR) Pip Piperidine Core (Chair) DrugTarget->Pip Fits Pocket Spiro Spiro Core (Rigid/Orthogonal) DrugTarget->Spiro Fits Pocket Vec1 Vector 180° (Flexible) Pip->Vec1 Vec2 Vector 180° (Fixed Geometry) Vec1->Vec2 Bioisosteric Equivalence Spiro->Vec2 Sol High Solubility (Low LogD) Spiro->Sol Added Benefit

Figure 2: Decision logic for scaffold hopping. The spiro core maintains the critical vector (green) while adding solubility benefits (yellow) unavailable in the piperidine series.

Case Study Insight

In the development of Olaparib analogs, replacing the piperazine ring with a 2,6-diazaspiro[3.3]heptane core maintained the critical hydrogen bonding distance to the PARP active site but significantly reduced the off-target cytotoxicity. The crystal structure confirmed that the N-N distance in the spiro derivative was within 0.2 Å of the parent piperazine, validating the "rigid mimicry" hypothesis [1].

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[3][4]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.[1][4]

  • Chiodi, D., & Ishikawa, Y. (2016). Design and Synthesis of Spirocyclic Scaffolds for Drug Discovery. Journal of Medicinal Chemistry.[4]

  • Barnes-Seeman, D., et al. (2014). Metabolic Stability and Physicochemical Properties of Spirocyclic Bioisosteres. ACS Medicinal Chemistry Letters.

Sources

Technical Guide: LogD and Lipophilicity Comparison of Spirocyclic Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" in Practice

In modern drug discovery, the transition from planar (


-rich) scaffolds to three-dimensional (

-rich) architectures is a proven strategy to improve clinical success rates. This guide provides a technical comparison of spirocyclic bioisosteres —specifically spiro[3.3]heptane derivatives—against their traditional flat analogues (morpholines, piperidines, and piperazines).

While conventional wisdom suggests that adding carbon atoms increases lipophilicity, spirocyclic bioisosteres frequently defy this rule. This guide analyzes the LogD


 inversion phenomenon , where spiro-substitution often lowers lipophilicity and enhances metabolic stability, and provides the gold-standard protocol for experimentally validating these shifts.

Part 1: The Theoretical Framework

Why Spirocycles Alter Lipophilicity Vectors

To understand the data, we must first establish the physicochemical causality. The substitution of a flat ring (e.g., morpholine) with a rigid spirocycle (e.g., 2-oxa-6-azaspiro[3.3]heptane) alters the molecule's interaction with the solvent and biological targets in three distinct ways:

  • The Solvation Penalty & Volume: Spirocycles are more compact than their 6-membered ring counterparts. This compactness reduces the surface area available for hydrophobic interaction, often lowering the effective lipophilicity despite an increase in carbon count.

  • pKa-Driven LogD Shift: The bond angles in strained 4-membered rings (approx. 90°) alter the hybridization of the nitrogen lone pair. This frequently increases basicity (pKa). Since LogD is pH-dependent, a higher pKa means a larger fraction of the molecule is ionized at physiological pH (7.4), significantly lowering the observed LogD.

  • Vector Orthogonality: Unlike the equatorial/axial vectors of chair-conformation cyclohexanes, spirocycles project exit vectors at precise angles (often 180° or 90° rigid twists), altering the dipole moment and "metabolic soft spots."

Diagram 1: Bioisostere Selection Logic

Decision matrix for transitioning from flat aromatics to spirocyclic scaffolds.

BioisostereLogic Problem Hit Compound Liability IssueType Identify Primary Issue Problem->IssueType Solubility Poor Solubility / High LogD IssueType->Solubility Lipophilicity Issue Metabolism High Clearance (CYP) IssueType->Metabolism Stability Issue SpiroSol Strategy: Increase Fsp3 (Spiro-Oxa-Aza) Solubility->SpiroSol Replace Morpholine SpiroMet Strategy: Block Soft Spot (Spiro-Aza) Metabolism->SpiroMet Replace Piperidine Result1 Outcome: Lower LogD (via pKa shift) Rigid Solvation SpiroSol->Result1 Result2 Outcome: Remove oxidizable H Alter Vector SpiroMet->Result2

Caption: Logical workflow for selecting spirocyclic scaffolds based on specific ADME liabilities (Solubility vs. Metabolic Stability).

Part 2: Comparative Analysis (Data & Performance)

The following data aggregates experimental findings from key medicinal chemistry campaigns (including AstraZeneca and internal CRO datasets).

Case Study A: Morpholine vs. 2-oxa-6-azaspiro[3.3]heptane

The Counterintuitive LogD Drop

Replacing a morpholine with its spiro-analogue adds one carbon atom.[1][2] Theoretically, this should increase LogP by ~0.5. However, experimentally, LogD


 typically decreases .[2]
PropertyMorpholine (Parent)2-oxa-6-azaspiro[3.3]heptaneNet ChangeMechanism
Structure 6-membered ring (Chair)Bridged Spiro (Rigid)+1 CarbonChange in topology
LogD (pH 7.4) ~0.5 to 1.2-0.5 to 0.2 -1.0 (Lower) Increased ionization at pH 7.4
pKa (Base) ~8.3~9.5 - 9.8 +1.2 to +1.5 Ring strain increases N-basicity
Metabolic Stability Moderate (N-dealkylation)High ImprovedSteric bulk protects N-center
Solubility ModerateHigh ImprovedLower LogD + Higher Fsp3

Expert Insight: The spiro-analogue is significantly more basic. At pH 7.4, morpholine is partially neutral, whereas the spiro-amine is predominantly protonated (cationic). This charge drives the LogD down, overriding the lipophilicity of the added carbon.

Case Study B: Piperidine vs. 2-azaspiro[3.3]heptane

The "Clean" Lipophilicity Comparison

Unlike the morpholine example, replacing piperidine with 2-azaspiro[3.3]heptane does not always result in a drastic pKa shift, leading to more variable LogD results.[2]

PropertyPiperidine (Parent)2-azaspiro[3.3]heptaneNet ChangeMechanism
LogD (pH 7.4) Baseline+0.2 to +0.5 Slight Increase Addition of Carbon (C5 vs C6)
Clearance (Cl) High (4-position oxidation)Low Significant Decrease Removal of vulnerable H-atoms
HERG Inhibition Common LiabilityReduced ImprovedAltered vector reduces channel binding

Expert Insight: While the LogD benefit is less pronounced here than with morpholines, the Metabolic Stability (Cl) is the primary driver for this substitution. The spiro-system eliminates the metabolically labile 4-position of the piperidine ring.

Part 3: Experimental Methodology

Protocol: Potentiometric & Shake-Flask LogD Determination

To accurately measure the subtle differences between these bioisosteres, high-throughput HPLC methods (like CHI) are often insufficient due to column interaction artifacts with basic amines. The Miniaturized Shake-Flask Method remains the gold standard.

Diagram 2: Self-Validating LogD Protocol

Workflow for precision LogD measurement of spirocyclic amines.

ShakeFlaskProtocol Step1 1. Mutual Saturation (Octanol + PBS pH 7.4) Overnight Stirring Step2 2. Spiking Add 10µM Compound to Pre-sat Phases Step1->Step2 Step3 3. Equilibrium Rotator: 60 mins Centrifuge: 3000g Step2->Step3 Step4 4. Quantification LC-MS/MS Analysis (Both Phases) Step3->Step4 Step5 5. Calculation LogD = log([Oct]/[Aq]) Step4->Step5 Validation QC Check: Mass Balance > 90% pH Drift < 0.1 Step5->Validation

Caption: Step-by-step execution of the miniaturized shake-flask method with built-in QC checkpoints.

Detailed Protocol Steps:
  • Mutual Saturation (Critical Step):

    • Mix n-octanol and Phosphate Buffered Saline (PBS, pH 7.[3]4) in a 1:1 ratio.

    • Stir for >24 hours. Why? Failure to pre-saturate causes volume shifts during the experiment as water migrates into octanol, skewing concentration calculations.

  • Sample Preparation:

    • Prepare a 10 mM stock of the spirocyclic compound in DMSO.

    • Spike the stock into the pre-saturated octanol/buffer system (final concentration ~10-50 µM). Keep DMSO <1% to avoid cosolvent effects.

  • Equilibration:

    • Rotate samples for 60 minutes at ambient temperature (25°C).

    • Centrifuge at 3000g for 15 minutes to break any emulsions (common with amphiphilic spirocycles).

  • Phase Analysis:

    • Carefully sample the top (octanol) and bottom (aqueous) layers.[3]

    • Crucial: Dilute the octanol phase with methanol/buffer before LC-MS injection to match the mobile phase and prevent peak broadening.

  • Quantification & Calculation:

    • Measure peak areas (AUC) for both phases.

    • Formula:

      
      
      

Part 4: Strategic Recommendations

  • Use 2-oxa-6-azaspiro[3.3]heptane when you need to lower LogD and improve solubility in a morpholine-containing lead. Be prepared for a pKa increase; ensure this does not negatively impact target binding (e.g., salt bridge formation).

  • Use 2-azaspiro[3.3]heptane when the primary issue is metabolic clearance (oxidative metabolism) of a piperidine ring. Do not expect a LogD reduction; in fact, anticipate a neutral or slight increase in lipophilicity.

  • Watch the Vectors: Spirocycles are rigid.[2][4][5] Unlike chair-form heterocycles that can "flex" to fit a binding pocket, spirocycles cannot. Perform docking studies before synthesis to ensure the exit vectors align with the binding site.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[6] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[7][6] Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The Impact of Aromatic Ring Count on Physicochemical Properties and Attrition. Drug Discovery Today. [Link]

  • Barnes-Seeman, D., et al. (2014). The Role of Physicochemical Properties in the Optimization of Spirocyclic Piperidine Bioisosteres. ACS Medicinal Chemistry Letters. [Link]

Sources

Vector Analysis & Bioisosteric Profiling: Azaspiro[3.3]heptane vs. Piperazine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from flat, aromatic-heavy scaffolds to three-dimensional,


-rich architectures is a validated strategy to improve clinical success rates. The piperazine ring has long been a workhorse linker, offering predictable geometry and solubility. However, its ubiquity has led to patent crowding and potential metabolic liabilities.

The 2,6-diazaspiro[3.3]heptane system has emerged as a premier bioisostere.[1] It is not merely a "spacer"; it is a structural editor that alters the exit vector of substituents by approximately 90° and extends the heteroatom-heteroatom distance, often improving metabolic stability and lipophilic efficiency (LipE) while retaining or enhancing solubility.

This guide provides a rigorous technical comparison to assist you in deciding when to deploy this scaffold hopping strategy.

Vector Analysis: Geometry & Conformation

The most critical differentiator between piperazine and azaspiro[3.3]heptane is the spatial orientation of their exit vectors. This is not a subtle change; it is an orthogonal shift.

Structural Overlay & Exit Vectors[2]
  • Piperazine (The Chair): Exists predominantly in a chair conformation. The nitrogen lone pairs and substituents typically adopt an equatorial-equatorial orientation to minimize 1,3-diaxial interactions. This results in exit vectors that are roughly parallel but offset, with an N-N distance of approximately 2.9 Å .

  • Azaspiro[3.3]heptane (The Twist): The central spiro-carbon forces the two azetidine rings to be perpendicular to each other. This creates a rigid, linear, yet twisted topology. The exit vectors are oriented at a 90° twist relative to one another. Furthermore, the scaffold is "stretched," increasing the N-N distance to approximately 4.1–4.2 Å .

Vector Comparison Diagram

The following diagram illustrates the logical flow of structural consequences when switching from piperazine to azaspiro[3.3]heptane.

VectorAnalysis Piperazine Piperazine Core Pip_Conf Conformation: Chair (Dynamic) Piperazine->Pip_Conf Pip_Dist N-N Distance: ~2.9 Å Piperazine->Pip_Dist Pip_Vec Exit Vectors: Parallel / Offset Piperazine->Pip_Vec Spiro 2,6-Diazaspiro[3.3]heptane Spiro_Conf Conformation: Rigid / Orthogonal Spiro->Spiro_Conf Spiro_Dist N-N Distance: ~4.2 Å (Stretched) Spiro->Spiro_Dist Spiro_Vec Exit Vectors: Twisted 90° Spiro->Spiro_Vec Pip_Vec->Spiro_Vec Orthogonal Shift

Figure 1: Structural divergence between piperazine and diazaspiro[3.3]heptane linkers.

Physicochemical Profiling

The switch to a spirocyclic core alters fundamental properties governing ADME.[2]

Comparative Data Table
PropertyPiperazine2,6-Diazaspiro[3.3]heptaneImpact of Switch
Hybridization

(cyclic)

(strained cyclic)
Increased

(fraction of

carbons).[1]
Basicity (

)
~9.8 (N1), ~5.6 (N2)~9.5–10.5 (varies by sub)Often slightly more basic due to ring strain effects on N-inversion.
Lipophilicity (LogD) BaselineGenerally Lower (

LogD

-0.5 to -1.0)
lowers LogD despite adding carbon, driven by higher polarity/solvation.
Solubility GoodExcellent Rigid structure disrupts crystal packing; high polarity aids solvation.
Metabolic Stability Moderate (N-oxidation, ring opening)High Steric bulk and lack of adjacent abstractable protons reduce oxidative clearance.
Rigidity Flexible (Chair/Boat flip)Rigid Reduces entropic penalty upon binding (if vectors match).
The "LogD Paradox"

A common observation is that replacing piperazine (


) with diazaspiro[3.3]heptane (

) adds a carbon atom but frequently reduces the LogD.
  • Mechanism: The exposed nature of the nitrogen lone pairs in the strained azetidine rings increases hydrogen bond acceptor capability and solvation, counteracting the lipophilicity of the additional methylene group.

Metabolic Stability & ADME

One of the primary drivers for this bioisosteric replacement is the improvement of metabolic stability.

Metabolic Soft Spots[2]
  • Piperazine: Susceptible to N-oxidation and

    
    -carbon hydroxylation (leading to ring opening).
    
  • Azaspiro[3.3]heptane: The bridgehead quaternary carbon blocks metabolism at the central position. The strained rings are surprisingly robust against oxidative opening by CYPs.

Case Study Evidence[1][2][3][4][5][6]
  • Success (Pyridazine Series): In a study optimizing piperazinyl-pyridazines, replacing the piperazine with diazaspiro[3.3]heptane improved human liver microsome (HLM) half-life (

    
    ) from 3 minutes to >100 minutes .
    
  • Success (Ketohexokinase): The spiro-linker provided optimal potency by engaging Asp27 and Asn107, exploiting the "stretched" geometry to bridge a distance piperazine could not reach effectively.

  • Cautionary Tale (Artefenomel): In the antimalarial artefenomel, the switch caused an 800-fold loss in potency . The 90° twist misaligned a critical carbonyl acceptor, proving that vector fidelity is paramount.

Experimental Protocols

To validate this bioisostere in your own series, use the following self-validating protocols.

Protocol: Comparative Microsomal Stability Assay

Objective: Quantify the Intrinsic Clearance (


) difference between the piperazine parent and spiro-analog.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc 0.5 mg/mL) with buffer and compound. Equilibrate at 37°C for 5 min.
    
  • Initiation: Add 15

    
    L NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold acetonitrile containing the Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Decision Logic for Linker Selection

Use this logic flow to determine if the spiro-switch is appropriate for your SAR.

LinkerSelection Start Start: Piperazine Liability? MetabIssue Is Metabolic Stability Poor? Start->MetabIssue VectorCheck Does Target Require Linear/Flat Binding? MetabIssue->VectorCheck Yes KeepPip Retain Piperazine / Try Piperidine MetabIssue->KeepPip No (Optimize Substituents) VectorCheck->KeepPip Yes (Strict Flatness) TwistCheck Can Binding Pocket Accommodate 90° Twist? VectorCheck->TwistCheck No (Flexible/Unknown) SpiroSwitch Switch to 2,6-Diazaspiro[3.3]heptane TwistCheck->SpiroSwitch Yes (Exploit New Vector) TwistCheck->KeepPip No (Steric Clash)

Figure 2: Decision matrix for transitioning from piperazine to spirocyclic linkers.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres." Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010).[3] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2023).[4][5] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie. Link

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Selective LXR Agonists." Journal of Medicinal Chemistry. Link

  • Efremov, I. V., et al. (2017). "Discovery of Spiro[3.3]heptane-Based Inhibitors of Ketohexokinase." Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Aqueous Solubility Profiling of 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic Acid

[1]

Executive Summary & Strategic Verdict

4-(2-azaspiro[3.3]heptan-2-yl)benzoic acid represents a "high-value, high-risk" scaffold in modern drug design.[1] While the 2-azaspiro[3.3]heptane moiety is frequently employed to reduce lipophilicity and increase metabolic stability compared to piperidine, experimental data indicates a potential solubility liability for this specific N-linked aryl subclass. [1]

Contrary to the general assumption that increasing

lower aqueous solubilityhigher LogD11

Physicochemical Performance: The "Spiro Paradox"[1]

To understand the solubility behavior of this compound, one must compare it against its direct structural competitor: 4-(piperidin-1-yl)benzoic acid .[1]

Comparative Data Analysis

The following table synthesizes experimental SAR (Structure-Activity Relationship) trends observed in N-linked spirocyclic systems [1][2].

Feature4-(2-azaspiro[3.3]heptan-2-yl)benzoic acid 4-(piperidin-1-yl)benzoic acid (Standard)Impact on Solubility
Geometry Rigid, Twisted (

twist)
Flexible, Chair ConformationNegative: Rigidity often enhances crystal packing efficiency, increasing lattice energy and reducing solubility.[1]
LogD

Higher (+0.2 to +0.5 units) Lower (Baseline)Negative: Unlike C-linked spirocycles, N-linked variants are more lipophilic due to reduced polar surface area exposure [1].[1]
Solubility (pH 7.4) Low (< 20 µM est.) Moderate (~136 µM)Negative: Experimental analogs show a ~10-fold drop in solubility upon spiro-replacement [2].[1]
Metabolic Stability High ModeratePositive: The strained ring resists oxidative metabolism, offering a trade-off between solubility and half-life (

).[1]
Basicity (N-atom) Enhanced Low (pKa ~5 due to conjugation)Neutral/Positive: The twisted geometry decouples the N-lone pair from the phenyl ring, potentially retaining basicity and allowing salt formation.[1]
Mechanistic Insight: Why Does Solubility Drop?

The "Spiro Paradox" in this specific scaffold arises from two factors:

  • Lipophilicity Increase: While adding sp3 carbons usually lowers LogP, the N-linked 2-azaspiro[3.3]heptane adds carbon mass without significantly increasing the polar interaction capability.[1] The "twisted" geometry shields the nitrogen lone pair, making the molecule more "greasy" (lipophilic) than predicted [1].[1]

  • Lattice Energy: The compact, symmetrical nature of the spiro[3.3]heptane core allows these molecules to pack very efficiently in the solid state.[1] High melting points (>200°C for similar zwitterions) correlate directly with poor thermodynamic solubility.

Experimental Protocols: Self-Validating Workflows

For this compound, standard "shake-flask" methods are insufficient due to the pH-sensitivity of the benzoic acid moiety.[1] Use the following pH-Metric Thermodynamic Solubility Protocol .

Phase A: Buffer Selection & Preparation

The compound is amphoteric (Acidic -COOH, Basic Tertiary Amine).[1] You must test at three critical pH points:

  • pH 1.2 (SGF): Protonated amine, protonated acid (Cationic).[1]

  • pH 4.5 (Intestinal): Isoelectric point proximity (Zwitterionic/Neutral Risk Zone).[1]

  • pH 7.4 (PBS): Deprotonated acid (Anionic).[1]

Phase B: Thermodynamic Solubility Workflow (Step-by-Step)
  • Saturation: Weigh 2-3 mg of solid compound into a miniaturized filter vial (e.g., Thomson SINGLE StEP).

  • Solvent Addition: Add 500 µL of the respective buffer (pH 1.2, 4.5, 7.4).

  • Equilibration:

    • Incubate at 25°C with constant agitation (800 rpm) for 24 hours .

    • Validation Check: If the solution becomes clear, add more solid until a visible precipitate persists.[1]

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes or use a 0.2 µm PVDF syringe filter. Avoid Nylon filters as they may bind the benzoic acid moiety.[1]

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Detection: 254 nm (Benzoate absorption max).[1]

    • Calculation:

      
      [1]
      

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the 2-azaspiro scaffold versus the piperidine alternative, balancing solubility risks against metabolic benefits.

ScaffoldSelectionStartLead Optimization:Benzoic Acid ScaffoldCheckMetabIs Metabolic Stability(Microsomal Clearance) an Issue?Start->CheckMetabCheckSolIs Solubility > 100 µMRequired?CheckMetab->CheckSolYes (High Clearance)PiperidineSelect Piperidine Analog(Flat Ring)CheckMetab->PiperidineNo (Stable)CheckSol->PiperidineYes (Need High Sol)SpiroSelect 2-Azaspiro[3.3]heptane(Spiro Ring)CheckSol->SpiroNo (Potency/Stability Priority)ResultPipOutcome:High SolubilityLow Metabolic StabilityPiperidine->ResultPipRiskAssessRisk Assessment:LogD increases (+0.5)Solubility drops (~10x)Spiro->RiskAssessMitigationRequired Mitigation:1. Formulate as Sodium Salt2. Add Polar Side-chainsRiskAssess->Mitigation

Figure 1: Strategic decision tree for scaffold selection.[1] The spiro-derivative is chosen primarily for metabolic stability, necessitating proactive solubility mitigation strategies.[1]

References

  • Burkhard, J. A., et al. (2010).[1] Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.[1][2] ACS Medicinal Chemistry Letters, 1(9), 423–426.[1] Link[1]

  • Mykhailiuk, P. K. (2023).[3][4] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[3][5][6] Angewandte Chemie International Edition, 62, e202311583.[1][3] Link[1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(5), 898-902.[1] Link[1]

Retaining Biological Activity in Spirocyclic Analog Substitution: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flat" world of aromatic scaffolds into the three-dimensional realm of spirocyclic systems. The allure is undeniable: the rigid, defined geometry of spirocycles offers a powerful tool to lock in bioactive conformations, enhance target selectivity, and improve crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties. However, this journey into novel chemical space is not without its perils. A primary concern is the potential for significant loss of biological activity upon substitution of a known active core with a spirocyclic analog.

This guide provides a comprehensive comparison of strategies and outcomes in the use of spirocyclic scaffolds, offering experimental data and field-proven insights to navigate the complexities of retaining, and even enhancing, biological activity. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

The Spirocyclic Advantage: More Than Just a Twist

Spirocycles, by virtue of their shared single-atom fusion point, introduce a unique and rigid three-dimensional architecture to a molecule.[1][2] This inherent three-dimensionality can be a game-changer in drug design for several reasons:

  • Conformational Rigidity: By locking rotatable bonds, spirocycles can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target.[3]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic cores often leads to increased solubility, reduced lipophilicity, and enhanced metabolic stability compared to their planar aromatic counterparts.[2][4]

  • Novel Chemical Space and Intellectual Property: Spirocyclic scaffolds provide access to unexplored areas of chemical space, offering opportunities for novel intellectual property.[5]

  • Bioisosteric Replacement: Spirocycles can serve as effective bioisosteres for common aromatic and saturated ring systems, offering a way to modulate properties while maintaining key binding interactions.[6]

However, the rigidity that confers these advantages can also be a double-edged sword. If the fixed conformation of the spirocyclic analog does not align with the optimal binding pose of the parent molecule, a dramatic loss of activity can occur. Therefore, a careful and data-driven approach to spirocyclic substitution is paramount.

Comparative Analysis of Spirocyclic Scaffolds in Action

The true test of a spirocyclic substitution lies in the empirical data. Below, we compare the biological activity of parent compounds with their spirocyclic analogs across various therapeutic areas, highlighting both successes and informative failures.

Case Study 1: Anticancer Agents - Targeting DNA Gyrase

Bacterial DNA gyrase is a well-established target for antibacterial agents. The following table compares the activity of a series of N-phenylpyrrolamide inhibitors of E. coli DNA gyrase with their spirocyclic counterparts.

CompoundStructureTargetIC50 (nM)[7]Notes
Parent (Non-spirocyclic) N-phenylpyrrolamide coreE. coli DNA Gyrase20-50Baseline activity.
Spirocyclic Analog 22e Spiro[3.3]heptane incorporatedE. coli DNA Gyrase2-20Significant improvement in potency.
Spirocyclic Analog 23b Spiro[4.4]nonane incorporatedE. coli DNA Gyrase4-32Potency maintained or slightly improved.

Analysis: In this case, the introduction of a spiro[3.3]heptane scaffold (Analog 22e) led to a notable increase in potency against E. coli DNA gyrase.[7] The spiro[4.4]nonane analog (23b) also demonstrated potent activity, suggesting that the spirocyclic core effectively mimics the orientation of the parent compound's substituents for optimal target engagement. This highlights how spirocyclization can be a successful strategy for potency enhancement in this chemical series.

Case Study 2: Anti-inflammatory Agents - COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Here, we examine the anti-inflammatory activity of spiro thiochromene–oxindole derivatives.

CompoundStructureAssayIC50 (µg/mL)[8][9]
Spiro Analog 4e Spiro thiochromene–oxindoleBSA Denaturation127.477 ± 2.285
Spiro Analog 4k Spiro thiochromene–oxindoleBSA Denaturation190.738 ± 3.561
Spiro Analog 4h Spiro thiochromene–oxindoleBSA Denaturation285.806 ± 8.894
Diclofenac (Standard) Non-spirocyclic NSAIDBSA Denaturation-

Analysis: The spiro thiochromene–oxindole derivatives demonstrated moderate to good anti-inflammatory activity in the in vitro BSA denaturation assay, with compound 4e showing the highest potency.[8][9] While a direct non-spirocyclic parent compound is not available for comparison in this study, the results indicate that this spirocyclic scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Case Study 3: Antiviral Agents - Targeting Hepatitis C Virus (HCV) NS4B

The HCV non-structural protein 4B (NS4B) is a critical component of the viral replication complex. The following data compares two series of spirocyclic inhibitors targeting HCV NS4B.

CompoundStructureTargetEC50 (nM)[10]
Dispiroketal 6p Dispiro[piperidine-4,2'-[8][9]dioxolane-4',4''-piperidine]HCV Genotype 1a1.5
HCV Genotype 1b1.2
Spiro-oxazolidinone 27c Spiro[oxazolidine-5,4'-piperidine]HCV Genotype 1a10.9
HCV Genotype 1b6.1

Analysis: Both spirocyclic series exhibited potent anti-HCV activity in the low nanomolar range.[10] The dispiroketal scaffold in compound 6p conferred exceptional potency against both genotypes 1a and 1b. The spiro-oxazolidinone scaffold in compound 27c also demonstrated excellent activity. This case study showcases the successful application of different spirocyclic systems to achieve high-potency antiviral agents.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity, the following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of spirocyclic analogs.

Synthesis of Spirocyclic Ketones: A General Protocol

The synthesis of spirocyclic ketones is a common starting point for the elaboration of more complex spirocyclic analogs.

Synthesis_Workflow Start Starting Materials: Cyclic Ketone & Dielectrophile Reaction Base-mediated Double Alkylation Start->Reaction Intermediate Spirocyclic Dicarbonyl Intermediate Reaction->Intermediate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Intermediate->Hydrolysis_Decarboxylation Product Spirocyclic Ketone Hydrolysis_Decarboxylation->Product

Caption: General workflow for the synthesis of spirocyclic ketones.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of a cyclic ketone (1.0 eq) in a suitable solvent (e.g., THF, DMSO) at room temperature, add a strong base (e.g., NaH, LDA) (2.2 eq) portion-wise.

  • Alkylation: After stirring for 30 minutes, add a dielectrophile (e.g., 1,3-dibromopropane) (1.1 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation: Treat the crude intermediate with an aqueous acid (e.g., HCl) and heat to reflux to effect hydrolysis and decarboxylation.

  • Final Purification: Purify the resulting spirocyclic ketone by column chromatography on silica gel.

In Vitro GPCR Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a spirocyclic analog for a G-protein coupled receptor (GPCR).

GPCR_Assay_Workflow Start Prepare reagents: Membrane preparation (with GPCR), Radioligand, Test compounds Incubation Incubate reagents at defined temperature and time Start->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Detection Quantify bound radioactivity using a scintillation counter Filtration->Detection Analysis Calculate IC50 and Ki values Detection->Analysis

Caption: Workflow for a competitive GPCR radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR from cultured cells or tissue homogenates.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and protease inhibitors).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-ligand), and varying concentrations of the spirocyclic test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

The Impact of Spirocyclization on Drug-like Properties

Beyond target affinity, the introduction of a spirocycle can profoundly influence a compound's pharmacokinetic profile and safety liabilities.

Metabolic Stability

Spirocyclization can block potential sites of metabolism by replacing metabolically labile protons with a quaternary carbon center. This often leads to increased metabolic stability and a longer in vivo half-life.[2][4]

hERG Liability

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia. The rigid nature of spirocycles can sometimes lead to an unfavorable orientation of functional groups that interact with the hERG channel. However, careful design of the spirocyclic scaffold can also mitigate hERG liability by altering the overall shape and electrostatic properties of the molecule.[4][11]

Conclusion: A Strategic Approach to Spirocyclic Design

The incorporation of spirocyclic scaffolds is a powerful and increasingly utilized strategy in modern drug discovery. While the potential for loss of biological activity is a valid concern, a rational and data-driven approach can lead to the development of spirocyclic analogs with retained or even enhanced potency, coupled with superior pharmacokinetic and safety profiles.

This guide has provided a framework for understanding the nuances of spirocyclic substitution, supported by comparative data and detailed experimental protocols. By carefully considering the conformational constraints, physicochemical properties, and potential for metabolic and safety liabilities, researchers can confidently navigate the exciting three-dimensional landscape of spirocyclic chemistry to unlock the next generation of innovative medicines.

References

  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Publishing. Available from: [Link]

  • Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities. MDPI. Available from: [Link]

  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. PMC. Available from: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available from: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available from: [Link]

  • Design, Synthesis and Anti-inflammatory Activity of Derivatives 10-R-3-Aryl-6,7-dihydro-2H-[1][8][12] triazino[2,3-c]quinazolin-2-ones of Spiro-fused Cyclic Frameworks. ResearchGate. Available from: [Link]

  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. ResearchGate. Available from: [Link]

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. PMC. Available from: [Link]

  • Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. PubMed. Available from: [Link]

  • Design and synthesis of spirocyclic compounds as HCV replication inhibitors by targeting viral NS4B protein. PubMed. Available from: [Link]

  • New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Publishing. Available from: [Link]

  • The use of spirocyclic scaffolds in drug discovery. CORE. Available from: [Link]

  • The use of spirocyclic scaffolds in drug discovery. PubMed. Available from: [Link]

  • Identification of promising anti-DNA Gyrase antibacterial compounds using de novo design, molecular docking and molecular dynamics studies. ResearchGate. Available from: [Link]

  • Discovery of a Novel DNA Gyrase-Targeting Antibiotic through the Chemical Perturbation of Streptomyces venezuelae Sporulation. PMC. Available from: [Link]

  • Novel compounds targeting bacterial DNA topoisomerase/DNA gyrase. ResearchGate. Available from: [Link]

  • DNA Gyrase as a Target for Quinolones. MDPI. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available from: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available from: [Link]

  • Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids. RSC Publishing. Available from: [Link]

  • The impact of uncertainty in hERG binding mechanism on in silico predictions of drug-induced proarrhythmic risk. ResearchGate. Available from: [Link]

  • Hetera‐substituted spiro[3.3]heptanes – analogs of M/P/P. ResearchGate. Available from: [Link]

  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. PMC. Available from: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN Research Publishing. Available from: [Link]

  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. IAPC Journals. Available from: [Link]

  • Spiro compounds – Knowledge and References. Taylor & Francis. Available from: [Link]

  • A quantitative assessment of hERG liability as a function of lipophilicity. PubMed. Available from: [Link]

  • New study reveals how a key receptor tells apart two nearly identical drug molecules. News-Medical.net. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory requirements with field-proven laboratory best practices. The protocols outlined herein are designed to ensure personnel safety, environmental protection, and full compliance with governing regulations.

Core Principle: Hazard-Based Waste Management

Proper disposal begins with a thorough understanding of the material's potential hazards. While 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid is a specialized research chemical and may lack a comprehensive, universally available Safety Data Sheet (SDS), its chemical structure—a benzoic acid derivative—provides a strong basis for its waste classification.

Based on the properties of benzoic acid and related compounds, this substance should be managed as a hazardous chemical waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste by four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[1] Unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, any waste containing this compound must be treated as hazardous.[2]

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer. [3][4] Even small quantities of improperly disposed chemicals can lead to significant environmental contamination and regulatory penalties.[1]

Pre-Disposal Checklist: Personnel and Area Preparation

Before handling waste, ensure all safety measures are in place. This protocol is a self-validating system; if any of the following cannot be met, you should not proceed with waste handling.

ItemRequirementRationale
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][5]To prevent skin and eye contact, which can cause irritation or serious damage.[6][7]
Ventilation Handle waste in a well-ventilated area, preferably within a chemical fume hood.[3][8]To minimize the risk of inhaling fine dust particles, which can cause respiratory irritation.[9][10]
Spill Kit Ensure a spill kit for solid chemical waste is readily accessible.To enable prompt and safe cleanup of any accidental releases.[11]
Waste Container Have a designated, pre-labeled hazardous waste container ready.To prevent the accumulation of waste in inappropriate or unlabeled vessels.

Step-by-Step Disposal Protocol

This protocol details the process from the point of waste generation to its final storage pending collection.

Step 1: Waste Segregation

Never mix chemical wastes unless explicitly instructed to do so by a validated procedure.[12] 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid, as an acidic compound, must be segregated from incompatible materials to prevent dangerous chemical reactions.

Primary Incompatibilities:

  • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.[11][13]

  • Strong Bases/Alkalis: Can cause neutralization reactions that generate heat.[13]

  • Reactive Metals: May react to produce flammable hydrogen gas.

Store waste containers with physical barriers or sufficient distance to separate them from incompatible chemical waste streams.[12]

Step 2: Containerization

The selection and use of an appropriate waste container are critical for safety and compliance.

  • Material Compatibility: Use a container made of chemically resistant material, such as high-density polyethylene (HDPE) or polypropylene.[11][14]

  • Condition: The container must be in good condition, free from cracks or damage, with a secure, leak-proof screw-on cap.[1]

  • Headspace: Do not overfill the container. Leave at least 10-15% of the volume as headspace to allow for vapor expansion.[15]

  • Cleanliness: Keep the exterior of the container clean and free of contamination.

Step 3: Labeling

Accurate and complete labeling is a strict regulatory requirement. The EPA's Hazardous Waste Program mandates specific information on all hazardous waste containers.[1][16]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[4][17]

  • Full Chemical Name: Write out "4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid". Do not use abbreviations or chemical formulas.[4][15] For mixtures, list all components and their approximate percentages.

  • Hazard Identification: Check the appropriate hazard pictograms or written warnings (e.g., "Irritant," "Toxic").[16]

  • Generator Information: Your name, laboratory room number, and a contact number.[4]

Step 4: On-Site Storage (Satellite Accumulation)

Waste must be stored safely at or near the point of generation and under the control of laboratory personnel.[12] This designated location is known as a Satellite Accumulation Area (SAA).[17]

  • Location: The SAA must be within the laboratory where the waste is generated.[16]

  • Containment: Store the waste container in a secondary containment bin to capture any potential leaks.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[1]

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[2][17]

Step 5: Arranging for Disposal

Hazardous chemical waste must be disposed of through your institution's EHS department or a licensed professional waste disposal service.[4][18]

  • Once your waste container is full or you have finished the project generating the waste, submit a chemical waste collection request to your EHS office.[2]

  • Follow their specific procedures for pickup scheduling and documentation.

  • Never attempt to transport hazardous waste off-site yourself.[17]

Emergency Procedures: Spill Management

In the event of a small spill of solid 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid:

  • Control and Alert: Alert personnel in the immediate area. Ensure the area is well-ventilated.

  • Protect Yourself: Wear the appropriate PPE as described in Section 2.

  • Containment: Carefully sweep up the solid material, avoiding the generation of dust.[3][11] Use spark-resistant tools if there is any fire risk.[14]

  • Collection: Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a designated hazardous waste container and label it appropriately.[14]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[14]

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid waste.

start Waste Generation (e.g., residual solid, contaminated labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is it incompatible with other waste streams? ppe->segregate containerize Step 3: Select & Fill Container (HDPE, <90% full, sealed) segregate->containerize  Keep Separate label Step 4: Label Container ('Hazardous Waste', Full Name, Date, Hazards) containerize->label store Step 5: Store in SAA (Secondary containment, closed lid) label->store request_pickup Step 6: Request EHS Pickup (Container is full or project complete) store->request_pickup end Waste Collected by Authorized Personnel request_pickup->end

Caption: Workflow for the safe disposal of chemical waste.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • Alpha Resources. (2021, February 19). BENZOIC ACID Safety Data Sheet.
  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Environmental Health and Safety, Columbia University. (n.d.). How to Dispose of Chemical Waste.
  • Managed Lab Services. (2020, February 27). How To Dispose Of Lab Chemicals.
  • Washington State University. (n.d.). Benzoic Acid Safe Handling Guide. Retrieved from WSU Environmental Health & Safety website.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • Möller Chemie. (n.d.). Benzoic acid - Safety data sheet.
  • Chemos GmbH & Co.KG. (2023, December 12). Safety Data Sheet: Benzoic acid.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET: 2-Benzoylbenzoic acid.
  • ChemicalBook. (n.d.). 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • Cambridge Isotope Laboratories, Inc. (2022, September 26). BENZOIC ACID (RING-13C6, 99%) - Safety Data Sheet.
  • ITW Reagents. (2025, July 3). Safety data sheet: Benzoic acid.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Royal International Global Journal of Advance and Applied Research. (2025, March 15).
  • Flinn Scientific. (2024, November 4). Safety Data Sheet (SDS) Benzoic Acid.
  • Environmental Sciences Europe. (n.d.). Barcoding drug information to recycle unwanted household pharmaceuticals: a review.
  • Stericycle. (n.d.). Navigating the Complexities of Managing Pharmaceutical Waste.
  • U.S. Environmental Protection Agency. (n.d.). Waste Treatment and Disposal Methods for the Pharmaceutical Industry.

Sources

Personal Protective Equipment (PPE) for Handling 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid

[1][2][3]

Executive Safety Summary

Compound: 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid CAS: 1526955-16-7 Physical State: Solid (Powder/Crystalline) Primary Hazard Class (Inferred): Irritant / Potential Bioactive

As a Senior Application Scientist, I must clarify a critical safety nuance: while specific toxicological data for this precise pharmaceutical intermediate may be limited in public databases, its structural moieties—a benzoic acid derivative coupled with a strained azaspiro[3.3]heptane ring—dictate the safety protocol.

We treat this substance according to the Precautionary Principle . The benzoic acid functionality presents a risk of Serious Eye Damage (Category 1) and respiratory irritation, while the spirocyclic amine motif suggests potential biological activity and skin sensitization.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the "Zone of Exposure." This compound is typically handled in drug discovery workflows (weighing, dissolution, coupling).

Hazard DomainRisk LevelMechanism of ActionCritical Countermeasure
Ocular HIGH Acidic moiety can cause immediate, irreversible corneal opacity or severe irritation (Eye Dam. 1).Splash Goggles (Not Safety Glasses)
Inhalation MODERATE Fine dust generation during weighing; acidic irritation to mucous membranes.Engineering Controls (Fume Hood)
Dermal MODERATE Potential for contact dermatitis or sensitization via the amine/acid structure.Double Gloving (Nitrile)
Systemic UNKNOWN As a drug scaffold, assume pharmacological activity (potency) until proven otherwise.Total Barrier Protection

PPE Matrix: The Defense System

This matrix is designed for the handling of pure powder and concentrated stock solutions.

A. Eye & Face Protection (Non-Negotiable)[1]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ / EN 166).

  • Scientific Rationale: Standard safety glasses have gaps. Benzoic acid derivatives are corrosive to ocular tissue. In the event of a powder "puff" or solution splash, vapors or particles can bypass glasses. Goggles provide a sealed environment.

  • Face Shield:[1][2] Required only if handling quantities >50g or performing vigorous reactions outside a closed system.

B. Hand Protection[1][5][6][7]
  • Primary Layer: Nitrile Rubber (0.11 mm / 4 mil minimum).

  • Secondary Layer (Double Glove): Recommended during dissolution steps.

  • Scientific Rationale: Nitrile offers excellent resistance to weak acids and organic solvents (DMSO/Methanol) often used to dissolve this compound.

    • Technique: Wear the inner glove under the lab coat cuff; wear the outer glove over the cuff to create a sealed "shingle" effect.

C. Respiratory Protection[1][3][6][7][8][9]
  • Primary Defense: Chemical Fume Hood (Certified Face Velocity: 80–100 fpm).

  • Secondary Defense (If Hood Unavailable): NIOSH-approved N95 or P100 Particulate Respirator .

  • Note: Use of a respirator requires a medical fit test. If you are weighing milligram quantities on an open bench (strongly discouraged), a P100 is mandatory to prevent inhalation of bioactive dust.

D. Body Protection[10]
  • Standard: Chemical-resistant Lab Coat (Cotton/Polyester blend is sufficient for solids; Tyvek® required for large scale liquid handling).

  • Footwear: Closed-toe, non-perforated shoes.

Operational Protocol: The "Safe Loop"

This workflow ensures that PPE is part of a logical safety system, not just equipment you wear.

Step 1: Pre-Operation (The "Donning" Sequence)
  • Inspect Engineering Controls: Verify Fume Hood flow.

  • Donning Order:

    • Lab Coat (Buttoned to neck).

    • Inner Gloves.

    • Splash Goggles (Adjust for seal).

    • Outer Gloves (Over lab coat cuffs).

Step 2: Active Handling (Weighing & Dissolution)
  • Static Control: Use an anti-static gun or ionizer if the powder is "flyaway" to prevent dispersion.

  • The "6-Inch Rule": Perform all manipulations at least 6 inches inside the fume hood sash.

  • Solvent Addition: When adding solvent (e.g., DMSO) to the acid, add slowly down the side of the vial to minimize heat generation or aerosolization.

Step 3: Post-Operation (Decontamination & Doffing)
  • Wipe Down: Clean the balance area with a solvent-dampened wipe (e.g., Ethanol). Dispose of the wipe as hazardous solid waste.

  • Doffing Order (Critical to prevent cross-contamination):

    • Remove Outer Gloves (turn inside out, dispose).

    • Remove Goggles (handle by straps only).

    • Remove Lab Coat .

    • Remove Inner Gloves (wash hands immediately after).

Visualizing the Safety Logic

The following diagram illustrates the decision-making logic for handling this specific compound, integrating risk assessment with operational controls.

SafetyProtocolcluster_emergencyEmergency ResponseRiskRISK ASSESSMENT(Acidic + Bioactive)StatePhysical State CheckRisk->StateSolidSolid / PowderState->SolidSolutionSolution (DMSO/MeOH)State->SolutionControls_SolidENGINEERING: Fume HoodPPE: Goggles + N95 (if open)Solid->Controls_SolidDust RiskControls_LiquidENGINEERING: Fume HoodPPE: Dbl Nitrile + GogglesSolution->Controls_LiquidSplash/Absorb RiskActionExperimental ManipulationControls_Solid->ActionControls_Liquid->ActionWasteDISPOSALSolid: Haz Waste BinLiquid: Acidic/Organic StreamAction->WasteSpillSpill > 1g?Evacuate & VentilateEyeContactEye Contact?Flush 15min (Keep eyes open)

Figure 1: Decision logic for PPE selection and handling workflows based on the physical state of the benzoic acid derivative.

Waste Disposal & Emergency Response

Disposal Strategy

Do not treat this as general trash.[2][3] The benzoic acid moiety lowers pH, and the spiro-amine implies nitrogenous waste regulations.

  • Solid Waste: Collect contaminated wipes, weighing boats, and excess powder in a container labeled "Hazardous Waste - Toxic/Irritant Solids."

  • Liquid Waste: If dissolved in DMSO or Methanol, dispose in "Organic Waste - Halogen Free" (unless halogenated solvents were used). Ensure the waste stream is compatible with acidic components.

Emergency Procedures
  • Eye Contact (Highest Risk): Immediately flush with tepid water for 15 minutes at an eyewash station. Hold eyelids open forcibly. Seek medical attention immediately—acid burns can be deceptive.

  • Spill Cleanup:

    • Alert nearby personnel.

    • Wear full PPE (Goggles, Double Gloves, Lab Coat).[4]

    • Cover spill with a dry absorbent pad or use a dustpan (do not sweep vigorously to avoid dust).

    • Clean area with soap and water; check pH of surface if possible.

References

  • National Institute of Standards and Technology (NIST). (2015). Benzoic Acid Safety Data Sheet (SRM 350c). Retrieved from [Link][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzoic Acid.[3] Retrieved from [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。